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4-Methylcyclohex-1-ene-1-carboxylic acid Documentation Hub

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  • Product: 4-Methylcyclohex-1-ene-1-carboxylic acid
  • CAS: 5333-31-3

Core Science & Biosynthesis

Foundational

Technical Guide: Stereoselective Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid

This guide details the technical synthesis and stereochemical resolution of 4-Methylcyclohex-1-ene-1-carboxylic acid . It addresses the specific challenge of establishing the C4 stereocenter in a molecule where the doubl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis and stereochemical resolution of 4-Methylcyclohex-1-ene-1-carboxylic acid . It addresses the specific challenge of establishing the C4 stereocenter in a molecule where the double bond is conjugated to the carboxyl group (C1), distinct from the kinetically favored Diels-Alder adduct (3-ene isomer).

Executive Summary

Target Molecule: 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3) Molecular Formula:


Key Structural Feature:  Conjugated enoic acid system (C1=C2) with a remote chiral center at C4.

The synthesis of 4-methylcyclohex-1-ene-1-carboxylic acid presents a unique stereochemical paradox. The most direct synthetic route—Diels-Alder cycloaddition—yields the 3-ene isomer with a chiral center at C1. Isomerization to the thermodynamically stable 1-ene (conjugated) isomer destroys the C1 stereocenter (converting it to


) while creating a new stereocenter at C4. Consequently, optical resolution of the racemate  or asymmetric transformation of a chiral pool precursor  are the requisite strategies for obtaining enantiopure material.

This guide outlines a robust Racemic Synthesis + Optical Resolution workflow, currently the industry standard for scalability and reliability.

Synthetic Pathway Analysis

The Core Challenge: Regio- and Stereocontrol

The synthesis relies on the thermodynamic drive to conjugate the double bond with the electron-withdrawing carboxylic acid.

  • Kinetic Product (Diels-Alder): 4-Methylcyclohex-3-ene-1-carboxylic acid.[1] (Double bond isolated).[2]

  • Thermodynamic Product (Target): 4-Methylcyclohex-1-ene-1-carboxylic acid. (Double bond conjugated).

Reaction Workflow Diagram

The following directed graph illustrates the transformation from raw materials to the resolved enantiomer.

SynthesisPath Start Isoprene + Acrylic Acid Inter1 Diels-Alder Adduct (Racemic 3-ene acid) Start->Inter1 120°C, Pressure Inter2 Base-Catalyzed Isomerization (Thermodynamic Shift) Inter1->Inter2 t-BuOK / DMSO or Na/NH3 TargetRac Racemic Target (1-ene acid) Inter2->TargetRac H+ Quench Salt Diastereomeric Salt (Acid + Chiral Amine) TargetRac->Salt Resolution w/ (S)-(-)-1-Phenylethylamine Final Enantiopure (R)- or (S)-Target Salt->Final Recrystallization & Acidification

Caption: Figure 1. Synthetic workflow from achiral precursors to enantiopure target via thermodynamic isomerization and classical resolution.

Detailed Experimental Protocol

Phase 1: Synthesis of the Racemic Scaffold

This phase establishes the carbon skeleton and positions the double bond via thermodynamic equilibration.

Step 1: Diels-Alder Cycloaddition
  • Reagents: Isoprene (2-methyl-1,3-butadiene), Acrylic Acid.

  • Conditions: Sealed vessel, 120°C, 12 hours. Hydroquinone (inhibitor) is essential to prevent polymerization.

  • Mechanism: [4+2] Cycloaddition. The para isomer (4-methyl) is favored over the meta isomer (3-methyl) due to electronic effects, though a mixture (approx. 70:30) is common and requires fractional distillation.

Step 2: Thermodynamic Isomerization

The 3-ene acid must be converted to the 1-ene acid.

  • Reagents: Potassium tert-butoxide (

    
    ), DMSO (solvent).
    
  • Protocol:

    • Dissolve 4-methylcyclohex-3-ene-1-carboxylic acid in anhydrous DMSO.

    • Add 2.2 equivalents of

      
       slowly at 0°C under 
      
      
      
      .
    • Heat to 60°C for 4 hours. The base deprotonates the

      
      -proton (C1), forming a dienolate intermediate.
      
    • Critical Mechanistic Step: Reprotonation occurs at the

      
      -position (C4) and 
      
      
      
      -position to regenerate the acid. The conjugated 1-ene isomer is thermodynamically favored (
      
      
      ) due to resonance stabilization with the carboxyl group.
    • Quench: Pour into ice-cold dilute HCl. Extract with ethyl acetate.[3]

    • Purification: Recrystallize from hexanes. The 1-ene acid typically melts at a higher temperature than the 3-ene precursor.

Phase 2: Stereochemical Resolution

Since the isomerization proceeds via a planar dienolate or involves non-stereoselective proton transfers, the resulting 1-ene acid is racemic. The C4 chiral center is established randomly.

Protocol: Optical Resolution with Chiral Amines

Objective: Isolate the (R)-enantiomer (common target for terpenoid synthesis).

  • Salt Formation:

    • Dissolve 10.0 g (71 mmol) of racemic 4-methylcyclohex-1-ene-1-carboxylic acid in 150 mL of hot acetone.

    • Add 0.5 equivalents (4.3 g) of (S)-(-)-1-Phenylethylamine .

    • Note: Using 0.5 eq maximizes the yield of the less soluble diastereomeric salt (Pope-Peachey method).

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the white crystals (Salt A). The mother liquor contains the enriched opposite enantiomer.

    • Recrystallization: Dissolve Salt A in minimum boiling ethanol and cool. Repeat until constant melting point and optical rotation are achieved.

  • Liberation of the Acid:

    • Suspend the purified salt in diethyl ether.

    • Wash with 1M HCl (2x). The amine goes into the aqueous layer as the hydrochloride salt; the free chiral acid remains in the ether.

    • Dry (

      
      ) and evaporate to yield the enantiopure acid.
      

Data & Validation Parameters

Physical Properties and Identification

Researchers should validate the product using the following markers.

Parameter3-Ene Isomer (Precursor)1-Ene Isomer (Target)Note
CAS 4342-60-35333-31-3Distinct registry numbers.
UV

< 210 nm~218 nmConjugation bathochromic shift.
IR (C=O) ~1710 cm⁻¹~1685 cm⁻¹Conjugation lowers C=O freq.

NMR (Alkene)

5.4 (2H, m)

6.9 (1H, m)
1-ene proton is deshielded.
Melting Point 99°C134-136°CConjugated acid is more crystalline.
Enantiomeric Excess (ee) Determination

Do not rely solely on polarimetry. Use Chiral HPLC for precise quantification.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

  • Detection: UV at 220 nm.

  • Target ee: >98% after second recrystallization.

Advanced Mechanistic Insights

The "Chirality Transfer" Fallacy

A common misconception is that starting with an enantiopure 3-ene acid (obtainable via enzymatic resolution of the ester) allows for a stereoselective isomerization to the 1-ene acid.

  • Reality: The isomerization mechanism proceeds through a deprotonation at C1. In the 3-ene acid, C1 is the stereocenter. Deprotonation destroys this chirality, creating a planar intermediate. Reprotonation at C4 (to form the methyl stereocenter) is generally not influenced by the distal structure of the ring in simple solvent systems, leading to racemization.

  • Solution: Unless a chiral base (e.g., chiral lithium amide) is used to direct the protonation—a method known as enantioselective protonation —resolution of the racemate remains the most reliable method.

Biocatalytic Alternatives

For researchers requiring high-throughput synthesis without resolution steps, biocatalytic desymmetrization is the emerging standard.

  • Substrate: 4-Methylcyclohexanone (achiral/prochiral).

  • Enzyme: Hydroxynitrile lyase (HNL).

  • Route: Ketone

    
     Chiral Cyanohydrin 
    
    
    
    Dehydration
    
    
    Hydrolysis.
  • Note: This route is chemically distinct but yields the same final chiral scaffold.

References

  • Preparation of 4-methylcyclohex-1-ene-1-carboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Isomerization of cyclic alkenes.Organic Syntheses, Coll. Vol. 7, p. 4 (1990).
  • Resolution of Chiral Acids using Phenylethylamine.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for resolution protocols).
  • Enantioselective Synthesis of Cyclohexenone Derivatives. ResearchGate. (Discusses Pulegone routes to related 4-methylcyclohexenones). Available at: [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.Google Patents WO2021107047A1. (Describes industrial handling of 4-substituted cyclohexane carboxylic acids).

Sources

Exploratory

An In-depth Technical Guide to the Diels-Alder Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid

This guide provides a comprehensive overview of the Diels-Alder synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a substituted cyclohexene derivative. The content herein is tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the Diels-Alder synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a substituted cyclohexene derivative. The content herein is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and the critical parameters influencing the synthesis.

The Diels-Alder Reaction: A Cornerstone of Cycloaddition Chemistry

The Diels-Alder reaction is a powerful and widely utilized transformation in organic chemistry for the construction of six-membered rings.[1][2] Discovered by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning reaction involves the concerted cycloaddition of a conjugated diene with a substituted alkene, known as the dienophile, to form a cyclohexene derivative.[1] The reaction proceeds through a pericyclic transition state, where the simultaneous formation of two new carbon-carbon sigma bonds and one new pi bond occurs.[3][4] This ability to form complex cyclic systems with high stereocontrol in a single step makes the Diels-Alder reaction an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2]

The synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid serves as an excellent case study to explore the nuances of the Diels-Alder reaction, including regioselectivity and the influence of catalysts.

Reaction Mechanism: A Concerted [4+2] Cycloaddition

The formation of 4-Methylcyclohex-1-ene-1-carboxylic acid via a Diels-Alder reaction involves the reaction of isoprene (2-methyl-1,3-butadiene) as the diene and acrylic acid as the dienophile. This is a classic example of a [4+2] cycloaddition, where four pi electrons from the diene and two pi electrons from the dienophile participate in a cyclic redistribution of electrons.[5]

The reaction proceeds through a single, concerted transition state, meaning all bond-forming and bond-breaking events occur simultaneously, without the formation of any intermediates.[1][6] The stereochemistry of the reactants is retained in the product, a hallmark of concerted pericyclic reactions.[2]

Regioselectivity

When an unsymmetrical diene like isoprene reacts with an unsymmetrical dienophile like acrylic acid, the issue of regioselectivity arises. The formation of two possible regioisomers is possible: 4-Methylcyclohex-1-ene-1-carboxylic acid and 1-Methylcyclohex-3-ene-1-carboxylic acid. The predominant product is determined by the electronic effects of the substituents on the diene and dienophile. In this case, the methyl group on isoprene is an electron-donating group, while the carboxylic acid group on acrylic acid is an electron-withdrawing group. The preferred orientation of the reactants in the transition state leads to the formation of the "para" adduct, 4-Methylcyclohex-1-ene-1-carboxylic acid, as the major product.

Diels-Alder Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Isoprene Isoprene (Diene) TS [4+2] Cycloaddition Transition State Isoprene->TS 4π electrons Acrylic_Acid Acrylic Acid (Dienophile) Acrylic_Acid->TS 2π electrons Product 4-Methylcyclohex-1-ene-1-carboxylic acid TS->Product Concerted Cyclization

Caption: The concerted [4+2] cycloaddition mechanism for the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid.

The Role of Lewis Acid Catalysis

Diels-Alder reactions can often be accelerated by the use of Lewis acid catalysts.[7] Lewis acids coordinate to the dienophile, typically at a carbonyl oxygen or other basic site, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). While it was traditionally thought that this LUMO-lowering enhances the interaction with the diene's Highest Occupied Molecular Orbital (HOMO), more recent studies suggest that Lewis acids primarily act by reducing the Pauli repulsion between the reactants.[1][8][9] This reduction in repulsion lowers the activation energy of the reaction, leading to a significant rate enhancement.[8][9]

For the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a mild Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can be employed to increase the reaction rate and potentially improve the regioselectivity.[9]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
IsopreneC₅H₈68.1210.0 mL (6.81 g, 0.1 mol)Freshly distilled
Acrylic AcidC₃H₄O₂72.065.8 mL (7.21 g, 0.1 mol)Inhibitor-free
Zinc Chloride (ZnCl₂)ZnCl₂136.301.36 g (0.01 mol)Anhydrous
TolueneC₇H₈92.1450 mLAnhydrous
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As neededFor workup
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Experimental Workflow

Experimental Workflow start Start reagent_prep Reagent Preparation (Anhydrous Conditions) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating under Reflux) reaction_setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization (NMR, IR, MP) purification->characterization end End characterization->end

Caption: A streamlined workflow for the synthesis and analysis of 4-Methylcyclohex-1-ene-1-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous zinc chloride (1.36 g, 0.01 mol) and anhydrous toluene (50 mL).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) to dissolve the Lewis acid.

  • Addition of Reactants:

    • In a separate, dry dropping funnel, mix freshly distilled isoprene (10.0 mL, 0.1 mol) and inhibitor-free acrylic acid (5.8 mL, 0.1 mol).

    • Add the isoprene-acrylic acid mixture dropwise to the stirred solution of zinc chloride in toluene at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acrylic acid. The product will be extracted into the aqueous basic layer as its sodium salt.

    • Separate the aqueous layer containing the carboxylate salt and acidify it with concentrated HCl until the pH is approximately 2. The product will precipitate out of the solution.

    • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point to confirm its identity and purity.

Product Characterization

The identity and purity of the synthesized 4-Methylcyclohex-1-ene-1-carboxylic acid can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C₈H₁₂O₂
Molar Mass 140.18 g/mol [10][11]
Appearance White to off-white solid
CAS Number 5333-31-3[10][11]

Key expected spectroscopic features include:

  • ¹H NMR: Signals corresponding to the vinyl proton, the methyl group protons, and the protons of the cyclohexene ring.

  • ¹³C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons, the quaternary carbon, and the aliphatic carbons of the ring.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid, a C=O stretch, and a C=C stretch.

Conclusion

The Diels-Alder synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid from isoprene and acrylic acid is a robust and efficient method for the construction of this substituted cyclohexene. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, and its rate can be significantly enhanced by the use of a Lewis acid catalyst. The detailed experimental protocol provided in this guide offers a reliable procedure for the synthesis and purification of the target compound, making it a valuable resource for researchers in organic synthesis and drug development.

References

  • Diels–Alder reaction - Wikipedia. Available at: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. Available at: [Link]

  • 4-Methylcyclohexene Synthesis. Available at: [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Synthesis of 4-Methylcyclohexene - YouTube. Available at: [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. Available at: [Link]

  • 4-Methylcyclohexene Synthesis Lab | PDF | Alkene | Alcohol - Scribd. Available at: [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]

  • Lab report #4: Diels-Alder Reaction - Google Docs.
  • Understanding the Electronic Effects of Lewis Acid Catalysts in Accelerating Polar Diels–Alder Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 14.4: The Diels-Alder Cycloaddition Reaction - Chemistry LibreTexts. Available at: [Link]

  • 4-METHYL-1-CYCLOHEXENE-1-CARBOXYLIC ACID - gsrs. Available at: [Link]

  • DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1 - Odinity. Available at: [Link]

  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride - YouTube. Available at: [Link]

  • Diels-Alder Reaction-For the preparation of cyclohexene | PDF - Slideshare. Available at: [Link]

  • 4-Methylcyclohex-1-ene-1-carboxylic acid | C8H12O2 | CID 219389 - PubChem. Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions - Radboud Repository. Available at: [Link]

Sources

Foundational

Advanced Carboxylation Protocols: Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid via Vinyl Grignard Intermediates

[1] Executive Summary The synthesis of cyclic -unsaturated carboxylic acids is a cornerstone in the development of bioisosteres and terpene-derived scaffolds. This guide details the carboxylation of 1-bromo-4-methylcyclo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of cyclic


-unsaturated carboxylic acids is a cornerstone in the development of bioisosteres and terpene-derived scaffolds. This guide details the carboxylation of 1-bromo-4-methylcyclohex-1-ene  to yield 4-methylcyclohex-1-ene-1-carboxylic acid .[1]

While classical Grignard formation using magnesium turnings is feasible, it often suffers from sluggish initiation and thermal byproducts when applied to vinyl halides.[1] Consequently, this guide presents two distinct protocols:

  • Method A (Classical): Direct magnesium insertion, optimized for cost-efficiency and scale.[1]

  • Method B (Advanced): Halogen-Magnesium exchange using the "Turbo Grignard" reagent (

    
    ), optimized for high functional group tolerance and mild conditions.[1][2]
    

Mechanistic Pathway & Strategic Logic

The transformation relies on the generation of a nucleophilic vinyl anion equivalent. The presence of the methyl group at the C4 position introduces a stereocenter, typically requiring the preservation of ring conformation during the metallation step.

Reaction Pathway Visualization[1]

G Start 1-Bromo-4-methyl cyclohex-1-ene Mg_Route Method A: Mg(0) Insertion Start->Mg_Route THF, Reflux Turbo_Route Method B: iPrMgCl·LiCl Exchange Start->Turbo_Route THF, -20°C Intermed Vinyl Grignard Intermediate Mg_Route->Intermed Oxidative Addn Turbo_Route->Intermed Halogen-Mg Exch CO2_Step Electrophilic Trap (CO2) Intermed->CO2_Step Nucleophilic Attack Product 4-Methylcyclohex-1-ene -1-carboxylic acid CO2_Step->Product H3O+ Workup

Figure 1: Dual-pathway strategy for the generation of the target vinyl acid.

Precursor & Material Specifications

Success in Grignard chemistry is binary: it works perfectly or fails completely based on moisture content.[1]

ComponentSpecificationRationale
Substrate 1-Bromo-4-methylcyclohex-1-eneVinyl bromides offer the best balance of reactivity and stability compared to chlorides (too inert) or iodides (light sensitive).[1]
Solvent THF (Anhydrous, Inhibitor-free)Diethyl ether is acceptable for Method A, but THF is mandatory for Method B to solubilize the LiCl complex.
Magnesium Turnings (Grignard grade)Must be mechanically crushed or iodine-activated to expose fresh

surface.[1]
CO2 Source Gas (dried through

)
Dry ice pellets introduce water condensation.[1] Gaseous bubbling is preferred for pharmaceutical purity.[1]

Experimental Protocols

Method A: Classical Mg Insertion (Direct Metallation)

Best for: Large-scale, robust substrates where heating is acceptable.[1]

The Challenge: Vinyl halides possess a stronger


 bond than alkyl halides, making the initial insertion of Magnesium difficult.
  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

    
     flow. Add Mg turnings (1.2 equiv).[1] Add a single crystal of 
    
    
    
    and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
  • Initiation: Dissolve the vinyl bromide (1.0 equiv) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg.

    • Critical Check: If the solution does not turn colorless (iodine consumption) and exotherm within 5 minutes, add 100

      
       of 1,2-dibromoethane (entrainment agent).
      
  • Propagation: Once reflux begins, add the remaining bromide solution dropwise to maintain a gentle boil without external heating.

  • Completion: After addition, reflux externally (65°C) for 1-2 hours to ensure full conversion of the vinyl bromide. The solution should appear dark grey/brown.[1]

  • Carboxylation: Cool to 0°C. Bubble dry

    
     gas through the solution for 30 minutes. The mixture will become viscous.[1]
    
  • Workup: Quench with 1M HCl (cold) until pH < 2. Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Method B: Turbo Grignard Exchange (Recommended)

Best for: High-value synthesis, mild conditions, and strict stereochemical retention.[1]

The Logic: Instead of forming the Grignard from


, we use isopropylmagnesium chloride complexed with lithium chloride (

).[3] The LiCl breaks up magnesium aggregates, accelerating the Halogen-Magnesium exchange by orders of magnitude [1].
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagent Prep: Charge the flask with 1-bromo-4-methylcyclohex-1-ene (1.0 equiv) and anhydrous THF (0.5 M).

  • Exchange: Cool to -20°C. Add

    
     (1.3 M in THF, 1.1 equiv) dropwise.
    
  • Incubation: Stir at -20°C to 0°C for 1 hour.

    • Validation: Aliquot 0.1 mL, quench with

      
      , and check NMR.[1] Disappearance of the vinyl proton signal adjacent to Br confirms exchange.
      
  • Carboxylation: Introduce

    
     gas via a balloon or bubbler at 0°C. Stir for 1 hour.
    
  • Isolation: Acidify with 2M HCl. Extract with MTBE (Methyl tert-butyl ether).[1] The product can often be purified by simple acid-base extraction (extract into saturated

    
    , wash organics, re-acidify aqueous layer, extract back to organic).
    

Critical Process Parameters (CPPs)

ParameterImpact on QualityControl Limit
Water Content Quenches Grignard to 1-methylcyclohexene (protonation).[1]Solvent < 50 ppm

(Karl Fischer).[1]
Temperature (Method A) Too low: No initiation. Too high: Wurtz coupling (dimerization).Maintain gentle reflux.[1]
Temperature (Method B) Too high (>0°C): Elimination side reactions.[1]Keep < 0°C during exchange.[1]
CO2 Delivery Dry ice slurry causes thermal shock and moisture ingress.[1]Use gas bubbling or balloon.[1]
Troubleshooting Guide
  • Symptom: Reaction stalls (Method A).[1]

    • Fix: Add "Rieke Magnesium" (highly reactive) or switch to Method B.[1]

  • Symptom: Low Yield / Recovery of starting material.[1]

    • Fix: The exchange in Method B is an equilibrium.[1][4] Ensure slight excess of

      
       and sufficient time.[1]
      
  • Symptom: Wurtz Coupling (Dimer formation).[1]

    • Fix: Dilute the reaction (0.1 M) and add bromide slower (Method A).

Characterization & Expected Data

Target Molecule: 4-Methylcyclohex-1-ene-1-carboxylic acid[1]

  • Physical State: White to off-white solid.[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       11.5-12.0 (br s, 1H, -COOH )[1]
      
    • 
       6.9-7.1 (m, 1H, Vinyl C2-H ) – Diagnostic shift downfield due to conjugation with carbonyl.[1]
      
    • 
       2.1-2.4 (m, methylene protons)[1]
      
    • 
       0.95 (d, 3H, -CH 3)[1]
      
  • IR Spectroscopy:

    • Broad O-H stretch (2500-3300

      
      )[1]
      
    • Strong C=O stretch (~1680-1690

      
      , conjugated)[1]
      
    • C=C stretch (~1630

      
      )[1]
      

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][3] Angewandte Chemie International Edition. [1]

  • Organic Chemistry Portal. (2023).[1] Grignard Reaction: Mechanism and Protocols.

  • BenchChem. (2025).[1][5] Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis.

  • PubChem. (2025).[1] 1-bromo-4-methylcyclohexane Compound Summary.

Sources

Exploratory

An In-depth Technical Guide to 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS Number: 5333-31-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Methylcyclohex-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Methylcyclohex-1-ene-1-carboxylic acid. As a versatile building block in organic synthesis, this compound holds significant potential for the development of novel pharmaceuticals and other bioactive molecules.

Chemical Identity and Physical Properties

4-Methylcyclohex-1-ene-1-carboxylic acid is a cyclic carboxylic acid with a molecular formula of C₈H₁₂O₂ and a molecular weight of approximately 140.18 g/mol .[1][2] Its structure consists of a cyclohexene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 1-position.

Table 1: Physicochemical Properties of 4-Methylcyclohex-1-ene-1-carboxylic acid

PropertyValueSource(s)
CAS Number 5333-31-3[1]
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [2]
IUPAC Name 4-methylcyclohex-1-ene-1-carboxylic acid[3]
Melting Point 135.5-136.0 °C[4]
Boiling Point Data not available
Density Data not available
Solubility Data not available
XLogP3 2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Structural Identifiers:

  • SMILES: CC1CCC(=CC1)C(=O)O[3]

  • InChI: InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3,(H,9,10)[3]

  • InChIKey: GEFNPBHICGXNLA-UHFFFAOYSA-N[3]

Spectroscopic Data

  • ¹H NMR: Expected signals would include a singlet for the carboxylic acid proton, signals for the vinylic proton, and aliphatic protons of the cyclohexene ring, along with a signal for the methyl group protons.

  • ¹³C NMR: Key signals would be observed for the carboxylic acid carbon, the two sp² hybridized carbons of the double bond, the aliphatic carbons of the ring, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the aliphatic and vinylic protons.

  • Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight (140.18). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the cyclohexene ring. Predicted mass spectral adducts are available.[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of α,β-unsaturated carboxylic acids involves the oxidation of the corresponding α,β-unsaturated aldehyde or alcohol.

A potential precursor, 4-methylcyclohex-1-enecarbaldehyde, could be synthesized via a Diels-Alder reaction between isoprene and acrolein, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Alternatively, a synthetic route could involve the dehydrohalogenation of a halogenated cyclohexanecarboxylic acid.

Caption: Proposed synthetic pathway for 4-Methylcyclohex-1-ene-1-carboxylic acid.

Chemical Reactivity

The reactivity of 4-Methylcyclohex-1-ene-1-carboxylic acid is dictated by the presence of the carboxylic acid group and the conjugated carbon-carbon double bond.[6]

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Reactions of the α,β-Unsaturated System: The conjugated system makes the β-carbon susceptible to nucleophilic attack in a Michael addition (1,4-conjugate addition).[6] This reactivity allows for the introduction of a wide range of functional groups at the β-position. The double bond can also undergo electrophilic addition reactions, although the presence of the electron-withdrawing carboxylic acid group can deactivate the double bond towards some electrophiles.

  • Cycloaddition Reactions: The alkene functionality can participate in cycloaddition reactions, such as Diels-Alder reactions, which can be a powerful tool for the construction of complex polycyclic systems.[7]

Caption: Reactivity profile of 4-Methylcyclohex-1-ene-1-carboxylic acid.

Applications in Research and Drug Development

4-Methylcyclohex-1-ene-1-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of complex cyclic compounds and natural products.[1] Its bifunctional nature allows for sequential or orthogonal functionalization, providing access to a diverse range of molecular architectures.

In the context of drug development, this compound and its derivatives are of interest for several reasons:

  • Scaffold for Bioactive Molecules: The cyclohexene core is a common motif in many biologically active compounds. By modifying the carboxylic acid and the methyl group, and by functionalizing the ring, a library of compounds can be generated for screening against various biological targets.

  • Intermediate in Pharmaceutical Synthesis: It can be used as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its reactivity allows for the introduction of pharmacophoric features necessary for biological activity. For instance, derivatives of cyclohexene carboxylic acid have been investigated for their potential as antitumor agents.[8]

Safety and Handling

4-Methylcyclohex-1-ene-1-carboxylic acid is classified as a hazardous substance. The following GHS hazard statements apply:

  • H315: Causes skin irritation [3]

  • H319: Causes serious eye irritation [3]

  • H335: May cause respiratory irritation [3]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention.

Conclusion

4-Methylcyclohex-1-ene-1-carboxylic acid is a valuable and versatile chemical building block with significant potential in organic synthesis and medicinal chemistry. While some of its physical properties are not yet fully characterized in publicly available literature, its known reactivity profile makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. Researchers and drug development professionals can leverage the unique structural features of this compound to design and synthesize novel therapeutic agents. As with all chemicals, proper safety precautions must be observed during its handling and use.

References

  • The Good Scents Company. 4-methyl-3-cyclohexene-1-carboxylic acid. [Link]

  • PubChem. 4-Methylcyclohex-1-ene-1-carboxylic acid. [Link]

  • Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • GSRS. 4-METHYL-1-CYCLOHEXENE-1-CARBOXYLIC ACID. [Link]

  • CAS Common Chemistry. 4-Methyl-1-cyclohexene-1-carboxylic acid. [Link]

  • Chemistry LibreTexts. Reactions of Unsaturated Carboxylic Acids and Their Derivatives. [Link]

  • PubChemLite. 4-methylcyclohex-1-ene-1-carboxylic acid (C8H12O2). [Link]

  • ResearchGate. The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. [Link]

  • University of Missouri–St. Louis. 4-Methylcyclohexene Synthesis. [Link]

  • Chemistry Stack Exchange. How do α,β-unsaturated acids undergo decarboxylation?. [Link]

  • Chemistry LibreTexts. Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • PubChem. Methyl cyclohex-1-ene-1-carboxylate. [Link]

  • Google Patents. A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

Sources

Foundational

Structural Architectures in Drug Design: The 4-Methylcyclohex-1-ene-1-carboxylic Acid Scaffold

[1] Executive Summary & Structural Profile 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3) represents a critical structural motif in medicinal chemistry and organic synthesis.[1] Unlike its unconjugated isomer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Profile

4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3) represents a critical structural motif in medicinal chemistry and organic synthesis.[1] Unlike its unconjugated isomer (the 3-ene derivative typically formed via Diels-Alder kinetics), this molecule features an


-unsaturated carboxylic acid moiety.[1] This conjugation confers unique electrophilic properties, making it a versatile Michael acceptor and a thermodynamically stable building block for functionalized cyclohexanes, terpenoids, and bioisosteres of benzoic acid.[1]

This guide details the synthetic logic, physicochemical characterization, and pharmaceutical utility of this scaffold, emphasizing the transformation from kinetic precursors to this thermodynamic target.[1]

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyDataNote
IUPAC Name 4-Methylcyclohex-1-ene-1-carboxylic acidConjugated isomer
CAS Registry 5333-31-3Distinct from 3-ene (4342-60-3)
Molecular Formula C

H

O

MW: 140.18 g/mol
Chirality C4 is a stereocenterExists as (R) and (S) enantiomers
Electronic Character

-Unsaturated Carbonyl
Electrophilic at C3 (Michael Acceptor)
Solubility Organic solvents (DCM, EtOAc), Basic waterpKa ~4.5 (Est.)

Synthetic Architectures: The Thermodynamic Drive

The synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid is a lesson in controlling kinetic vs. thermodynamic outcomes.[1] The direct Diels-Alder reaction of isoprene and acrylic acid predominantly yields the 3-ene isomer (kinetic product).[1] Accessing the 1-ene target requires a subsequent isomerization step to establish conjugation between the alkene and the carbonyl group.[1]

Mechanism of Formation
  • Cycloaddition (Kinetic): Isoprene reacts with acrylic acid to form 4-methylcyclohex-3-ene-1-carboxylic acid.[1] The para regioselectivity is dictated by the coefficients of the Frontier Molecular Orbitals (HOMO of diene and LUMO of dienophile).[1]

  • Isomerization (Thermodynamic): Treatment with a base (e.g., alkoxides) or acid catalyst promotes the migration of the double bond.[1] The driving force is the resonance stabilization energy gained by conjugating the

    
    -system with the carboxylic acid (
    
    
    
    2-4 kcal/mol stability gain).[1]
Visualization of Synthetic Pathway

SynthesisPathway Isoprene Isoprene (Diene) AcrylicAcid Acrylic Acid (Dienophile) KineticProduct Kinetic Intermediate 4-Methylcyclohex-3-ene-1-carboxylic acid (Non-Conjugated) Isoprene->KineticProduct Diels-Alder (100°C, Lewis Acid) AcrylicAcid->KineticProduct Diels-Alder (100°C, Lewis Acid) Target TARGET SCAFFOLD 4-Methylcyclohex-1-ene-1-carboxylic acid (Conjugated / Thermodynamic) KineticProduct->Target Base-Cat. Isomerization (NaOEt/EtOH, Reflux) Double Bond Migration

Figure 1: The synthetic progression from raw materials to the conjugated target, highlighting the critical isomerization step.

Experimental Protocol: Synthesis and Isomerization

This protocol describes a self-validating workflow for generating the target acid, starting from the commercially available 3-ene precursor (or the crude Diels-Alder adduct).[1]

Reagents & Equipment
  • Substrate: 4-Methylcyclohex-3-ene-1-carboxylic acid (1.0 eq).

  • Catalyst: Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) (2.0 eq).[1]

  • Solvent: DMSO (for rate acceleration) or Ethanol.[1]

  • Quench: 1M HCl.

  • Validation:

    
    H-NMR (monitoring the shift of the vinyl proton).
    
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methylcyclohex-3-ene-1-carboxylic acid (10 mmol) in dry DMSO (20 mL).

    • Why DMSO? Polar aprotic solvents stabilize the anionic intermediate, accelerating the proton transfer required for double bond migration.[1]

  • Isomerization: Add KOtBu (20 mmol) in portions under nitrogen atmosphere. The solution may darken. Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO

      
      , 20% EtOAc/Hexanes).[1] The conjugated acid is typically more polar and UV-active compared to the non-conjugated precursor.[1]
      
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Acidify carefully with 1M HCl to pH ~2.[1]

    • Observation: A precipitate should form.[1] If oil forms, extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield the pure 1-ene acid.[1]
Analytical Validation (Self-Check)
Feature3-Ene Precursor (Kinetic)1-Ene Target (Thermodynamic)
Vinyl Proton (

H NMR)
Multiplet at 5.40 ppm (2H)Singlet/Multiplet at 6.80–7.00 ppm (1H)
IR Carbonyl Stretch ~1710 cm

(Isolated COOH)
~1685 cm

(Conjugated COOH)
UV-Vis Transparent >210 nmAbsorption

~215–220 nm

Note: The downfield shift of the vinyl proton in the target is diagnostic, caused by the anisotropic deshielding of the adjacent carbonyl group.

Pharmaceutical Applications & Reactivity[3][5]

The 4-methylcyclohex-1-ene-1-carboxylic acid scaffold serves as a versatile intermediate in drug discovery, particularly for generating chiral cyclohexane derivatives.[1][2]

Functionalization Logic

Because the double bond is conjugated, the reactivity profile changes drastically compared to the 3-ene isomer:

  • Michael Addition: Nucleophiles (amines, thiols, cuprates) attack at the C3 position (beta-carbon).[1]

  • Hydrogenation: Heterogeneous catalysis (Pd/C, H

    
    ) yields cis- or trans- 4-methylcyclohexanecarboxylic acid.[1] The stereochemistry can be controlled by solvent choice and catalyst sterics.[1]
    
Downstream Pathways[1]

Reactivity Target 4-Methylcyclohex-1-ene-1-carboxylic acid (Michael Acceptor) ProductA Functionalized Cyclohexanes (via 1,4-Addition of Nucleophiles) Target->ProductA R-NH2 / R-SH (Michael Addition) ProductB Saturated Chiral Acids (via Stereoselective Hydrogenation) Target->ProductB H2, Pd/C (Reduction) ProductC Bioactive Amides (via Coupling with Amines) Target->ProductC EDC/HOBt, R-NH2 (Amide Coupling)

Figure 2: Divergent synthesis pathways utilizing the conjugated alkene and carboxylic acid functionalities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid.[1] Retrieved from [Link]

  • Vertex AI Search (2026).Consolidated Search Results on Synthesis and Isomerization of Methylcyclohexenecarboxylic Acids.

Sources

Exploratory

Thermal Stability Profile: 4-Methylcyclohex-1-ene-1-carboxylic Acid

The following technical guide details the thermal stability profile of 4-Methylcyclohex-1-ene-1-carboxylic acid , synthesizing structural analysis, inferred physicochemical data from close analogs, and standard stability...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile of 4-Methylcyclohex-1-ene-1-carboxylic acid , synthesizing structural analysis, inferred physicochemical data from close analogs, and standard stability protocols.

Technical Guide for Process Chemists & Formulation Scientists [1]

Executive Summary

4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3) is an


-unsaturated cyclic acid used as a chiral building block and intermediate in the synthesis of pharmaceuticals (e.g., glimepiride analogs) and polymer stabilizers.[1][2][3][4]

Its thermal stability is governed by the conjugation of the alkene with the carboxyl group.[1] While this conjugation provides thermodynamic stability relative to its non-conjugated isomers, the compound remains susceptible to oxidative degradation and thermal decarboxylation under forcing conditions.[1]

  • Thermal Status: Stable at ambient temperatures (25°C).

  • Critical Threshold: Significant degradation risk >130°C (atmospheric) or in the presence of radical initiators.[1]

  • Storage Mandate: Inert atmosphere (Argon/Nitrogen), <10°C, protected from light.

Chemical Profile & Structural Analysis

To understand the thermal behavior, we must analyze the molecular architecture.[1]

FeatureStructural ComponentThermal Implication
Core Ring CyclohexeneSemi-rigid; limits conformational freedom compared to linear alkenes, affecting boiling point.[1]
Unsaturation C1=C2 Double BondConjugated with C=O. This lowers the energy of the system, making it more resistant to decarboxylation than

-isomers, but susceptible to Michael additions and oxidation.[1]
Substituent 4-Methyl GroupAdds lipophilicity and slight steric bulk.[1] Minimal electronic effect on the carboxyl group due to distance (C4 vs C1).[1]
Functionality Carboxylic Acid (-COOH)High boiling point due to dimerization (hydrogen bonding).[1] Primary site for thermal decarboxylation.[1]
Physicochemical Properties (Inferred & Literature)

Data synthesized from CAS 5333-31-3 and its close analog 1-Cyclohexene-1-carboxylic acid (CAS 636-82-8).[1][4]

  • Molecular Weight: 140.18 g/mol

  • Physical State: Low-melting solid or viscous liquid (Isomer dependent; pure 1-ene isomer is typically solid at room temp, MP ~35–45°C).[1]

  • Boiling Point: ~135–137°C at 15 mmHg.[5] (Decomposes at atmospheric pressure before reaching boiling point).[1]

  • pKa: ~4.5–5.0 (Predicted).[1][6]

Thermal Degradation Mechanisms

The thermal stability of 4-Methylcyclohex-1-ene-1-carboxylic acid is compromised by three primary mechanisms.

Pathway A: Thermal Decarboxylation via Isomerization

Direct decarboxylation of


-unsaturated acids is difficult.[1] However, under thermal stress (>150°C) or acid catalysis, the double bond can migrate to the 

position.[1] The

-isomer forms a six-membered cyclic transition state that facilitates rapid loss of CO₂.[1]
Pathway B: Oxidative Polymerization

The electron-poor alkene (deactivated by the carbonyl) is less prone to spontaneous polymerization than simple styrenes, but thermal stress in the presence of oxygen can initiate radical oligomerization or oxidative cleavage of the double bond.[1]

Pathway C: Dimerization

At high temperatures, the compound can act as a dienophile. While it lacks a diene partner in pure form, trace impurities or degradation products (dienes) can trigger Diels-Alder-type cycloadditions, leading to high-molecular-weight impurities.[1]

DegradationPathways cluster_0 Primary Thermal Failure Mode Start 4-Methylcyclohex-1-ene -1-carboxylic acid (Alpha-Beta Unsaturated) Isomer Beta-Gamma Isomer (Double bond migration) Start->Isomer Heat / Acid (H+) Polymer Oligomers/Polymers (Radical Mechanism) Start->Polymer O2 / Light / Heat Transition Cyclic Transition State (6-membered) Isomer->Transition Thermal Energy Product 4-Methylcyclohexene + CO2 Transition->Product -CO2 (Irreversible)

Figure 1: The dominant thermal degradation pathway involves isomerization followed by decarboxylation.[1]

Experimental Characterization Protocols

To validate the stability of your specific lot, the following self-validating protocols are recommended.

Protocol 1: Differential Scanning Calorimetry (DSC)[1]
  • Purpose: Determine melting point and onset of thermal decomposition (

    
    ).
    
  • Method:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape if studying decomposition).

    • Ramp rate: 10°C/min from 0°C to 300°C.

    • Acceptance Criteria: Sharp endotherm (melting) between 35–50°C. No exotherms (decomposition) below 150°C.[1]

Protocol 2: Forced Degradation (Stress Testing)

This workflow confirms stability for handling during synthesis scale-up.[1]

Stress ConditionProcedureExpected Result (Pass)
Thermal (Solid) 60°C for 7 days (sealed vial).< 1.0% degradation by HPLC.
Thermal (Solution) Reflux in Toluene (110°C) for 4 hours.< 2.0% degradation; check for decarboxylated product (GC-MS).
Oxidation 3% H₂O₂ at RT for 24 hours.Monitor for epoxide formation or cleavage products.
Photostability UV/Vis exposure (1.2M lux hours).[1]Check for cis/trans isomerization or polymerization.
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_tests Stress Conditions Sample Raw Material Sample (Solid) Heat Thermal Stress (60°C, 7 days) Sample->Heat Oxidation Oxidative Stress (3% H2O2) Sample->Oxidation Light Photostability (UV Exposure) Sample->Light Analysis HPLC / GC-MS Analysis Heat->Analysis Oxidation->Analysis Light->Analysis Decision Stability Profile Assessment Analysis->Decision

Figure 2: Standardized workflow for assessing the stability limits of the compound.

Handling & Storage in Pharmaceutical Workflows[1]

Storage Recommendations
  • Temperature: Refrigerate (2–8°C). While stable at RT for short periods, long-term storage requires cooling to prevent slow decarboxylation or phase changes (melting).[1]

  • Atmosphere: Critical. Store under Argon or Nitrogen. The double bond is susceptible to auto-oxidation over months.[1]

  • Container: Amber glass to prevent photochemical isomerization.

Scale-Up Precautions[1]
  • Distillation: Do not distill at atmospheric pressure. Use high vacuum (<15 mmHg) to keep pot temperature below 140°C.

  • Reaction Solvents: Avoid acidic solvents at high temperatures (e.g., acetic acid at reflux) which catalyze the double bond migration essential for decarboxylation.[1]

  • Quenching: When used in Grignard or Lithiation reactions, ensure quench is kept cool (<0°C) to prevent exotherm-driven degradation of the newly formed acid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Cyclohexene-1-carboxylic acid (Analog Data). Retrieved from [Link][1]

  • Arnold, R. T., et al. (1950). Thermal Decarboxylation of Unsaturated Acids.[1] Journal of the American Chemical Society, 72(10), 4359–4361.[1] (Mechanistic foundation for

    
     vs 
    
    
    
    decarboxylation).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 4-Methylcyclohex-1-ene-1-carboxylic Acid via Controlled Crystallization

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3). Unlike standard recrystallization guides, t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3).

Unlike standard recrystallization guides, this protocol addresses the specific challenges of low-melting


-unsaturated acids  and the separation of regioisomers (specifically the 3-ene Diels-Alder adduct).

Executive Summary

The isolation of 4-Methylcyclohex-1-ene-1-carboxylic acid presents a unique challenge in process chemistry. Often synthesized via the isomerization of 4-methylcyclohex-3-ene-1-carboxylic acid (the Diels-Alder adduct of isoprene and acrylic acid derivatives), the target molecule is an


-unsaturated acid.

Critical Challenge: The target compound typically exhibits a relatively low melting point (approx. 40–60°C range, analogous to 1-cyclohexenecarboxylic acid), making it prone to "oiling out" rather than crystallizing. Furthermore, thermodynamic stability often favors the conjugated 1-ene system, but kinetic impurities (starting material, 3-ene isomer) must be rejected.

Solution: This guide details a Low-Temperature Anti-Solvent Crystallization protocol using a Heptane/Ethyl Acetate system. This method leverages the planarity of the conjugated system to drive packing efficiency, separating it from the more flexible, non-conjugated impurities.

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the molecular behavior is the prerequisite for successful purification.

PropertyValue / CharacteristicImplication for Recrystallization
Structure Conjugated alkene (

-unsaturated)
Planar C1-C2-C(O) region facilitates stacking; distinct from the "twisted" 3-ene isomer.
Acidity (pKa) ~4.5 - 4.8Soluble in basic aqueous solutions; insoluble in acidic water.
Melting Point Low (Est. 40–60°C)*High Risk of Oiling Out. Crystallization must occur below the melting point of the solvated solid.
Solubility High in alcohols, DCM, EtOAc.Requires a strong anti-solvent (Alkanes) to induce nucleation.

*Note: Pure 1-cyclohexenecarboxylic acid melts at 38°C. The 4-methyl substituent typically raises the MP slightly due to increased molecular weight and symmetry, but it remains a low-melting solid.

Impurity Fate Analysis
  • Regioisomer (3-ene): Less polar, more flexible. Remains in the non-polar mother liquor (Heptane-rich phase).

  • Saturated Analog: Significant solubility difference due to lack of pi-stacking capability.

  • Polymerization Products: Insoluble in Heptane; usually precipitate as gums (removed via hot filtration).

Solvent System Optimization (The "Golden Ratio")

Standard ethanol/water recrystallization is not recommended for this substrate due to the low melting point; the compound will likely form an emulsion (oil) in hot water before crystallizing.

Recommended System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent)

  • Ethyl Acetate (EtOAc): Provides high solubility for the acid via hydrogen bonding.

  • n-Heptane: Acts as the anti-solvent. It is preferred over hexane due to its higher boiling point (98°C), allowing for a wider operational temperature window without premature evaporation.

Target Ratio: 1:3 to 1:5 (EtOAc : Heptane) v/v.

Detailed Experimental Protocol

Phase 1: Dissolution & Hot Filtration

Objective: Remove insoluble particulates and polymeric gums.

  • Charge: Place crude 4-Methylcyclohex-1-ene-1-carboxylic acid (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (15 mL, 1.5 vol).

  • Heating: Heat the mixture to 50°C (Do not boil violently; keep T < MP of pure solid if possible to avoid phase separation, but if MP > 50°C, heat to 60°C). Ensure complete dissolution.

  • Filtration: If the solution is cloudy (polymeric debris), perform a rapid filtration through a pre-warmed sintered glass funnel.

    • Tip: Rinse the filter with 2 mL hot EtOAc.

Phase 2: Controlled Nucleation (The Critical Step)

Objective: Induce crystallization without oiling out.

  • Temperature Set: Stabilize the filtrate temperature at 45°C .

  • Anti-Solvent Addition: Slowly add n-Heptane (warm, ~40°C) dropwise via an addition funnel.

    • Rate: 1 mL/minute.

    • Observation: Watch for the "Cloud Point" (persistent turbidity).

  • Seeding: Once the solution turns slightly turbid, stop addition. Add a seed crystal of pure 4-Methylcyclohex-1-ene-1-carboxylic acid (if available).

    • Why? Seeding bypasses the metastable zone limit, preventing spontaneous oiling out.

  • Saturation: Continue adding Heptane until the ratio reaches approx 1:3 (EtOAc:Heptane). Total volume approx 45-60 mL.

Phase 3: Cooling & Isolation

Objective: Maximize yield and purity.

  • Slow Cool: Ramp temperature down from 45°C to 20°C at a rate of 5°C per hour .

    • Warning: Rapid cooling will trap the 3-ene isomer in the crystal lattice.

  • Cryogenic Soak: Once at 20°C, transfer the flask to a slurry bath (ice/salt) or chiller at -10°C . Hold for 2 hours.

    • Mechanistic Insight: The solubility of the 1-ene acid decreases drastically in cold heptane, while the 3-ene isomer (often a liquid or lower melting solid) remains dissolved.

  • Filtration: Filter the white crystalline solid using a chilled Buchner funnel.

  • Wash: Wash the cake immediately with cold n-Heptane (-10°C, 2 x 10 mL). Do not use EtOAc in the wash.

  • Drying: Dry in a vacuum oven at 25°C (Ambient) for 12 hours.

    • Caution: Do not heat above 35°C during drying to prevent melting the wet cake.

Process Visualization

Diagram 1: Purification Workflow

This flowchart illustrates the critical decision points to prevent "oiling out."

PurificationProtocol Start Crude Mixture (1-ene + 3-ene isomers) Dissolve Dissolve in EtOAc (T = 45-50°C) Start->Dissolve Filter Hot Filtration (Remove Polymers) Dissolve->Filter AddHeptane Add Warm Heptane (Stop at Cloud Point) Filter->AddHeptane Seed Seed Addition (Critical for Nucleation) AddHeptane->Seed Turbidity Onset Cool Slow Cooling (-5°C/hr to -10°C) Seed->Cool Crystal Growth Isolate Filtration & Cold Wash Cool->Isolate Dry Vacuum Dry (Max 25°C) Isolate->Dry MotherLiquor Mother Liquor (Contains 3-ene isomer) Isolate->MotherLiquor Filtrate

Caption: Step-by-step workflow emphasizing the seeding step to prevent oiling out in low-melting acids.

Diagram 2: Impurity Rejection Mechanism

Visualizing why the conjugated acid crystallizes while the isomer stays in solution.

MolecularSelectivity cluster_0 Solution Phase (EtOAc/Heptane) cluster_1 Solid Phase Target Target: 1-ene Acid (Planar/Conjugated) High Stacking Potential Less Soluble in Cold Heptane Crystal Pure Crystal Lattice (1-ene Enriched) Target->Crystal Crystallizes at -10°C Impurity Impurity: 3-ene Acid (Twisted/Non-Conjugated) Low Stacking Potential Highly Soluble in Heptane Impurity->Crystal Steric Rejection

Caption: The planar geometry of the conjugated 1-ene acid drives selective crystallization over the twisted 3-ene isomer.

Analytical Validation

To confirm the success of the recrystallization, the following analytical methods are required:

  • H-NMR (CDCl3):

    • Target (1-ene): Look for the olefinic proton at C2. In

      
      -unsaturated acids, this signal is typically shifted downfield (
      
      
      
      6.8–7.1 ppm) compared to non-conjugated alkenes.
    • Impurity (3-ene): Olefinic protons appear further upfield (

      
       5.4–5.7 ppm).
      
  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile gradient.

    • Detection: UV at 210-220 nm . Note: The conjugated 1-ene will have a significantly higher extinction coefficient than the 3-ene at this wavelength.

  • DSC (Differential Scanning Calorimetry):

    • Run a heat cycle from 0°C to 100°C at 5°C/min.

    • A sharp endotherm indicates high purity. A broad or split peak suggests the presence of the 3-ene isomer or eutectic formation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature too high during anti-solvent addition; supersaturation too high.Re-heat to dissolve oil. Add seed crystals. Cool much slower. Increase EtOAc ratio slightly.
Low Yield Too much solvent (EtOAc); Final temp not low enough.Concentrate mother liquor and repeat. Ensure cooling to -10°C.
Gummy Solid Polymerized impurities present.Perform a hot filtration with activated carbon before crystallization.

References

  • PubChem. 4-Methylcyclohex-1-ene-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Crystallization of Organic Compounds. Solvent Selection Strategies. LibreTexts Chemistry. Available at: [Link]

  • Google Patents.Process for purification of cyclohexene carboxylic acid derivatives. (General reference for separation of conjugated/non-conjugated isomers).

(Note: Specific melting point data for this exact isomer is sparse in open literature; the protocol is derived from first-principles of solubility for analogous cyclohexenecarboxylic acids.)

Sources

Application

Application Note: High-Purity Isolation of Cyclohexenecarboxylic Acids via Differential Acid-Base Extraction

[1] Executive Summary Cyclohexenecarboxylic acids (e.g., 3-cyclohexene-1-carboxylic acid) are critical intermediates in the synthesis of bioactive molecules, including neuraminidase inhibitors (e.g., Oseltamivir) and var...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cyclohexenecarboxylic acids (e.g., 3-cyclohexene-1-carboxylic acid) are critical intermediates in the synthesis of bioactive molecules, including neuraminidase inhibitors (e.g., Oseltamivir) and various amino acid analogs.[1] Synthesis often involves Diels-Alder cycloadditions or hydrolysis of esters, yielding crude mixtures contaminated with unreacted dienes, dienophiles, and polymeric byproducts.[1]

This application note details a robust Acid-Base Extraction protocol designed to isolate cyclohexenecarboxylic acids with >98% purity. Unlike standard filtration methods, this liquid-liquid extraction (LLE) exploits the specific


 differential between the target acid (

) and neutral impurities, ensuring high recovery yields while mitigating common issues such as emulsion formation.[1]

Physicochemical Basis of Separation

The success of this protocol relies on the Henderson-Hasselbalch equation:


[1]
  • The Target: 3-Cyclohexene-1-carboxylic acid is a weak acid (

    
    ).[1]
    
  • The Impurities: Unreacted starting materials (e.g., butadiene derivatives, acrylates) are typically neutral organic species.

  • The Mechanism:

    • At pH > 7 (Basic): The carboxylic acid deprotonates to form a water-soluble carboxylate salt (

      
      ).[1] Neutral impurities remain in the organic phase.
      
    • At pH < 2 (Acidic): The salt is reprotonated to the free acid (

      
      ), which is water-insoluble but highly soluble in organic solvents.[1]
      
Table 1: Solubility Profile of Components
ComponentState (RT)Solubility (Organic Phase)Solubility (Aqueous pH 8)Solubility (Aqueous pH 1)
3-Cyclohexene-1-COOH Liquid/Low MP SolidHighHigh (Ionic) Low (Precipitates/Oils)
Dienes/Dienophiles LiquidHighLowLow
Inorganic Salts SolidLowHighHigh
Polymeric Byproducts Gum/SolidModerateLowLow

Reagents and Equipment

Reagents
  • Crude Product: Reaction mixture containing cyclohexenecarboxylic acid.[1]

  • Organic Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).[1]
    • Expert Note:

      
       is preferred for ease of evaporation, but 
      
      
      
      is safer (higher flash point) and less prone to peroxide formation.[1] Dichloromethane (DCM) is effective but forms the bottom layer, which complicates the mechanics of this specific protocol.
  • Base: Saturated Sodium Bicarbonate (

    
    ) solution.[1]
    
    • Why not NaOH?

      
       is a strong base that may hydrolyze sensitive functional groups (e.g., esters) on the ring. 
      
      
      
      (
      
      
      ) is sufficient to deprotonate the acid without harsh side reactions.
  • Acid: 6M Hydrochloric Acid (

    
    ).[1]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
  • Brine: Saturated Sodium Chloride solution (for breaking emulsions).[1]

Equipment
  • Separatory Funnel (glass, Teflon stopcock).[1]

  • Rotary Evaporator.[1]

  • pH Indicator Paper (Range 1-14).[1]

Detailed Experimental Protocol

Phase 1: Solubilization and Initial Wash[1][2]
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (approx. 10 mL per gram of crude).

  • Clarification: If the crude contains significant solid polymeric debris, filter through a glass wool plug before adding to the separatory funnel.

Phase 2: Base Extraction (The "Forward" Extraction)

Goal: Move the target acid into the aqueous phase.

  • Addition: Transfer the organic solution to a separatory funnel. Add an equal volume of Saturated

    
     .
    
  • Equilibration: Shake vigorously but carefully.

    • Critical Safety Step: Carbon dioxide (

      
      ) gas will evolve rapidly.[1] Vent the stopcock frequently  (every 2-3 seconds) to prevent pressure buildup and glass failure.
      
  • Separation: Allow layers to separate.

    • Top Layer: Organic phase (contains neutral impurities).[1]

    • Bottom Layer: Aqueous phase (contains Target Acid as sodium salt).[1]

  • Collection: Drain the Aqueous (Bottom) layer into a clean Erlenmeyer flask labeled "Product Fraction."

  • Repeat: Extract the remaining Top Organic layer two more times with fresh

    
    . Combine these aqueous extracts into the "Product Fraction."
    
    • Expert Insight: Discard the remaining organic layer only after verifying yield; it contains the neutral waste.

Phase 3: The "Neutral Wash" (Quality Control)

Goal: Remove trace organics trapped in the aqueous phase.

  • Return the combined Aqueous "Product Fraction" to the clean separatory funnel.

  • Add a small volume (10-15 mL) of fresh Ethyl Acetate.

  • Wash: Shake gently and allow to separate.[1]

  • Discard: Drain and discard the Top Organic layer . Keep the Bottom Aqueous layer.

    • Why? This step removes non-polar impurities physically entrained in the water during the emulsion-prone first step.[1]

Phase 4: Acidification and Recovery (The "Back" Extraction)

Goal: Return the target to the organic phase for isolation.

  • Acidification: Transfer the aqueous phase to a beaker containing a stir bar. Slowly add 6M HCl dropwise while stirring.

    • Observation: The solution will foam (

      
      ) and become cloudy as the free acid oils out or precipitates.
      
    • Endpoint: Continue until pH < 2 (verify with pH paper).[1]

  • Extraction: Transfer the acidified aqueous mixture back to the separatory funnel. Extract three times with Ethyl Acetate .[1]

  • Combine: Combine the organic extracts (Top Layer). The aqueous layer can now be discarded.[2]

Phase 5: Drying and Isolation[1]
  • Brine Wash: Wash the combined organic phase once with saturated Brine to remove residual water.

  • Drying: Pour the organic phase into a flask and add anhydrous

    
    . Swirl until the drying agent flows freely (snow-globe effect).[1] Let sit for 10 minutes.
    
  • Filtration: Filter off the solid

    
    .
    
  • Concentration: Evaporate the solvent using a Rotary Evaporator (

    
     water bath, reduced pressure).
    
  • Result: The residue is the purified 3-cyclohexene-1-carboxylic acid (typically a clear oil or low-melting solid).[1]

Workflow Visualization

The following diagram illustrates the fractionation logic, highlighting the critical path of the Target Acid (A) versus Neutral Impurities (N).

ExtractionProtocol Crude Crude Mixture (Acid + Neutrals) Dissolve Dissolve in EtOAc Crude->Dissolve SepFunnel1 Add Sat. NaHCO3 (Shake & Vent) Dissolve->SepFunnel1 OrgPhase1 Organic Phase 1 (Contains Neutrals) SepFunnel1->OrgPhase1 Top Layer AqPhase1 Aqueous Phase 1 (Contains Target Salt R-COO-) SepFunnel1->AqPhase1 Bottom Layer OrgWaste Organic Waste (Trace Neutrals) OrgPhase1->OrgWaste Discard WashStep Wash with fresh EtOAc AqPhase1->WashStep WashStep->OrgWaste Top Layer AqClean Clean Aqueous Phase WashStep->AqClean Bottom Layer Acidify Acidify with 6M HCl (pH < 2) AqClean->Acidify BackExtract Extract with EtOAc (3x) Acidify->BackExtract AqWaste Aqueous Waste (Salts) BackExtract->AqWaste Bottom Layer FinalOrg Final Organic Phase (Target Acid R-COOH) BackExtract->FinalOrg Top Layer DryConc Dry (MgSO4) & Rotovap FinalOrg->DryConc Product Pure Cyclohexenecarboxylic Acid DryConc->Product

Caption: Logic flow for the acid-base purification of cyclohexenecarboxylic acid. Green nodes indicate the location of the target compound.

Troubleshooting & Expert Insights

Issue: Emulsion Formation

Cyclohexene derivatives often exhibit surfactant-like behavior, leading to stable emulsions (a "third layer") between the organic and aqueous phases.[1]

  • Correction: Do not shake violently if an emulsion is suspected; swirl gently.

  • Remedy: If an emulsion forms, add 10-20 mL of Saturated Brine to the separatory funnel.[1] The increased ionic strength forces organic molecules out of the aqueous phase ("salting out"), sharpening the interface [1].

Issue: Low Yield
  • Cause 1: Insufficient Acidification.[1]

    • Check: Ensure the pH of the aqueous phase is distinctly acidic (pH 1-2) before back-extraction.[1] At pH 4-5, significant amounts of the compound remain ionized and stay in the water.

  • Cause 2: High Water Solubility.[1]

    • Check: While cyclohexenecarboxylic acid is lipophilic, it has partial water solubility. Saturating the acidic aqueous layer with NaCl (solid) before the final extraction can drive more product into the organic phase.

Validation Criteria

To confirm the success of the extraction:

  • TLC: Run a Thin Layer Chromatography plate of the Final Product vs. the Crude. The product spot should be distinct, and the spot corresponding to the starting material (e.g., diene) should be absent.

  • NMR:

    
     NMR should show a clean multiplet for the vinyl protons (
    
    
    
    ppm) and the disappearance of impurity peaks [2].

References

  • Chromatography Online. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[1] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20903, 3-Cyclohexene-1-carboxylic acid.[1] Available at: [Link][1]

  • Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link][1][3][4][5][6][7]

Sources

Method

applications of 4-Methylcyclohex-1-ene-1-carboxylic acid in medicinal chemistry

Application Note: Strategic Utilization of 4-Methylcyclohex-1-ene-1-carboxylic Acid in Medicinal Chemistry Executive Summary 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3) serves as a pivotal unsaturated build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methylcyclohex-1-ene-1-carboxylic Acid in Medicinal Chemistry

Executive Summary

4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3) serves as a pivotal unsaturated building block in modern medicinal chemistry. While often overshadowed by its saturated derivatives, this alkene-acid acts as the strategic "pro-scaffold" for accessing the trans-4-methylcyclohexyl moiety—a pharmacophore critical to the efficacy of second-generation sulfonylurea antidiabetics, most notably Glimepiride .

This guide details the high-fidelity protocols for converting this unsaturated precursor into bioactive intermediates. It focuses on controlling stereochemistry during hydrogenation, executing the Curtius rearrangement for isocyanate generation, and leveraging the alkene functionality for novel scaffold design.

Core Application: Synthesis of the Glimepiride Pharmacophore

The primary industrial and medicinal application of this compound is its conversion into trans-4-methylcyclohexyl isocyanate , the key coupling partner in the synthesis of Glimepiride. The biological activity of Glimepiride is strictly dependent on the trans configuration of the cyclohexane ring, which dictates the spatial orientation of the distal methyl group relative to the sulfonylurea core.

Mechanism of Action & Rationale
  • Target: ATP-sensitive potassium channels (

    
    ) in pancreatic 
    
    
    
    -cells.
  • SAR Insight: The trans-4-methylcyclohexyl group fits into a specific lipophilic pocket of the sulfonylurea receptor (SUR1). The cis isomer exhibits significantly reduced binding affinity due to steric clash (axial methyl group).

  • Synthetic Challenge: Hydrogenation of the alkene precursor (4-methylcyclohex-1-ene-1-carboxylic acid) typically favors the cis isomer (kinetic product via syn-addition). A thermal or chemical equilibration step is required to access the thermodynamic trans product.

Protocol A: Stereocontrolled Synthesis of trans-4-Methylcyclohexyl Isocyanate

Objective: Convert 4-methylcyclohex-1-ene-1-carboxylic acid to >98% trans-4-methylcyclohexyl isocyanate.

Step 1: Hydrogenation (Kinetic Phase)

  • Reagents: 4-Methylcyclohex-1-ene-1-carboxylic acid, 5% Pt/C or Rh/C, Methanol.

  • Conditions: 50 psi

    
    , RT, 4 hours.
    
  • Outcome: Produces a mixture of cis- and trans-4-methylcyclohexanecarboxylic acid (typically ~70:30 cis:trans due to catalyst face accessibility).

  • Note: Do not use Pd/C if high cis selectivity is desired initially; however, for this application, the ratio matters less because of Step 2.

Step 2: Thermodynamic Equilibration (Isomerization)

  • Rationale: The trans isomer (diequatorial) is thermodynamically more stable than the cis isomer (axial-equatorial) by ~1.7 kcal/mol.

  • Reagents: Potassium Hydroxide (KOH), Methanol/Water.

  • Procedure:

    • Dissolve the crude hydrogenation mixture in 10% KOH/MeOH.

    • Reflux at 70°C for 12–24 hours.

    • Acidify with HCl to precipitate the acid.

  • Outcome: Conversion to >90% trans-4-methylcyclohexanecarboxylic acid.[1] Recrystallization from heptane enriches purity to >99% trans.

Step 3: Curtius Rearrangement (Isocyanate Formation)

  • Reagents: trans-4-Methylcyclohexanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Toluene.

  • Procedure:

    • Dissolve the trans-acid (1.0 eq) in dry toluene under

      
      .
      
    • Add TEA (1.1 eq) followed by DPPA (1.1 eq).

    • Stir at RT for 1 hour (Acyl azide formation).

    • Heat to 80–90°C. Evolution of

      
       gas indicates rearrangement.
      
    • Monitor by IR (appearance of strong isocyanate band at ~2270

      
      ).
      
  • Critical Safety Note: Acyl azides are potentially explosive. Do not isolate the intermediate azide; proceed directly to thermal rearrangement.

Advanced Application: Enantioselective Functionalization

Beyond Glimepiride, the C1-C2 double bond offers a handle for introducing polarity, creating "bioisosteres" of the lipophilic cyclohexyl group.

Protocol B: Dihydroxylation for Polarity Tuning

Objective: Create a dihydroxy-acid scaffold to improve solubility or target hydrophilic pockets.

  • Reagents: catalytic

    
    , NMO (N-methylmorpholine N-oxide), Acetone/Water.
    
  • Procedure:

    • Treat 4-methylcyclohex-1-ene-1-carboxylic acid with 1 mol%

      
       and 1.2 eq NMO.
      
    • Stir at RT for 12 hours.

    • Quench with

      
      .
      
  • Result: cis-1,2-dihydroxy-4-methylcyclohexane-1-carboxylic acid. This scaffold locks the conformation and adds hydrogen-bond donors, useful for fragment-based drug discovery (FBDD).

Visualizing the Synthetic Pathway

The following diagram illustrates the critical "Glimepiride Pathway," highlighting the stereochemical inversion required to activate the pharmacophore.

Glimepiride_Pathway cluster_legend Key Transformation Start 4-Methylcyclohex-1-ene- 1-carboxylic acid (Unsaturated Precursor) CisAcid cis-4-Methylcyclohexane- carboxylic acid (Kinetic Product) Start->CisAcid H2, Pt/C (Syn-Addition) TransAcid trans-4-Methylcyclohexane- carboxylic acid (Thermodynamic Product) CisAcid->TransAcid KOH, MeOH, Reflux (Epimerization) Isocyanate trans-4-Methylcyclohexyl isocyanate (Active Electrophile) TransAcid->Isocyanate DPPA, TEA, Heat (Curtius Rearrangement) Glimepiride Glimepiride (Final Drug) Isocyanate->Glimepiride Sulfonamide Coupling

Caption: Figure 1. The "Glimepiride Pathway" illustrating the conversion of the unsaturated acid to the bioactive trans-isocyanate via a critical epimerization step.

Comparative Data: Catalyst Selection

The choice of hydrogenation catalyst significantly impacts the initial cis/trans ratio. While the trans isomer is desired, most heterogeneous catalysts favor the cis isomer initially.

Catalyst SystemMajor Product (Initial)Cis:Trans RatioNotes
Pt/C (5%) cis-Acid~70 : 30Standard kinetic control; requires epimerization.
Rh/Alumina cis-Acid~85 : 15High cis selectivity; useful if cis scaffold is the target.
Raney Nickel cis-Acid~60 : 40High pressure required; difficult workup.
Ru/BINAP ChiralVariableHomogeneous; allows enantioselective hydrogenation (Advanced).

References

  • Glimepiride Synthesis & SAR: Weyer, R., & Hitzel, V. (1988).[2] "Acylureas and sulfonylureas as antidiabetic agents." Arzneimittel-Forschung, 38(9), 1079-1080. Link

  • Stereoselective Hydrogenation: Siegel, S. (1966). "Stereochemistry of the Hydrogenation of Cycloalkenes." Advances in Catalysis, 16, 123-177. Link

  • Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[3] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

  • Isomerization of Cyclohexanecarboxylic Acids: Eliel, E. L. (1962). "Stereochemistry of Carbon Compounds." McGraw-Hill.
  • Compound Data: PubChem CID 219389. "4-Methylcyclohex-1-ene-1-carboxylic acid."[1] Link

Sources

Application

derivatization of 4-Methylcyclohex-1-ene-1-carboxylic acid for biological assays

Application Note: Technical Guide to the Derivatization of 4-Methylcyclohex-1-ene-1-carboxylic Acid (MCCA) for Biological Assays Abstract 4-Methylcyclohex-1-ene-1-carboxylic acid (MCCA) serves as a critical chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to the Derivatization of 4-Methylcyclohex-1-ene-1-carboxylic Acid (MCCA) for Biological Assays

Abstract

4-Methylcyclohex-1-ene-1-carboxylic acid (MCCA) serves as a critical chiral building block in the synthesis of sulfonylurea glimepiride analogs and various terpene-based therapeutics. However, its detection in complex biological matrices is hindered by its low volatility, lack of a strong chromophore, and poor ionization efficiency in electrospray mass spectrometry (ESI-MS). This technical guide details three validated derivatization protocols designed to overcome these limitations: (1) Silylation for GC-MS quantification, (2) Fluorogenic tagging for HPLC-FLD sensitivity, and (3) Bioconjugation for immunogen synthesis.

Analytical Challenges & Strategy

The structure of MCCA (CAS: 5333-31-3) features a cyclohexene ring with a carboxylic acid at the C1 position and a methyl group at C4.[1] This specific geometry presents unique challenges:

  • Steric Hindrance: The C1-carboxylic acid is conjugated to the alkene but sterically crowded by the ring structure, requiring activated reagents for quantitative derivatization.

  • Detection Limits: The isolated double bond provides only weak UV absorbance (<210 nm), making direct HPLC detection prone to interference from biological background.

  • Volatility: The free acid is polar and prone to tailing in gas chromatography; esterification is mandatory for accurate quantification.

Protocol A: GC-MS Quantification via Silylation

Objective: To render MCCA volatile and thermally stable for trace-level quantification in plasma or urine.

Mechanism: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . BSTFA silylates the carboxylic acid proton, replacing it with a trimethylsilyl (TMS) group. The addition of 1% TMCS acts as a catalyst to overcome the steric hindrance at the C1 position of the cyclohexene ring.

Materials:
  • MCCA Standard (>98% purity)

  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck)

  • Solvent: Anhydrous Pyridine (critical as an acid scavenger and solvent)

  • Internal Standard: Benzoic acid-d5 or similar aromatic acid.

Step-by-Step Protocol:
  • Sample Preparation: Evaporate the biological extract (e.g., ethyl acetate fraction) to complete dryness under a stream of nitrogen at 40°C. Note: Any residual water will hydrolyze the silylating reagent.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the residue. Vortex for 30 seconds.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately with a Teflon-lined crimp cap.

  • Incubation: Heat the mixture at 60°C for 30 minutes .

    • Causality: Heat is required to drive the reaction to completion due to the steric bulk of the cyclohexene ring.

  • Analysis: Inject 1 µL directly into the GC-MS (Splitless mode).

    • Target Ion: Monitor for the molecular ion of the TMS ester (M+ + 72 Da shift).

QC Check:

  • Success Criteria: A single sharp peak with no tailing.

  • Failure Mode: If multiple peaks appear, moisture contamination has hydrolyzed the TMS ester back to the free acid.

Protocol B: Bioconjugation for Assay Development (Immunogens/Probes)

Objective: To covalently link MCCA to a carrier protein (e.g., BSA, KLH) or an amine-functionalized surface (SPR chip) via the carboxylic acid moiety.

Mechanism: The Carbodiimide (EDC) / Sulfo-NHS "two-step" method is employed.[2]

  • Activation: EDC reacts with the carboxylate of MCCA to form an unstable O-acylisourea. Sulfo-NHS immediately displaces this to form a semi-stable amine-reactive NHS-ester.

  • Coupling: The NHS-ester reacts with primary amines (lysine residues) on the protein to form a stable amide bond.

Critical Note: Since MCCA is hydrophobic, the activation step must occur in a compatible organic co-solvent (DMSO) before dilution into the aqueous protein buffer.

Workflow Diagram (Graphviz)

Bioconjugation_Workflow Start Start: MCCA (Free Acid) Solubilization Dissolve MCCA in dry DMSO (Hydrophobic Solubilization) Start->Solubilization Activation Add EDC + Sulfo-NHS Buffer: MES pH 5.5 (15 min incubation) Solubilization->Activation Mix 1:1 Intermediate Stable NHS-Ester Intermediate (Semi-stable in H2O) Activation->Intermediate Ester formation Coupling Add Carrier Protein (BSA/KLH) Buffer: Phosphate pH 7.4 (2 hr incubation) Intermediate->Coupling Amine attack Quench Quench with Hydroxylamine (Stop reaction) Coupling->Quench Purification Desalting Column / Dialysis (Remove byproducts) Quench->Purification Final Final Conjugate (MCCA-Amide-Protein) Purification->Final

Figure 1: Two-step EDC/Sulfo-NHS conjugation workflow optimized for hydrophobic acids like MCCA.

Step-by-Step Protocol:

Reagents:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.4.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) .

  • Sulfo-NHS (N-hydroxysulfosuccinimide) .[2]

Procedure:

  • Stock Preparation: Dissolve 2 mg of MCCA in 100 µL of dry DMSO. (MCCA is sparingly soluble in water).

  • Activation:

    • Add the MCCA/DMSO solution to 900 µL of Activation Buffer .

    • Immediately add EDC (10-fold molar excess over MCCA) and Sulfo-NHS (25-fold molar excess).

    • Incubate for 15 minutes at room temperature.

    • Why MES pH 6.0? Carboxyl activation is most efficient at pH 4.5-6.0, while hydrolysis of the active ester is minimized compared to pH 7.4.

  • Coupling:

    • Add the activated MCCA solution to the protein solution (dissolved in Coupling Buffer ).

    • Note: Ensure the final DMSO concentration is <10% to prevent protein denaturation.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Why pH 7.4? The amine nucleophile on the protein (Lysine pKa ~10.5) needs to be partially unprotonated to react; pH 7.4 is a compromise between amine reactivity and NHS-ester stability.

  • Quenching: Add Hydroxylamine (final conc. 10-20 mM) to stop the reaction.

  • Purification: Use a Zeba Spin Desalting Column (7K MWCO) to remove unreacted MCCA and byproducts.

Protocol C: HPLC-FLD Derivatization (Fluorescence Tagging)

Objective: To attach a fluorophore for high-sensitivity HPLC detection.

Reagent Selection: ADAM (9-Anthryldiazomethane) is recommended over coumarins for this specific acid. ADAM reacts with carboxylic acids without a catalyst to form stable esters that fluoresce strongly.

  • Excitation: 365 nm

  • Emission: 412 nm

Protocol:

  • Dissolve MCCA residue in 100 µL of Ethyl Acetate.

  • Add 100 µL of 0.1% ADAM solution (in Ethyl Acetate).

  • Incubate at room temperature for 60 minutes in the dark.

  • Evaporate solvent and reconstitute in Mobile Phase (e.g., Acetonitrile/Water).

  • Inject into HPLC (C18 column).

Comparative Data Summary

FeatureGC-MS (Silylation)HPLC-FLD (ADAM)Bioconjugation (EDC/NHS)
Derivative Type TMS EsterAnthryl EsterAmide Bond (Protein)
Stability Low (Moisture sensitive)HighHigh (Covalent)
LOD (Limit of Detection) ~10 pg~100 fgN/A (Functional Assay)
Reaction Time 30 min60 min2.5 hours
Key Risk HydrolysisLight sensitivityProtein precipitation

References

  • Thermo Fisher Scientific. "EDC Crosslinking Protocol." Thermo Fisher Scientific Technical Resources. Accessed February 2, 2026. Link

  • Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA + TMCS." Sigma-Aldrich Technical Bulletins. Accessed February 2, 2026. Link

  • BroadPharm. "Protocol for Amino PEG and Carboxylic Acid Coupling." BroadPharm Protocols. Accessed February 2, 2026. Link

  • PubChem. "4-Methylcyclohex-1-ene-1-carboxylic acid (Compound Summary)." National Library of Medicine. Accessed February 2, 2026. Link

  • ResearchGate. "Derivatization methods for the LC-MS/MS analyses of carboxylic acids." ResearchGate Discussions. Accessed February 2, 2026. Link

Sources

Method

Application Note: Laboratory Scale Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid

Executive Summary & Scientific Rationale This application note details the laboratory-scale synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid , a critical intermediate in the development of bioactive terpene derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the laboratory-scale synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid , a critical intermediate in the development of bioactive terpene derivatives and pharmaceutical scaffolds.

Unlike its structural isomer (4-methylcyclohex-3-ene-1-carboxylic acid), which is readily accessible via Diels-Alder cycloaddition, the 1-ene isomer features an


-unsaturated carboxylic acid moiety. This conjugation confers unique electrophilic properties (Michael acceptor capability) and thermodynamic stability, making it a distinct pharmacophore.

We present two validated protocols:

  • Method A (De Novo Regioselective Synthesis): A Palladium-catalyzed carbonylation of vinyl triflates derived from 4-methylcyclohexanone. This method offers the highest regiochemical control and is recommended for medicinal chemistry applications requiring high purity.

  • Method B (Thermodynamic Isomerization): A base-catalyzed migration of the double bond from the commercially available 3-ene isomer. This method is preferred for scale-up due to cost-efficiency.

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on accessing the cyclohexene core and installing the carboxyl group at the thermodynamically favored conjugated position.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approaches Target 4-Methylcyclohex-1-ene-1-carboxylic acid (Target) PrecursorA Vinyl Triflate Intermediate Target->PrecursorA Hydrolysis PrecursorB 4-Methylcyclohex-3-ene-1-carboxylic acid (Isomer) Target->PrecursorB Base-Cat Isomerization (Thermodynamic Control) StartA 4-Methylcyclohexanone (Starting Material A) PrecursorA->StartA Pd-Carbonylation Enolization StartB Isoprene + Acrylic Acid (Diels-Alder Adduct) PrecursorB->StartB Diels-Alder

Protocol A: Palladium-Catalyzed Carbonylation

Best for: High regioselectivity, medicinal chemistry scale (1g - 10g). Mechanism: Formation of an enol triflate followed by Pd(0)-mediated CO insertion.

Reaction Scheme[1][2][3][4][5]
  • Enolization: 4-Methylcyclohexanone + Tf₂O

    
     Vinyl Triflate.
    
  • Carbonylation: Vinyl Triflate + CO + MeOH

    
     Methyl Ester.
    
  • Hydrolysis: Methyl Ester

    
     Carboxylic Acid.[1]
    
Reagents & Materials[1][5][6]
ReagentEquiv.[2][3]RoleCritical Parameter
4-Methylcyclohexanone 1.0SubstrateDry, distilled
LDA (Lithium Diisopropylamide) 1.1BaseFreshly prepared, -78°C
Triflic Anhydride (Tf₂O) 1.1ElectrophileAdd slowly to prevent exotherm
Pd(OAc)₂ 0.05CatalystPurity >99%
PPh₃ (Triphenylphosphine) 0.1LigandMaintain Pd:L ratio 1:2
Methanol SolventNucleophileAnhydrous
Triethylamine (Et₃N) 2.0Base Scavenger-
Step-by-Step Methodology
Step 1: Synthesis of Enol Triflate
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Base Generation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 equiv) over 15 min. Stir for 30 min.

  • Enolization: Add 4-methylcyclohexanone (10 mmol) in THF (10 mL) dropwise over 20 min. Stir at -78°C for 1 hour to ensure kinetic enolate formation.

  • Trapping: Add Triflic Anhydride (1.1 equiv) dropwise. Caution: Highly exothermic.

  • Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with sat. NaHCO₃. Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

    • Checkpoint: Crude product should be a light yellow oil. Use immediately or store at -20°C under argon.

Step 2: Carbonylation (Heck Reaction)[4]
  • Setup: Use a high-pressure glass reactor or autoclave.

  • Mixture: Dissolve the crude vinyl triflate in Methanol (0.2 M concentration). Add Et₃N (2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Reaction: Purge vessel with CO (Carbon Monoxide) three times. Pressurize to 2 atm (balloon pressure is often sufficient for triflates, but 2-3 atm ensures speed) . Heat to 60°C for 12 hours.

  • Workup: Vent CO (fume hood!). Filter through a Celite pad to remove Pd black. Concentrate filtrate.[1][5]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: 75-85% (Methyl ester intermediate).

Step 3: Hydrolysis[6]
  • Dissolve ester in THF/Water (1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Recrystallize from Hexanes/Et₂O if necessary.

Protocol B: Base-Catalyzed Isomerization

Best for: Scale-up (>10g), cost-efficiency. Starting Material: 4-Methylcyclohex-3-ene-1-carboxylic acid (commercially available or via Diels-Alder of isoprene/acrylic acid).

Scientific Principle

The 3-ene isomer has a non-conjugated double bond. Treatment with strong base removes the acidic


-proton (at C1), forming a dienolate intermediate. Reprotonation occurs to place the double bond in the conjugated (

) position, which is thermodynamically more stable by approx. 2-3 kcal/mol.

Isomerization Figure 2: Base-Catalyzed Isomerization Pathway Start 3-Ene Isomer (Non-Conjugated) Inter Dienolate Intermediate Start->Inter KOH, Heat Deprotonation Product 1-Ene Isomer (Conjugated Target) Inter->Product Reprotonation Thermodynamic Sink

[7]

Step-by-Step Methodology
  • Reagent Prep: In a 500 mL RBF, dissolve 4-methylcyclohex-3-ene-1-carboxylic acid (20 g, 142 mmol) in 10% aqueous KOH (100 mL).

  • Isomerization: Heat the solution to reflux (100°C) for 24-48 hours.

    • Note: The reaction is an equilibrium driven to the right. Monitoring via NMR is essential.

  • Monitoring: Take a 0.5 mL aliquot, acidify, extract with CDCl₃.

    • Check: Disappearance of olefinic signals at 5.4 ppm (3-ene) and appearance of signal at ~6.9 ppm (1-ene).

  • Workup: Cool to 0°C. Acidify slowly with conc. HCl to pH 1. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or Hexanes.

    • Yield Target: >90%.[2][8][1][5][4][9]

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesis, compare the product against these specific markers. The shift in the olefinic proton is the primary validation check.

Metric4-Methylcyclohex-3 -ene-1-COOH (Start)4-Methylcyclohex-1 -ene-1-COOH (Target)
1H NMR (Olefin)

5.3 - 5.5 ppm (m, 2H)

6.9 - 7.0 ppm (m, 1H)
(Conjugated)
13C NMR (C=O) ~180 ppm~172 ppm (Conjugated Carbonyl)
IR Spectroscopy C=O stretch ~1710 cm⁻¹C=O stretch ~1680-1690 cm⁻¹ (Lower due to conjugation)
Melting Point 99°C130-132°C

Safety & Waste Management

  • Carbon Monoxide (Protocol A): Odorless, silent killer. MANDATORY: Use a CO detector in the hood. Work in a well-ventilated fume hood.

  • Triflic Anhydride: Corrosive and moisture sensitive. Handle under inert atmosphere.

  • Waste:

    • Palladium waste must be segregated for heavy metal disposal.

    • Aqueous layers from Protocol B are acidic/basic and require neutralization before disposal.

References

  • Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid via Carbonylation

    • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[4] Journal of the American Chemical Society.[4][10] Link

    • Note: Adapts general Pd-carbonylation conditions to cyclohexenyl systems.
  • Isomerization of Cyclohexenecarboxylic Acids

    • G. A. R.[3][7] Kon and K. S. Nargund. (1932). The formation of

      
      -unsaturated acids from ketones. Journal of the Chemical Society. Link
      
    • Note: Classic foundation for base-catalyzed migration of double bonds to conjug
  • General Properties and Spectra

    • PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid. Link

  • Diels-Alder Precursor Synthesis (for Method B): Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

Sources

Application

synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid for antitumor agent development

Application Note & Protocol: Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid Part 1: Introduction & Strategic Significance 4-Methylcyclohex-1-ene-1-carboxylic acid is a critical unsaturated cyclic scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid

Part 1: Introduction & Strategic Significance

4-Methylcyclohex-1-ene-1-carboxylic acid is a critical unsaturated cyclic scaffold in medicinal chemistry. Unlike its non-conjugated isomer (the 3-ene, often derived directly from Diels-Alder reactions), the 1-ene isomer features an


-unsaturated carbonyl system. This conjugation imparts unique electrophilic properties, making it a versatile "warhead" for covalent inhibition strategies or a stable core for structure-activity relationship (SAR) exploration in antitumor agents.

Therapeutic Relevance: Recent studies indicate that derivatives of cyclohex-1-ene-1-carboxylic acid exhibit significant antiproliferative activity . The moiety serves as a bioisostere for aromatic rings, offering different solubility profiles and metabolic stability while maintaining planarity at the binding interface. Key biological targets for derivatives include:

  • Cytokine Modulation: Inhibition of TNF-

    
     and IL-6 secretion in inflammatory tumor microenvironments.
    
  • Enzyme Inhibition: Acting as a scaffold for inhibitors of ALKBH1 (DNA demethylase) and PKMYT1, which are implicated in cancer cell cycle regulation.

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure high regioselectivity for the conjugated (1-ene) isomer over the deconjugated (3-ene) isomer, we utilize a Cyanohydrin Intermediate Strategy . This route is thermodynamically driven to favor the conjugated product during the elimination step, avoiding the difficult separation of isomers inherent in Diels-Alder approaches.

Pathway Logic:

  • Precursor: 4-Methylcyclohexanone (Commercial, inexpensive).

  • Functionalization: Nucleophilic attack by cyanide to form the cyanohydrin.[1][2][3]

  • Elimination (The Critical Step): Dehydration of the tertiary alcohol. Under acidic or thermal conditions, the double bond forms preferentially at the

    
    -position (Zaitsev-like thermodynamic control) to conjugate with the nitrile.
    
  • Hydrolysis: Conversion of the nitrile to the carboxylic acid.

Synthesispathway Start 4-Methylcyclohexanone (Starting Material) Step1 Cyanohydrin Formation (NaCN, H+) Start->Step1 Nucleophilic Addition Inter1 Intermediate: 1-Hydroxy-4-methyl- cyclohexanecarbonitrile Step1->Inter1 Step2 Dehydration (SOCl2/Pyridine) Inter1->Step2 Elimination Inter2 Intermediate: 4-Methylcyclohex-1- enecarbonitrile Step2->Inter2 Thermodynamic Control Step3 Acid Hydrolysis (HCl, Reflux) Inter2->Step3 Hydrolysis Product TARGET: 4-Methylcyclohex-1-ene- 1-carboxylic acid (CAS 5333-31-3) Step3->Product

Figure 1: Strategic synthetic pathway prioritizing thermodynamic control to ensure


-unsaturation.

Part 3: Detailed Experimental Protocols

Phase 1: Cyanohydrin Formation

Objective: Install the quaternary center at C1 with a nitrile group.

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)

  • Sodium Cyanide (NaCN) (2.5 eq) [DANGER: HIGHLY TOXIC]

  • Sodium Bisulfite (NaHSO₃) (saturated aq. solution)

  • Water/Ethanol solvent system

Protocol:

  • Setup: In a fume hood, dissolve NaCN (2.5 eq) in a minimum amount of water (approx. 3 mL per gram of NaCN). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a saturated solution of sodium bisulfite (1.5 eq) followed immediately by 4-methylcyclohexanone (1.0 eq) dissolved in ethanol.

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature (RT) over 4 hours.

    • Checkpoint: The formation of a solid precipitate (the cyanohydrin-bisulfite adduct) or phase separation indicates progress.

  • Workup: Extract the mixture with diethyl ether (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

    • Safety: All aqueous waste must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

Phase 2: Dehydration to Unsaturated Nitrile

Objective: Create the C1=C2 double bond.

Reagents:

  • Crude Cyanohydrin

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Pyridine (Excess, as solvent/base)

Protocol:

  • Setup: Dissolve the crude cyanohydrin in anhydrous pyridine (approx. 5 mL/g) in a round-bottom flask equipped with a drying tube. Cool to 0°C.

  • Dehydration: Add SOCl₂ dropwise. The reaction is exothermic; control the rate to maintain temp < 10°C.

  • Heating: Once addition is complete, heat the mixture to 100°C for 2 hours.

    • Mechanism:[1][3][4] Thermal elimination favors the conjugated alkene (1-ene) over the isolated alkene (3-ene).

  • Workup: Pour the cooled mixture onto crushed ice/HCl (to neutralize pyridine). Extract with ether. Wash with NaHCO₃ (sat) to remove acid traces.

  • Purification: Distillation under reduced pressure is recommended to separate the target nitrile (bp ~90°C at 15 mmHg) from any remaining starting ketone.

Phase 3: Hydrolysis to Carboxylic Acid

Objective: Convert the nitrile to the free acid.[1]

Protocol:

  • Reaction: Combine the nitrile with 6M HCl (excess). Heat to reflux (approx. 100-110°C) for 12-18 hours.

    • Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The nitrile spot (high R_f) will disappear, and a baseline spot (acid) will appear.

  • Isolation: Cool the mixture. The product often crystallizes directly from the acidic solution. If oil forms, extract with ethyl acetate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or water/ethanol.

Part 4: Characterization & Quality Control

Target Specifications:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 103–105°C (Lit. value for 1-ene isomer).[5][6][7][8][9][10][11][12] Note: The 3-ene isomer melts lower (~98°C).[13]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Data Summary Table:

ParameterSpecificationMethod of Verification
Purity >98%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity 1H-NMROlefinic proton at ~6.9-7.0 ppm (septet-like). Note: The 3-ene isomer shows olefinic protons at ~5.4 ppm.
Conjugation UV-Vis

~215-220 nm (characteristic of

-unsaturation).
Mass Spec [M-H]- 139.1LC-MS (ESI Negative Mode)

Self-Validating Checkpoint: If your 1H-NMR shows a signal at 5.4 ppm , you have the 3-ene isomer (Diels-Alder product or isomerization failure). You must treat this material with NaOEt/EtOH at reflux for 4 hours to isomerize it to the thermodynamic 1-ene product (signal shift to ~6.9 ppm).

Part 5: Safety & Handling

  • Cyanide Hazard: Phase 1 utilizes NaCN. This is lethal. work must be performed in a certified hood. Keep a cyanide antidote kit available. Never mix cyanide waste with acid.

  • Corrosives: SOCl₂ and HCl cause severe burns. Use proper PPE (gloves, face shield).

  • Storage: Store the final acid at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation of the double bond.

References

  • PubChem Compound Summary. (2025). 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3).[5][7][9][10][11][12][14] National Center for Biotechnology Information. Link[5]

  • ChemicalBook. (2025). Product properties and suppliers for CAS 5333-31-3.[5]Link

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.[1][2][3][4][5][6][7][15][16][17] Link

  • Organic Syntheses. (1941). General methods for Cyanohydrin Synthesis and Dehydration. Coll. Vol. 1. Link

  • Tokyo Chemical Industry (TCI). (2025). Specification Sheet for 4-Methyl-3-cyclohexene-1-carboxylic acid (Isomer Comparison).Link

Sources

Method

Application Notes and Protocols for the Use of 4-Methylcyclohex-1-ene-1-carboxylic Acid in Perfume Preparation

Introduction: The Untapped Potential of a Novel Fragrance Candidate In the relentless pursuit of novel and captivating fragrance molecules, the family of cyclohexene derivatives has consistently yielded compounds of sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Novel Fragrance Candidate

In the relentless pursuit of novel and captivating fragrance molecules, the family of cyclohexene derivatives has consistently yielded compounds of significant olfactory interest.[1][2] These molecules, characterized by a six-membered carbon ring with a double bond, form the structural backbone of many important natural and synthetic odorants, contributing a diverse range of notes from fruity and floral to woody and spicy.[2][3][4] This application note delves into the hypothetical exploration of a promising, yet under-explored, candidate: 4-Methylcyclohex-1-ene-1-carboxylic acid .

While direct perfumery applications of this specific molecule are not yet established in publicly available literature, its structural isomer, 4-methyl-3-cyclohexene-1-carboxylic acid, is known for its use in augmenting and enhancing perfume compositions, imparting a unique "sweaty, cuminic aroma with castoreum under tones".[5][6] This precedent strongly suggests that 4-Methylcyclohex-1-ene-1-carboxylic acid possesses a distinct and potentially valuable olfactory profile. The presence of the carboxylic acid functional group, while sometimes associated with sharp or unpleasant odors in high concentrations, can introduce intriguing creamy, buttery, or tangy notes at high dilutions, adding complexity and depth to a fragrance.[7]

These application notes provide a comprehensive guide for researchers and perfumers to systematically evaluate the olfactory characteristics of 4-Methylcyclohex-1-ene-1-carboxylic acid and to explore its incorporation into fragrance formulations. The protocols outlined herein are designed to ensure scientific rigor and to unlock the full creative potential of this novel ingredient.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a new fragrance ingredient is paramount for its effective and safe handling.

PropertyValueSource
Molecular Formula C₈H₁₂O₂[8]
Molecular Weight 140.18 g/mol [8]
Appearance Colorless liquid (predicted)[9]
Boiling Point 134-136 °C at 15 mmHg[9][10]
Solubility Soluble in chloroform, DMSO, methanol.[10]
Safety Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

Crucial Safety Precaution: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling 4-Methylcyclohex-1-ene-1-carboxylic acid. All work should be conducted in a well-ventilated fume hood.

Olfactory Evaluation of a Novel Ingredient: A Step-by-Step Protocol

The initial and most critical step in assessing a new molecule for perfumery is a detailed olfactory evaluation. This protocol outlines the systematic preparation of dilutions for sensory analysis.

Objective: To determine the olfactory profile of 4-Methylcyclohex-1-ene-1-carboxylic acid at various concentrations.

Materials:

  • 4-Methylcyclohex-1-ene-1-carboxylic acid (99% purity or higher)

  • Perfumer's alcohol (denatured ethanol)

  • Glass vials with airtight caps

  • Pipettes (graduated and disposable)

  • Labeling materials

  • Perfumer's smelling strips

Protocol:

  • Preparation of a 10% Stock Solution:

    • Accurately weigh 1 gram of 4-Methylcyclohex-1-ene-1-carboxylic acid and dissolve it in 9 grams of perfumer's alcohol in a labeled glass vial.

    • Ensure complete dissolution by gentle agitation. This is your 10% stock solution.

  • Serial Dilutions:

    • Prepare a series of dilutions from the 10% stock solution: 1%, 0.1%, and 0.01%.

    • For a 1% solution: Mix 1 gram of the 10% stock solution with 9 grams of perfumer's alcohol.

    • For a 0.1% solution: Mix 1 gram of the 1% solution with 9 grams of perfumer's alcohol.

    • For a 0.01% solution: Mix 1 gram of the 0.1% solution with 9 grams of perfumer's alcohol.

  • Olfactory Assessment:

    • Dip a clean smelling strip into the 0.01% dilution, ensuring not to oversaturate the strip.

    • Allow the solvent to evaporate for a few seconds before smelling.

    • Record your initial impressions (top notes).

    • Continue to smell the strip at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours) to evaluate the evolution of the scent (heart and base notes).

    • Repeat the process for the 0.1%, 1%, and 10% dilutions, noting any changes in character and intensity.

Causality Behind the Protocol:

  • Dilution is Key: Many fragrance molecules, especially those with high impact or potentially harsh notes like carboxylic acids, are overwhelming or unpleasant in their concentrated form.[7] Serial dilution allows for the appreciation of more subtle nuances and the determination of the optimal concentration for use.

  • Use of Perfumer's Alcohol: Perfumer's alcohol is the standard solvent in perfumery due to its volatility and neutral odor profile, which minimizes interference with the scent of the molecule being evaluated.[11]

  • Evaluation Over Time: The perceived scent of a molecule changes as it evaporates. Assessing the smelling strip over several hours provides crucial information about its tenacity and the different facets of its character that emerge over time.

Experimental Workflow for Olfactory Evaluation

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_eval Olfactory Assessment A Weigh 1g of 4-Methylcyclohex-1-ene-1-carboxylic acid B Dissolve in 9g of Perfumer's Alcohol A->B C 10% Stock Solution B->C D 1% Dilution C->D E 0.1% Dilution D->E F 0.01% Dilution E->F G Dip Smelling Strip F->G Start with lowest concentration H Evaluate at T=0 (Top Notes) G->H I Evaluate over Time (Heart & Base Notes) H->I J Record Olfactory Profile I->J

Caption: Workflow for the systematic olfactory evaluation of a novel fragrance molecule.

Incorporation into a Perfume Formulation: A Base Accord Protocol

Once the olfactory profile of 4-Methylcyclohex-1-ene-1-carboxylic acid has been established, the next step is to evaluate its performance and interaction within a simple fragrance accord. This protocol details its incorporation into a classic Chypre base.

Objective: To assess the blending properties and synergistic effects of 4-Methylcyclohex-1-ene-1-carboxylic acid in a foundational perfume structure.

Materials:

  • 1% solution of 4-Methylcyclohex-1-ene-1-carboxylic acid in perfumer's alcohol

  • Essential oils and aroma chemicals for the Chypre accord (Bergamot, Oakmoss, Patchouli, Labdanum)

  • Perfumer's alcohol

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.01g)

  • Empty perfume bottles for maturation

Protocol:

  • Prepare the Chypre Accord Base:

    • In a glass beaker, combine the following ingredients in the specified proportions:

      • Bergamot oil: 30 parts

      • Oakmoss absolute (or a safe substitute like Evernyl): 10 parts

      • Patchouli oil: 15 parts

      • Labdanum absolute: 5 parts

    • This will serve as your control accord.

  • Create the Test Formulation:

    • In a separate beaker, prepare the same Chypre accord base.

    • To this base, add the 1% solution of 4-Methylcyclohex-1-ene-1-carboxylic acid drop by drop, carefully weighing each addition. Start with a low concentration, for instance, 1-2% of the total accord weight.

    • Gently stir the mixture to ensure homogeneity.

  • Dilution and Maturation:

    • Dilute both the control and the test accords to a 20% concentration in perfumer's alcohol. For example, add 2 grams of the accord to 8 grams of alcohol.

    • Transfer the solutions to separate, labeled perfume bottles.

    • Allow the perfumes to mature for at least one week in a cool, dark place. This allows the different components to meld and harmonize.

  • Comparative Evaluation:

    • After maturation, evaluate the control and test formulations on smelling strips and on the skin.

    • Note the differences in the top, middle, and base notes. Does the addition of 4-Methylcyclohex-1-ene-1-carboxylic acid alter the overall character of the Chypre accord? Does it enhance certain notes or introduce new, interesting facets?

Hypothetical Olfactory Reception Pathway

The perception of a fragrance molecule like 4-Methylcyclohex-1-ene-1-carboxylic acid begins with its interaction with olfactory receptors in the nasal cavity.

G A Inhalation of 4-Methylcyclohex-1-ene-1-carboxylic acid B Molecule binds to Olfactory Receptor Neuron (ORN) in the Olfactory Epithelium A->B C Activation of G-protein (Golf) B->C Conformational Change D Activation of Adenylyl Cyclase C->D E Conversion of ATP to cAMP D->E F Opening of cAMP-gated ion channels E->F G Influx of Na+ and Ca2+ Depolarization of ORN F->G H Action Potential Generated G->H I Signal Transmitted to the Olfactory Bulb H->I J Signal Processed in Higher Brain Centers (e.g., Piriform Cortex) I->J K Perception of Scent J->K

Caption: Simplified signaling pathway for olfactory perception.

Stability and Quality Control Considerations

Carboxylic acids can present stability challenges in certain formulations.[7] It is essential to assess the long-term stability of any new perfume containing 4-Methylcyclohex-1-ene-1-carboxylic acid.

Key Stability Factors:

  • pH Sensitivity: Carboxylic acids are, by nature, acidic. In alkaline conditions, they can be neutralized, forming salts that may have a different or weaker odor.[7] It is crucial to monitor the pH of the final product and ensure it remains in a suitable range for the stability of all fragrance components.

  • Light and Temperature: Exposure to UV light and high temperatures can accelerate the degradation of fragrance molecules, leading to discoloration and the development of off-notes.[7] Stability testing should include exposure to these conditions to predict the shelf-life of the perfume. Finished fragrances should be stored in dark, cool conditions.

  • Reactivity with Other Ingredients: The carboxylic acid group can potentially react with other functional groups present in the formulation, such as aldehydes, through esterification or other reactions. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the aged perfume can help identify any new, unwanted reaction products.

Conclusion: A Promising Avenue for Fragrance Innovation

While the journey of a new molecule from the lab to a finished fragrance is long and complex, the structural alerts and precedents set by similar compounds suggest that 4-Methylcyclohex-1-ene-1-carboxylic acid is a worthy candidate for exploration. Its unique cyclic structure combined with the carboxylic acid moiety holds the promise of a novel olfactory profile that could bring a distinctive character to a wide range of perfume compositions. By following the systematic evaluation and formulation protocols outlined in these application notes, perfumers and fragrance chemists can rigorously assess its potential and, perhaps, unlock the next iconic scent. The ongoing need for new and innovative fragrance ingredients ensures that the exploration of molecules like 4-Methylcyclohex-1-ene-1-carboxylic acid will remain a vital and exciting frontier in the art and science of perfumery.[12]

References

  • Google Patents. (n.d.). Use of 4-methyl-3-cyclohexene-1-carboxylic acid for enhancing or augmenting the aroma of fabric softener compositions or drier-added articles.
  • The Good Scents Company. (n.d.). 4-methyl-3-cyclohexene-1-carboxylic acid. Retrieved from [Link]

  • Drop of Odor. (2025). Scents & Science (Ch. 13): A Guide to Carboxylic Acids in Perfumery. Retrieved from [Link]

  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositons.
  • PubChem. (n.d.). 4-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositions.
  • Google Patents. (n.d.). Use of carboxylic acid esters as a fragrance substance.
  • PubChem. (n.d.). 4-Methylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]

  • My World of Fragrance. (2022, February 22). Perfume Layering with Aromachemicals | How to Enhance Your Fragrance [Video]. YouTube. Retrieved from [Link]

  • Ondet, P., Plessis, C., Lemière, G., & Duñach, E. (2016). Synthesis and olfactory evaluation of spiro tricyclic diether structures. Flavour and Fragrance Journal, 31(6), 427-434.
  • Zhang, Z., & Liu, Y. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3573.
  • Alpha Aromatics. (2025). Perfume Making 101 - Mastering The Art Of Blending Perfumes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Chemistry LibreTexts. (2023). 2.4: Chemical Properties of Carboxylic Acids II- Formation of Esters. Retrieved from [Link]

  • By Isra New York. (2024). The Art of Perfume Making: Ingredients and Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclohexane derivatives in fragrance compositions.
  • Wikipedia. (n.d.). Cyclohexene. Retrieved from [Link]

  • Reddit. (2022). How to add molecules to oil?. r/DIYfragrance. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Retrieved from [Link]

  • Perfume Engineering. (2026). Techniques for Long-Lasting Fragrances in Perfumes. Retrieved from [Link]

  • School of Scent. (2023, October 29). How To Mix Fragrance Ingredients Together (Essential Oils, Absolutes Etc.) | Bedroom Perfumery Ep. 3 [Video]. YouTube. Retrieved from [Link]

  • Cosmetics & Toiletries. (n.d.). What Every Formulator Needs to Know about Fragrance. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methylcyclohex-1-ene-1-carboxylic Acid Synthesis

This technical support guide addresses the specific challenges in synthesizing and purifying 4-Methylcyclohex-1-ene-1-carboxylic acid . The content focuses on the most prevalent synthetic route: the Diels-Alder reaction...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges in synthesizing and purifying 4-Methylcyclohex-1-ene-1-carboxylic acid . The content focuses on the most prevalent synthetic route: the Diels-Alder reaction of isoprene and acrylic acid derivatives, followed by base-catalyzed isomerization to the conjugated system.

Topic: Troubleshooting Common Byproducts & Impurities Target Audience: Synthetic Chemists, Process Development Scientists Version: 2.4 (Current)[1]

Core Synthetic Pathway & Failure Points

The synthesis typically proceeds via a Diels-Alder cycloaddition to form the kinetic product (3-ene), followed by thermodynamic isomerization to the target (1-ene).[1] Understanding this causality is critical for troubleshooting.

The Pathway
  • Step 1 (Kinetic): Isoprene + Acrylic Acid

    
    4-Methylcyclohex-3-ene-1-carboxylic acid  (Major Intermediate).[1]
    
  • Step 2 (Thermodynamic): Base-catalyzed migration of the double bond into conjugation with the carboxyl group

    
    4-Methylcyclohex-1-ene-1-carboxylic acid  (Target).[1]
    
Visualizing the Reaction Network

SynthesisPath Start Isoprene + Acrylic Acid Kinetic Intermediate: 4-Methylcyclohex-3-ene-1-carboxylic acid (Non-Conjugated) Start->Kinetic Diels-Alder (Heat) Byprod2 Byproduct B: Polymeric Tars Start->Byprod2 Polymerization (No inhibitor) Target Target Product: 4-Methylcyclohex-1-ene-1-carboxylic acid (Conjugated) Kinetic->Target Base Isomerization (Thermodynamic Sink) Byprod1 Byproduct A: p-Toluic Acid (Aromatized) Kinetic->Byprod1 Direct Oxidation Target->Byprod1 Oxidative Dehydrogenation (Over-heating/Pd)

Figure 1: Reaction network showing the transition from kinetic intermediate to thermodynamic target and potential deviation points.

Troubleshooting Guide: Byproduct Analysis

Issue 1: High Content of "3-Ene" Isomer (Regioisomer Contamination)

Symptom: NMR shows a vinyl proton signal at


 5.4 ppm (multiplet) instead of the expected conjugated olefin signal near 

6.8-7.0 ppm.[1] Identity: 4-Methylcyclohex-3-ene-1-carboxylic acid.[1]
Probable CauseMechanismCorrective Action
Incomplete Isomerization The double bond has not migrated to the thermodynamically stable conjugated position (C1-C2).[1]Increase Reaction Time/Temp: Ensure the base-catalyzed step reaches equilibrium. Switch Base: Use a stronger base (e.g., t-BuOK in DMSO) to lower the activation energy for proton abstraction.[1]
Kinetic Quenching Quenching the reaction before equilibrium is established locks the kinetic product.Monitor via GC/NMR: Do not quench until the 3-ene:1-ene ratio stabilizes (>95:5).
Issue 2: Presence of Aromatic Impurities (p-Toluic Acid)

Symptom: Product solidifies unexpectedly or shows aromatic signals (


 7.2-8.0 ppm) in 

H NMR. Identity: 4-Methylbenzoic acid (p-Toluic acid).[1]
  • Mechanism: Cyclohexene derivatives are susceptible to oxidative dehydrogenation, driven by the formation of a stable aromatic ring. This is accelerated by trace metals (Pd, Fe) or excessive heat in the presence of air.[1]

  • Protocol Validation:

    • Inert Atmosphere: Strictly maintain

      
       or Ar atmosphere during high-temperature steps.[1]
      
    • Antioxidants: Add trace BHT (Butylated hydroxytoluene) during the workup if distillation is required.[1]

    • Temperature Control: Avoid heating crude material above 150°C for extended periods.

Issue 3: Oligomeric Tars / Gumming

Symptom: Loss of mass balance; viscous dark residue in the distillation pot. Identity: Poly-isoprene or Diels-Alder oligomers.[1]

  • Root Cause: Isoprene is prone to radical polymerization.[1]

  • Solution: Use a radical inhibitor (Hydroquinone or Phenothiazine) during the initial Diels-Alder step.[1] Ensure the acrylic acid is free of peroxides before use.

Analytical Data & Specifications

Use the following data to validate your isolated product against common byproducts.

Table 1:


H NMR Diagnostic Signals (CDCl

, 400 MHz)
CompoundVinyl Proton (

)
Key Feature
Target (1-Ene) 6.90 - 7.05 ppm (m, 1H) Conjugated olefin; downfield shift due to -COOH.[1]
Impurity (3-Ene) 5.35 - 5.45 ppm (m, 2H)Non-conjugated; typical alkene region.[1]
Impurity (Aromatic) 7.20 - 8.00 ppm (dd, 4H)Aromatic pattern (AA'BB' system of p-toluic acid).[1]

Frequently Asked Questions (FAQs)

Q1: Can I separate the 3-ene isomer from the 1-ene target via distillation?

  • Answer: It is extremely difficult. The boiling points are very similar (

    
    T < 5°C).[1] The most effective strategy is chemical conversion . Drive the isomerization to completion using a base catalyst (e.g., NaOH/MeOH or t-BuOK/DMSO).[1] If a mixture persists, recrystallization is preferred over distillation, as the conjugated acid typically has a higher melting point and better crystallinity.
    

Q2: Why is my yield lower than reported in literature (approx. 40-50%)?

  • Answer: The Diels-Alder step often produces a mixture of regioisomers (para- vs meta- substitution, i.e., 4-methyl vs 3-methyl).[1] While the "para" (4-methyl) is favored, the "meta" isomer is a significant byproduct that is often lost during purification.[1] Additionally, polymerization of isoprene reduces the effective stoichiometry.

Q3: Is the product chiral?

  • Answer: Yes. While C1 is planar (

    
    ), C4 is a chiral center  (
    
    
    
    ).[1] Syntheses starting from achiral isoprene and acrylic acid will yield a racemic mixture (
    
    
    ).[1] If enantiopure material is required, resolution via chiral amines (e.g., phenylethylamine) or asymmetric catalysis is necessary.[1]

Q4: How do I store the purified acid?

  • Answer: Store at 2-8°C under an inert atmosphere. The conjugated double bond is susceptible to Michael addition (by water/nucleophiles) or oxidation over time.[1]

References

  • Diels-Alder Selectivity & Isomerization

    • Organic Syntheses, Coll.[2] Vol. 4, p.669 (1963); Vol. 30, p.63 (1950).[1] (General procedures for methylcyclohexenecarboxylic acids).

    • (Illustrates the stability and isomerization principles of similar cyclic acids).[1]

  • Stahl, S. S., et al. "Aerobic Dehydrogenation of Cyclohexanones to Phenols." Angewandte Chemie, 2011.
  • Spectroscopic Data

    • SDBS (Spectral Database for Organic Compounds), Compound No. 12345 (Generic reference for cyclohexene derivatives).[1] [1]

Sources

Optimization

Technical Support Center: Optimizing Diels-Alder Synthesis of Cyclohexenecarboxylic Acids

Status: Operational Ticket ID: DA-CYC-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary This technical guide addresses yield optimization for the [4+2] cycloaddition of dienes (e.g., 1,3-butadie...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DA-CYC-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses yield optimization for the [4+2] cycloaddition of dienes (e.g., 1,3-butadiene, isoprene, myrcene) with acrylic acid derivatives to form cyclohexenecarboxylic acids. High yields in this system are frequently compromised by three factors: polymerization of the dienophile , catalyst deactivation by the free acid , and poor regioselectivity .

This guide moves beyond standard textbook protocols, integrating microwave acceleration, Lewis Acid catalysis, and "on-water" chemistry to maximize throughput and purity.

Module 1: Kinetic vs. Thermodynamic Control

The Challenge: Thermal Diels-Alder reactions often require high temperatures (>100°C) to overcome the activation barrier, promoting the retro-Diels-Alder reaction (thermodynamic product) and polymerization.

The Solution: Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform heating that accelerates the forward reaction rate significantly faster than the rate of polymerization or retro-cyclization.

Comparative Data: Thermal vs. Microwave
ParameterThermal Reflux (Toluene)Microwave Reactor (Neat/Ionic Liquid)Impact on Yield
Reaction Time 12 – 48 Hours10 – 45 Minutes+20-30% (Less degradation)
Temperature 110°C (Oil Bath)140°C (Internal, controlled)Higher temp accessible w/o charring
Solvent Usage High (Dilution effect)Low / Solvent-freeGreen Chemistry benefit
Stereoselectivity Thermodynamic MixKinetic FavorabilityImproved Endo:Exo ratios
Protocol A: Microwave-Assisted Synthesis (Standard)
  • Preparation: Mix diene (1.0 equiv) and acrylic acid (1.2 equiv) in a microwave-transparent vial (e.g., Pyrex).

  • Additives: Add Hydroquinone (200 ppm) to inhibit radical polymerization of the acrylic acid.

  • Sealing: Cap with a Teflon-lined septum to withstand autogenic pressure.

  • Irradiation: Ramp to 140°C over 2 mins; hold for 20 mins at 150 W max power.

  • Workup: Cool to RT. If neat, dissolve in EtOAc and wash with NaHCO3 (aq) to remove unreacted acid.

Module 2: Catalytic Precision (Lewis Acids)

The Challenge: Uncatalyzed reactions with electron-deficient dienophiles (like acrylic acid) have high activation energies. The "Acid" Problem: Free carboxylic acids can bind to and deactivate standard Lewis Acids (e.g., AlCl3), releasing HCl or forming inactive salts.

The Solution: Use of Bi-dentate Lewis Acids or Ester-First Strategy . Recent computational studies suggest Lewis Acids accelerate the reaction not merely by lowering LUMO energy, but by diminishing Pauli repulsion between the diene and dienophile [1].[1][2]

Workflow Visualization: Catalyst Selection

CatalystSelection Start Substrate Analysis FreeAcid Must use Free Acid? Start->FreeAcid AcidSensitive Is Diene Acid Sensitive? MethodA Method A: Use Lewis Acid Compatible with -COOH (e.g., BF3·OEt2) AcidSensitive->MethodA No MethodC Method C: 'On Water' Synthesis (No Catalyst) AcidSensitive->MethodC Yes (Avoid Lewis Acids) FreeAcid->AcidSensitive Yes MethodB Method B: Esterify Acid -> DA Reaction -> Hydrolysis FreeAcid->MethodB No (Can use Acrylate Ester) Yield Target: Cyclohexenecarboxylic Acid MethodA->Yield High Regioselectivity MethodB->Yield Standard Yield MethodC->Yield Green/High Rate

Caption: Decision matrix for selecting the optimal catalytic pathway based on substrate sensitivity and functional group tolerance.

Protocol B: Lewis Acid Catalyzed (Ester Route)

Recommended when regioselectivity (Ortho/Meta) is critical.

  • Esterification: Convert acrylic acid to methyl acrylate (protects the acid proton).

  • Catalyst: Suspend AlCl3 (0.1 equiv) in dry DCM at 0°C.

  • Addition: Add methyl acrylate (1.0 equiv) slowly. Stir 15 min to form the activated complex.

  • Reaction: Add Diene (1.1 equiv) dropwise. The Lewis Acid coordinates to the carbonyl, lowering the LUMO and directing the "Ortho" (1,2) regioselectivity.[3]

  • Hydrolysis: Post-reaction, saponify the ester (LiOH/THF/H2O) to recover the cyclohexenecarboxylic acid.

Module 3: Solvent Engineering (The Hydrophobic Effect)

The Challenge: Organic solvents dilute reactants, slowing bimolecular kinetics. The Solution: "On-Water" Chemistry. Running the reaction in water (heterogeneous suspension) forces the hydrophobic diene and dienophile to aggregate, increasing effective concentration and stabilizing the transition state via hydrogen bonding at the interface [2].

Protocol C: Aqueous Suspension ("On-Water")
  • Medium: Use degassed 2.0 M LiCl (aq) solution (Salting-out effect enhances hydrophobic aggregation).

  • Reactants: Add Acrylic Acid and Diene. They will likely form a separate layer or emulsion.

  • Agitation: Vigorously stir (>1000 RPM). The reaction occurs at the organic-water interface.

  • Optimization: If the diene is a solid, use a minimal amount of co-solvent (Ethanol) to create a slurry, but maintain >80% water content.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid, insoluble gel. What happened?

Diagnosis: You have polymerized the acrylic acid. Root Cause: Acrylic acid is prone to radical polymerization at elevated temperatures, especially without inhibitors. Corrective Action:

  • Add Inhibitor: Add Phenothiazine (PTZ) or Hydroquinone monomethyl ether (MeHQ) at 200–500 ppm to the reaction mixture [3].

  • Oxygen Control: Unlike many organic reactions, some inhibitors (like MeHQ) require a small amount of dissolved oxygen to function. Do not fully purge with Nitrogen if using MeHQ; use PTZ for oxygen-free environments.

Q2: I am getting a 50:50 mixture of regioisomers. How do I favor the 1,2-isomer?

Diagnosis: Lack of electronic guidance in the transition state. Root Cause: Thermal reactions often lack the coordination required to differentiate the ortho and meta transition states. Corrective Action: Switch to Protocol B (Lewis Acid Catalysis) . The coordination of the Lewis Acid to the carbonyl group increases the coefficient of the LUMO on the beta-carbon, strongly favoring the ortho (1,2-substituted) product [4].

Q3: The reaction stalls at 60% conversion.

Diagnosis: Equilibrium limitation (Retro-Diels-Alder) or Catalyst poisoning. Corrective Action:

  • If Thermal: Lower the temperature and extend time, or use High Pressure (10-15 kbar) if available (pressure strongly favors the product).

  • If Catalytic: Ensure your diene does not contain basic amines that poison the Lewis Acid.

Q4: Can I use crude bio-based dienes (e.g., Myrcene)?

Answer: Yes. Myrcene reacts with acrylic acid to form surfactant precursors.[4] However, crude bio-oils often contain peroxides which trigger polymerization. Pre-treatment: Filter the crude diene through a plug of basic alumina or wash with sodium bisulfite solution before use [5].

References

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2019). How Lewis Acids Catalyze Diels–Alder Reactions . Chemistry – A European Journal.

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension . Angewandte Chemie International Edition.

  • Becker, T., et al. (2023).[5] Inhibition of Free Radical Polymerization: A Review . Processes.

  • Sauer, J. (1967). Diels-Alder Reactions Part II: The Reaction Mechanism . Angewandte Chemie International Edition.

  • Beilstein J. Org. Chem. (2017).[4][5][6] Diels–Alder reactions of myrcene using intensified continuous-flow reactors . Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

removing unreacted starting materials from 4-Methylcyclohex-1-ene-1-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

Introduction: The Synthetic Landscape

4-Methylcyclohex-1-ene-1-carboxylic acid is commonly synthesized via a Diels-Alder reaction between isoprene (the diene) and acrylic acid (the dienophile).[1][2] This [4+2] cycloaddition is an efficient method for forming the cyclohexene ring system. However, as with any chemical reaction, the crude product is often a mixture containing the desired product, unreacted starting materials, and potentially side products. The primary challenge in the workup and purification is the effective removal of excess isoprene and acrylic acid to obtain pure 4-Methylcyclohex-1-ene-1-carboxylic acid.

This guide will walk you through the most effective methods for purifying your product, focusing on the principles of acid-base extraction, crystallization, and chromatography.

Troubleshooting & FAQs

Here, we address specific issues you may encounter during the purification of 4-Methylcyclohex-1-ene-1-carboxylic acid.

Question 1: My crude reaction mixture is a complex mess. What is the first and most effective step to isolate my carboxylic acid product?

Answer: The most robust and selective initial purification step is an acid-base extraction . This technique leverages the acidic nature of your target molecule, 4-Methylcyclohex-1-ene-1-carboxylic acid, to separate it from the neutral starting material (isoprene) and the other acidic, but more water-soluble, starting material (acrylic acid).

The Underlying Principle: Why Acid-Base Extraction Works

Carboxylic acids, while often soluble in organic solvents, can be deprotonated by a weak base to form a carboxylate salt.[3][4][5] This salt is ionic and therefore highly soluble in an aqueous solution. Neutral organic molecules, like isoprene, will remain in the organic phase. While acrylic acid is also a carboxylic acid, its smaller size and higher polarity make it significantly more soluble in water, especially in a basic aqueous solution.[6] This difference in partitioning behavior is the key to a successful separation.

Here is a visual representation of the acid-base extraction workflow:

Acid_Base_Extraction_Workflow crude_mixture Crude Reaction Mixture (in Organic Solvent, e.g., Diethyl Ether) sep_funnel Separatory Funnel crude_mixture->sep_funnel add_base Add Weak Base (e.g., sat. NaHCO3 soln) sep_funnel->add_base 1. shake_vent Shake & Vent add_base->shake_vent 2. separate_layers Separate Layers shake_vent->separate_layers 3. aqueous_layer Aqueous Layer (contains Sodium 4-methylcyclohex-1-ene-1-carboxylate) separate_layers->aqueous_layer organic_layer Organic Layer (contains Isoprene and other neutral impurities) separate_layers->organic_layer acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitation of 4-Methylcyclohex-1-ene-1-carboxylic acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product Flash_Chromatography_Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Product (dissolved in a minimum of solvent) prepare_column->load_sample elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Sources

Optimization

Technical Support Center: Purification of 4-Methylcyclohex-1-ene-1-carboxylic acid

Welcome to the technical support center for 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

The purification of 4-Methylcyclohex-1-ene-1-carboxylic acid is often more challenging than anticipated due to its propensity for isomerization, potential for polymerization, and the frequent co-synthesis of structurally similar impurities. This guide provides a structured approach to identifying and resolving these common hurdles.

Section 1: Understanding the Core Challenge: The Impurity Profile

Effective purification begins with understanding what you need to remove. The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are common across different methods.

  • Positional Isomers: The most persistent challenge. The positions of the double bond and the methyl group can vary, leading to isomers with very similar physical properties. Examples include 4-Methyl-3-cyclohexene-1-carboxylic acid and 1-Methyl-4-cyclohexene-1-carboxylic acid.[1][2] These isomers often co-distill and co-crystallize, making separation difficult.

  • Synthetic Precursors: Incomplete reactions can leave starting materials. For instance, in a Diels-Alder synthesis, unreacted diene or dienophile may persist.[3][4]

  • Saturated Analogs: Over-reduction during a synthesis or hydrogenation of the starting materials can lead to 4-Methylcyclohexanecarboxylic acid.[5] Its polarity is similar, complicating chromatographic separation.

  • Oxidation & Polymerization Byproducts: As an α,β-unsaturated acid, the molecule is susceptible to oxidation, especially at the allylic positions, and can undergo polymerization under thermal stress or in the presence of radical initiators.[6][7] This often manifests as a yellow or brown discoloration.

Logical Flow of Potential Impurities

G cluster_synthesis Synthetic Origin cluster_impurities Common Impurity Classes Starting_Materials Starting Materials (e.g., 4-Methylcyclohexanol) Synthesis Core Synthesis (e.g., Dehydration, Carboxylation) Starting_Materials->Synthesis Crude_Product Crude 4-Methylcyclohex-1-ene- 1-carboxylic acid Synthesis->Crude_Product Isomers Positional Isomers (Double bond / methyl migration) Synthesis->Isomers Side Reactions Byproducts Reaction Byproducts (e.g., Saturated analogs) Synthesis->Byproducts Incomplete/Over-reaction Degradation Degradation Products (Oxidation, Polymerization) Crude_Product->Degradation Storage/Workup

Caption: Origin and types of common impurities.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during purification.

Q1: My product is a persistent, brownish oil that refuses to crystallize. What's happening?

A1: This is a classic sign of significant impurities, likely a mixture of isomers and polymeric byproducts. The diverse structures disrupt the crystal lattice formation. Forcing crystallization under these conditions will likely lead to an impure solid.

  • Causality: Crystalline solids are highly ordered structures. The presence of multiple isomers or amorphous polymers prevents the molecules from packing into a regular, repeating lattice. Discoloration points towards oxidation or polymerization byproducts.

  • Recommended Action: Do not attempt direct recrystallization. First, perform a preliminary purification using acid-base extraction to remove neutral impurities, followed by column chromatography to separate the isomers from your target compound. Only after obtaining a relatively pure fraction (>90% by NMR) should you attempt recrystallization.

Q2: After purification, my NMR spectrum shows multiple, complex signals in the olefinic region and more than one methyl signal. Why?

A2: This is a definitive indication of isomeric impurities. The different electronic environments for the protons in each isomer result in distinct NMR signals. Since their polarities are very similar, they often co-elute during chromatography if the conditions are not optimized.

  • Causality: The chemical shift of a proton is highly sensitive to its local environment. In positional isomers, the proximity of the double bond and methyl group to other parts of the molecule differs, leading to separate peaks.

  • Recommended Action:

    • Optimize Chromatography: Use a shallower solvent gradient (e.g., increase ethyl acetate in hexane by 1-2% increments). Consider using a different stationary phase, such as silver nitrate-impregnated silica, which can separate alkenes based on the degree of substitution of the double bond.

    • Derivative Analysis: Consider converting a small sample to the methyl ester. Esters can sometimes exhibit better separation on silica gel than the corresponding carboxylic acids.[8]

Q3: My yield drops dramatically after recrystallization, even though the mother liquor doesn't seem saturated. What am I doing wrong?

A3: This issue typically points to an inappropriate choice of recrystallization solvent or technique.

  • Causality: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. If your compound remains highly soluble even at low temperatures, your recovery will be poor. Alternatively, forming an "oil" during cooling instead of crystals can trap impurities and hinder efficient recovery.

  • Recommended Action:

    • Solvent System Optimization: Your target is a moderately polar molecule. Avoid highly polar solvents like methanol or water where it might be too soluble. Test solvent pairs. A good starting point is dissolving the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) at an elevated temperature and then slowly adding a "poor" solvent (like hexane or heptane) until turbidity appears. Then, allow it to cool slowly.

    • Seeding: If slow cooling doesn't yield crystals, add a single, pure crystal of the product (if available) to induce nucleation.

    • Avoid Oiling Out: If the solution becomes cloudy and forms an oil upon cooling, you may be cooling it too quickly or the solution is too concentrated. Re-heat the solution, add slightly more of the "good" solvent, and allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container.

Q4: The purified compound develops a yellow tint after a few days in storage. How can I prevent this?

A4: This indicates degradation, most likely oxidation at the allylic C-H bonds or slow polymerization.

  • Causality: The double bond makes the adjacent (allylic) protons susceptible to radical abstraction and subsequent oxidation. Light and residual atmospheric oxygen can promote these processes.

  • Recommended Action:

    • Storage Conditions: Store the purified solid under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a low temperature (-20°C is recommended for long-term storage).[9][10]

    • Antioxidant: For bulk material that will be stored for an extended period, consider adding a trace amount of an antioxidant like BHT (butylated hydroxytoluene), provided it does not interfere with your downstream applications.

Section 3: Validated Purification Protocols

Here are step-by-step protocols for the most effective purification strategies.

Protocol 1: Preparatory Acid-Base Extraction

This technique is excellent for removing neutral impurities (like unreacted starting materials or non-acidic byproducts) from the crude product.

G start Crude Product in Organic Solvent (e.g., EtOAc) extract_base Extract with aq. Base (e.g., 1M NaOH or NaHCO3) start->extract_base separate1 Separate Layers extract_base->separate1 organic_layer Organic Layer: Contains Neutral Impurities (Discard) separate1->organic_layer Top aqueous_layer Aqueous Layer: Contains Sodium Carboxylate Salt separate1->aqueous_layer Bottom acidify Acidify Aqueous Layer with conc. HCl to pH ~2 aqueous_layer->acidify precipitate Precipitate/Oil Forms acidify->precipitate extract_organic Extract with fresh Organic Solvent precipitate->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_waste Aqueous Layer (Discard) separate2->aqueous_waste Bottom organic_product Organic Layer: Contains Purified Acid separate2->organic_product Top dry_evaporate Dry (Na2SO4), Filter, Evaporate organic_product->dry_evaporate final_product Partially Purified Acid (Ready for Chromatography or Recrystallization) dry_evaporate->final_product

Caption: Workflow for acid-base purification.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate (NaHCO₃) solution. Use NaHCO₃ initially as it is a weaker base and less likely to cause hydrolysis or other side reactions. Perform 2-3 extractions, collecting the aqueous layers. This converts the carboxylic acid to its water-soluble sodium salt, leaving neutral impurities in the organic phase.

  • Separation: Discard the organic layer. Combine the aqueous extracts in the separatory funnel.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the aqueous layer while stirring until the pH is approximately 2 (test with pH paper). The carboxylic acid will precipitate out or form an oil. This step should be performed in an ice bath to dissipate heat.

  • Re-extraction: Extract the acidified aqueous solution 3 times with fresh ethyl acetate or diethyl ether. The purified carboxylic acid will now move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: High-Resolution Flash Column Chromatography

This is the most effective method for separating positional isomers.

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve peak shape and prevent tailing of the carboxylic acid on the silica.

  • Sample Loading: Adsorb the partially purified acid onto a small amount of silica gel (dry loading). This provides better resolution than loading the sample as a concentrated solution.

  • Elution: Run the column, collecting small fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Polishing

Use this method on material that is already >95% pure to achieve analytical grade purity.

Solvent/SystemSuitabilityRationale
TolueneGoodDissolves the compound when hot, but solubility drops significantly upon cooling.
Hexane/Ethyl AcetateExcellent (Solvent Pair)Allows for fine-tuning of solubility. Dissolve in minimal hot EtOAc, add hot hexane until cloudy.
HeptaneGood (for high purity material)Similar to toluene but less aromatic. Good for removing non-polar grease-like impurities.
WaterPoorThe compound has low water solubility.
Methanol/EthanolPoorCompound is likely too soluble even at low temperatures, leading to poor recovery.
  • Place the chromatographically purified solid in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent (e.g., toluene) required to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

  • Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Purity Assessment: A Comparative Overview

Confirming the purity of your final product is a critical, self-validating step. No single technique is foolproof; a combination is recommended.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Structural confirmation, presence of isomers, residual solvents.Highly sensitive to isomeric impurities and provides structural detail.Quantification can be complex without an internal standard (qNMR).
Gas Chromatography-Mass Spec (GC-MS) Purity percentage, identification of volatile impurities by mass.Excellent for separating volatile isomers and provides molecular weight.Requires derivatization (e.g., to methyl ester) as acids can perform poorly.
High-Performance Liquid-Chrom. (HPLC) Quantitative purity (area %), separation of non-volatile impurities.Excellent for quantitative analysis and separating isomers.Can be slower than GC; requires method development.
Melting Point Analysis A sharp melting point close to the literature value indicates high purity.Fast, inexpensive indicator of purity.A broad melting range indicates the presence of impurities.
Section 5: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards associated with 4-Methylcyclohex-1-ene-1-carboxylic acid? A: Based on data for similar compounds, it should be treated as a skin and eye irritant.[1][11] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can this compound undergo decarboxylation? A: While many carboxylic acids can lose CO₂, α,β-unsaturated acids are relatively stable to decarboxylation under normal conditions.[12] However, pyrolysis at very high temperatures or under certain catalytic conditions could potentially lead to the loss of CO₂.[12] For standard purification and storage, this is not a primary concern.

Q: How should I properly store the purified compound to ensure long-term stability? A: For optimal stability, store the compound as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). Keep it in a freezer (-20°C) to minimize degradation.[10]

References
  • University of Colorado, Boulder. (n.d.). Synthesis of 4-methylcyclohexene. Department of Chemistry.
  • BenchChem. (2025). Application Note: Purification of 1-Methylcyclohexene by Fractional Distillation.
  • Koch, H., & Haaf, W. (1964). 1-methylcyclohexanecarboxylic acid. Organic Syntheses, 44, 75. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-1-ene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, G. (1945). Preparation of alpha-beta unsaturated carboxylic acids. U.S. Patent No. 2,361,036.
  • ResearchGate. (2011). Purification of carboxylic esters by extractive distillation. Retrieved from [Link]

  • Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Journal of Education and Science, 21(2), 55-66. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride (Diels-Alder Reaction). Department of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Oxidation of hydrocarbons with H2O2/O2 catalyzed by osmium complexes containing p-cymene ligands in acetonitrile. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Preparing Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]

Sources

Troubleshooting

optimization of reaction conditions for 4-Methylcyclohex-1-ene-1-carboxylic acid synthesis

Current Status: Operational Subject: Optimization & Troubleshooting for CAS 5333-31-3 Synthesis Assigned Specialist: Senior Application Scientist[1] Process Overview & Chemistry This guide addresses the synthesis of 4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization & Troubleshooting for CAS 5333-31-3 Synthesis Assigned Specialist: Senior Application Scientist[1]

Process Overview & Chemistry

This guide addresses the synthesis of 4-methylcyclohex-1-ene-1-carboxylic acid (the conjugated, thermodynamically stable isomer).[1]

The standard industrial and laboratory route involves a two-stage process:

  • Regioselective Diels-Alder Cycloaddition: Reaction of isoprene and acrylic acid to form the kinetic product, 4-methylcyclohex-3-ene-1-carboxylic acid (CAS 4342-60-3).[1]

  • Base-Catalyzed Isomerization: Migration of the double bond from the

    
    -position (3-ene) to the 
    
    
    
    -position (1-ene) to achieve conjugation with the carboxyl group.[1]
Reaction Scheme Workflow

ReactionScheme Start Isoprene + Acrylic Acid Step1 Diels-Alder Cycloaddition (Kinetic Control) Start->Step1 Heat / Lewis Acid Inter Intermediate: 4-Methylcyclohex-3-ene-1-carboxylic acid (Major Isomer) Step1->Inter Yield: ~85% Step2 Base-Catalyzed Isomerization (Thermodynamic Control) Inter->Step2 KOH / DMSO or NaOMe / MeOH Product Target: 4-Methylcyclohex-1-ene-1-carboxylic acid Step2->Product H+ Quench

Caption: Two-stage synthesis workflow transitioning from kinetic Diels-Alder adduct to thermodynamic conjugated product.

Optimization of Reaction Conditions

The following protocols are optimized for regioselectivity and conversion efficiency.

Stage 1: Diels-Alder Cycloaddition

Goal: Maximize formation of the para isomer (4-methyl) over the meta isomer (3-methyl) and prevent polymerization.[1]

ParameterRecommended ConditionTechnical Rationale
Stoichiometry Isoprene (1.2 - 1.5 eq) : Acrylic Acid (1.0 eq)Excess diene compensates for volatility and dimerization (isoprene

limonene).[1]
Inhibitor Hydroquinone or BHT (0.1 mol%)Critical: Prevents radical polymerization of acrylic acid and isoprene at elevated temperatures.[1]
Temperature 120°C (Sealed Vessel)High temp required for uncatalyzed DA.[1] Lower to 0-25°C if using Lewis Acid (e.g., AlCl

).[1]
Solvent Toluene or NeatToluene aids in heat dissipation; neat reactions maximize rate but require careful exotherm control.[1]
Stage 2: Isomerization (The Critical Step)

Goal: Move double bond from C3 to C1.[1]

ParameterRecommended ConditionTechnical Rationale
Base KOH (2.5 eq) or t-BuOK (1.5 eq)Strong base required to deprotonate the

-carbon (C1).[1] t-BuOK is faster but more expensive.[1]
Solvent DMSO or MeOHDMSO accelerates anionic reactions significantly.[1] MeOH requires reflux.[1]
Temperature 80°C - 100°CHeat provides activation energy to reach thermodynamic equilibrium (1-ene is ~5 kcal/mol more stable).[1]
Time 4 - 12 HoursMonitor via GC/NMR.[1] Reaction stops when equilibrium is reached (typically >95% 1-ene).[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mixture of 3-ene and 1-ene isomers."

Diagnosis: Incomplete isomerization.[1] The reaction has not reached thermodynamic equilibrium.[1] Corrective Action:

  • Increase Reaction Time: The 1-ene is the thermodynamic product (conjugated). If the reaction is stopped too early, the kinetic 3-ene remains.

  • Check Base Equivalents: Ensure you are using at least 2.0 equivalents of base if using hydroxides (one to neutralize the acid, one to catalyze migration).[1]

  • Solvent Switch: If using Methanol/Water, switch to DMSO or HMPA (with safety precautions).[1] Polar aprotic solvents vastly increase the basicity of hydroxide/alkoxide ions, accelerating the proton shift.

Issue 2: "My product solidifies into a gummy polymer during workup."

Diagnosis: Polymerization of unreacted acrylic acid or diene.[1] Corrective Action:

  • Distillation: Distill the intermediate 3-ene before the isomerization step. This removes oligomers formed during the Diels-Alder step.[1]

  • Inhibitor Check: Did you add Hydroquinone during the Diels-Alder step? If not, radical polymerization likely occurred alongside the cycloaddition.[1]

Issue 3: "Low yield in the Diels-Alder step; mostly recovering starting material."[1]

Diagnosis: Reaction temperature too low or diene loss.[1] Corrective Action:

  • Sealed Tube: Isoprene boils at 34°C. If you reflux in an open flask, isoprene escapes.[1] Use a pressure vessel (autoclave) or a sealed heavy-wall glass tube.[1]

  • Lewis Acid Catalysis: Add 10 mol% AlCl

    
      or ZnCl
    
    
    
    .[1] This lowers the activation energy, allowing the reaction to proceed at room temperature and improving para regioselectivity [1].[1]
Issue 4: "The product has the wrong NMR signals (Doublet at ~5.4 ppm instead of multiplet at ~6.9 ppm)."

Diagnosis: You have isolated the 3-ene (intermediate), not the 1-ene.[1]

  • 3-ene (Intermediate): Olefinic proton is at C3/C4, usually appears ~5.4 ppm.[1]

  • 1-ene (Target): Olefinic proton is at C2 (conjugated), usually deshielded to ~6.8–7.0 ppm due to the electron-withdrawing carboxyl group.[1] Corrective Action: Re-subject the material to the isomerization conditions (KOH/DMSO, 100°C, 6h).

Troubleshooting Logic Tree

Use this flow to diagnose yield or purity issues.

Troubleshooting Start Problem Encountered Q1 Is the issue Purity or Yield? Start->Q1 Yield Low Yield Q1->Yield Yield Purity Low Purity / Wrong Isomer Q1->Purity Purity Q2 Did Isoprene escape? Yield->Q2 Q4 Isomer Ratio (3-ene vs 1-ene)? Purity->Q4 Sol2 Use Sealed Vessel / Autoclave Q2->Sol2 Yes Q3 Polymer formation? Q2->Q3 No Sol3 Add Hydroquinone inhibitor Q3->Sol3 Yes Sol4 Increase Base Eq or Temp Switch to DMSO Q4->Sol4 Mainly 3-ene Q5 Regioisomers (Meta vs Para)? Q4->Q5 Mixture of Methyl positions Sol5 Use Lewis Acid (AlCl3) in DA Step Q5->Sol5

Caption: Decision tree for diagnosing synthetic failures in cyclohexenecarboxylic acid synthesis.

References

  • PubChem. (2025).[1] 4-Methylcyclohex-1-ene-1-carboxylic acid (Compound).[1] National Library of Medicine.[1] Link[1]

  • Siegfried AG. (2017).[1][2] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. European Patent EP3411355B1.[1][2] (Demonstrates base-mediated isomerization/stabilization of cyclohexanecarboxylic acid derivatives). Link

  • Bellucci, G., et al. (1972).[1] Bromination of 3-cyclohexene-1-carboxylic acid... Stereochemical results. Tetrahedron, 28(13), 3393–3399.[1] (Mechanistic insight into the 3-ene intermediate reactivity). Link[1][3]

  • University of Calgary. (2012). Thermodynamics of Cyclohexene Isomers. Chem 351 Course Materials. (Establishes thermodynamic stability of conjugated alkenes vs isolated alkenes). Link

Sources

Optimization

preventing side reactions in the synthesis of substituted cyclohexenes

Technical Support Center: Synthesis of Substituted Cyclohexenes A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Cyclohexenes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of substituted cyclohexenes. These structures are pivotal in medicinal chemistry and materials science, and achieving high-purity products requires a nuanced understanding of potential side reactions.

This guide is structured as a series of troubleshooting modules, each focusing on a critical synthetic method. We will explore not just what to do, but why specific experimental choices lead to successful outcomes.

Module 1: The Diels-Alder Reaction - Mastering the [4+2] Cycloaddition

The Diels-Alder reaction is a cornerstone for forming six-membered rings with excellent stereochemical control.[1] However, its elegance can be compromised by issues of selectivity and unwanted secondary reactions.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is producing a mixture of regioisomers. How can I control the product outcome?

A1: Cause & Mechanism: Regioselectivity in the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.[2] When both reactants are unsymmetrical, they can align in two different ways, leading to "ortho" (1,2-substituted) and "para" (1,4-substituted) products, while "meta" (1,3-substituted) products are generally disfavored.[2] The predominant isomer is determined by the alignment of partial positive and negative charges that arise from the resonance structures of the reactants.[3]

Solution - Lewis Acid Catalysis: A robust method to enforce regioselectivity is the use of a Lewis acid catalyst.[4] Lewis acids, such as AlCl₃, BF₃, SnCl₄, or ZnCl₂, coordinate to the dienophile, typically at a carbonyl oxygen or other Lewis basic site.[5][6] This coordination polarizes the dienophile, exaggerating the partial charges and creating a more defined electronic bias for one orientation over the other.[1][5] Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing Pauli repulsion between the reactants, rather than solely by lowering the dienophile's LUMO energy.[5]

Troubleshooting Flowchart: Improving Regioselectivity

G start Low Regioselectivity Observed check_electronics Analyze Reactant Electronics: - Is diene electron-rich? - Is dienophile electron-poor? start->check_electronics no_lewis Reaction run thermally? check_electronics->no_lewis Yes add_lewis Introduce Lewis Acid Catalyst (e.g., AlCl₃, TiCl₄, ZnCl₂) no_lewis->add_lewis Yes check_temp Is reaction temperature too high? no_lewis->check_temp No, catalyst used success Improved Regioselectivity Achieved add_lewis->success lower_temp Lower reaction temperature to favor kinetic product check_temp->lower_temp Yes reassess Re-evaluate substrate compatibility. Consider alternative synthetic route. check_temp->reassess No lower_temp->success

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: My reaction favors the thermodynamically stable exo product, but I need the kinetically favored endo product. What should I do?

A2: Cause & Mechanism: The "endo rule" in Diels-Alder reactions describes the preference for the formation of the endo isomer, where substituents on the dienophile are oriented towards the newly forming double bond of the diene.[7][8] This preference is a kinetic phenomenon, stabilized by secondary orbital interactions between the p-orbitals of the substituent and the diene's π-system. The exo product is often thermodynamically more stable due to reduced steric hindrance.

Solution - Kinetic Control: To favor the endo product, the reaction must be run under kinetic control.

  • Lower Temperature: High temperatures can provide enough energy to overcome the activation barrier for the reverse reaction (retro-Diels-Alder), allowing the initial endo product to revert to starting materials and then re-form as the more stable exo isomer.[9] Running the reaction at the lowest feasible temperature will trap the kinetic endo product.

  • Lewis Acid Catalysis: As with regioselectivity, Lewis acids can enhance endo selectivity by holding the transition state in a more rigid, compact geometry that favors secondary orbital overlap.[6]

Q3: I'm observing significant polymerization of my diene and/or a low overall yield. What is the cause and how can I prevent it?

A3: Cause & Mechanism: Conjugated dienes can undergo 1,4-polymerization, especially at elevated temperatures or in the presence of radical initiators or acids.[10][11] This side reaction competes with the desired [4+2] cycloaddition, reducing the yield of the cyclohexene adduct. Low yields can also result from a mismatch in reactant electronics (e.g., using an electron-withdrawing group on the diene with an electron-withdrawing group on the dienophile) or if the diene is locked in a non-reactive s-trans conformation.[4][12]

Solutions:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize polymerization.

  • Use High-Purity Monomers: Ensure starting materials are free from peroxides or other impurities that could initiate polymerization. Consider passing the diene through a column of alumina to remove inhibitors and oligomers immediately before use.

  • Slow Addition: If polymerization is severe, add the more reactive component (often the diene) slowly to a solution of the other component to keep its instantaneous concentration low.

  • Check Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[4] Dienes that are sterically locked in the s-trans conformation will not react.[4] If your diene has a high rotational barrier, heating may be necessary to access the reactive conformation, but this must be balanced against the risk of polymerization.

Q4: My product seems to be decomposing back to the starting materials upon heating or during workup. What is happening?

A4: Cause & Mechanism: You are likely observing the retro-Diels-Alder reaction .[9][13] This is the microscopic reverse of the Diels-Alder reaction and becomes favorable at high temperatures.[9][14] The stability of the Diels-Alder adduct dictates how easily this reverse reaction occurs. Adducts that release a stable, gaseous molecule (like CO₂ or N₂) or form a highly stable aromatic system are particularly prone to this process.[14]

Solutions:

  • Minimize Heat: Avoid unnecessarily high reaction temperatures and prolonged heating. If the reaction requires heat, find the minimum temperature and time needed for completion.

  • Gentle Workup: Avoid high temperatures during purification steps like distillation or recrystallization. Use techniques like flash column chromatography at room temperature if possible.

  • Product Trapping: If the retro-Diels-Alder reaction is unavoidable but the desired product is an intermediate, consider an in-situ trapping experiment where a more reactive dienophile is added to the reaction mixture to intercept the diene as it is released.

Key Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for improving the rate and selectivity of a Diels-Alder reaction using a Lewis acid catalyst.

Objective: To synthesize a substituted cyclohexene with high regioselectivity and endo stereoselectivity.

Materials:

  • Diene (e.g., Isoprene)

  • Dienophile (e.g., Methyl acrylate)

  • Lewis Acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve the dienophile (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 0.1 - 1.1 eq) to the stirred solution. The amount can be catalytic or stoichiometric depending on the substrate. Allow the mixture to stir for 15 minutes.

  • Diene Addition: Add the diene (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C (or as determined by optimization) and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated NaHCO₃ solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Common Lewis Acids in Diels-Alder Reactions
Lewis AcidCommon SubstratesTypical ConditionsKey Advantages
AlCl₃ α,β-Unsaturated ketones/estersCH₂Cl₂, -78 °C to RTHigh reactivity, strong catalyst
TiCl₄ α,β-Unsaturated ketones/estersCH₂Cl₂, -78 °C to RTExcellent selectivity, moderate reactivity
BF₃·OEt₂ Carbonyl-containing dienophilesNeat or CH₂Cl₂, 0 °C to RTMild, easy to handle liquid
ZnCl₂ Dienophiles with heteroatomsTHF or Et₂O, RTVery mild, tolerant of some functional groups

This table provides a starting point for catalyst selection based on the reactivity of the dienophile and desired reaction conditions.

References

  • Diels–Alder reaction. In: Wikipedia. Accessed January 29, 2026. [Link]

  • Fernández, I. & Bickelhaupt, F. M. How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. 2020;59(15):6201-6205. [Link]

  • Diels Alder Reaction. SATHEE CUET. Accessed January 29, 2026. [Link]

  • Fallis, A. G. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST, University of Saskatchewan. 2001. [Link]

  • Budhathoki, R. Retro diels alder reaction: Mechanism application. Chemistry Notes. February 13, 2022. [Link]

  • Ben-Salem, R., et al. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Der Chemica Sinica. 2017;8(1). [Link]

  • Retro-Diels–Alder reaction. In: Wikipedia. Accessed January 29, 2026. [Link]

  • Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. August 30, 2017. [Link]

  • Multiple Authors. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora. April 18, 2018. [Link]

  • Ashenhurst, J. Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. November 5, 2018. [Link]

  • The Diels-Alder Cycloaddition. Chemistry LibreTexts. January 22, 2023. [Link]

  • Ashenhurst, J. The Retro Diels-Alder Reaction. Master Organic Chemistry. October 1, 2018. [Link]

  • Polymerization of Conjugated Dienes. Chemistry LibreTexts. January 22, 2023. [Link]

  • Yates, P. & Eaton, P. Lewis acid catalysis of Diels-Alder reactions. Journal of the American Chemical Society. 1960;82(16):4436-4437. [Link]

  • Polymerization Reactions of Conjugated Dienes. Chemistry LibreTexts. March 5, 2021. [Link]

  • Ashenhurst, J. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. September 8, 2017. [Link]

  • Regioselectivity of the Diels-Alder Reaction. The Organic Chemistry Tutor via YouTube. December 5, 2023. [Link]

  • Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions. Macromolecules. June 18, 2024. [Link]

  • Diels-Alder Reaction Lab Procedure. Jasperse, Concordia College. Accessed January 29, 2026. [Link]

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Accessed January 29, 2026. [Link]

  • End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. MDPI. Accessed January 29, 2026. [Link]

  • Diels-Alder Reaction Practice Problems. Pearson. Accessed January 29, 2026. [Link]

  • Abdullah, J. A., Ali, O. Th., & Al-Jawharji, Y. S. Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. November 21, 2020. [Link]

Sources

Troubleshooting

scale-up challenges for the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid

Technical Support Center: Scale-Up of 4-Methylcyclohex-1-ene-1-carboxylic Acid Status: Operational Role: Senior Application Scientist Topic: Process Troubleshooting & Scale-Up Optimization Executive Summary: The Scale-Up...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 4-Methylcyclohex-1-ene-1-carboxylic Acid

Status: Operational Role: Senior Application Scientist Topic: Process Troubleshooting & Scale-Up Optimization

Executive Summary: The Scale-Up Landscape

The synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid (4-MCCA-1) on a kilogram-to-ton scale presents a classic dichotomy in process chemistry: Kinetic Control vs. Thermodynamic Stability .

While the target molecule (1-ene) is the thermodynamically favored conjugated system, the most atom-economical route—the Diels-Alder reaction of isoprene and acrylic acid—kinetically favors the non-conjugated 3-ene isomer. Therefore, successful scale-up relies not just on synthesis, but on a robust Isomerization-Crystallization sequence.

This guide addresses the three critical failure points in this workflow:

  • Regioselectivity & Thermal Safety in the Diels-Alder formation.

  • Conversion Efficiency during the 3-ene

    
     1-ene isomerization.
    
  • Isomeric Separation during downstream processing.

Visual Workflow: The Self-Validating Process

The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) where quality must be verified before proceeding.

ScaleUpProcess Start Feedstocks: Isoprene + Acrylic Acid Reactor1 Reactor 1: Diels-Alder (Kinetic Phase) CCP: Exotherm Control Start->Reactor1 T < 120°C Inhibitor Added Intermed Intermediate: 4-Methyl-3-ene isomer (Major Product) Reactor1->Intermed 90% Yield 3-ene dominant Reactor2 Reactor 2: Isomerization (Thermodynamic Phase) Cat: KOH/Heat Intermed->Reactor2 Base Catalysis Migration to Conjugation Quench Acid Quench & Phase Separation Reactor2->Quench pH Adjustment Crude Crude 1-ene Acid Quench->Crude Cryst Crystallization/Distillation (Isomer Rejection) Crude->Cryst Solvent Switch Cryst->Reactor2 Recycle Mother Liquor (If 3-ene rich) Final Target: 4-Methylcyclohex-1-ene-1-carboxylic acid Cryst->Final >98% Purity

Caption: Operational workflow distinguishing the Kinetic Phase (Diels-Alder) from the Thermodynamic Phase (Isomerization), with a recycling loop for unreacted intermediates.

Module A: The Diels-Alder Construction (Kinetic Phase)

The Challenge: Reacting Isoprene and Acrylic Acid is exothermic and produces a mixture of para (4-methyl) and meta (3-methyl) isomers. The target is the para-skeleton.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Para/Meta Ratio Reaction temperature too high.Lower Temperature: Run at 80–100°C rather than >120°C. Regioselectivity decreases as temperature rises. Use a Lewis Acid catalyst (e.g.,

or

) to lower the activation energy for the para transition state [1].
Polymerization (Gelling) Lack of polymerization inhibitors.Inhibitor Protocol: Add 200–500 ppm of Hydroquinone (HQ) or Phenothiazine. Ensure oxygen presence if using HQ (it requires

to function), or switch to TEMPO for anaerobic conditions [2].
Runaway Exotherm Rapid addition of reagents.Dosing Control: Do not mix all reagents at once. Use a semi-batch process: Charge the solvent and acid/catalyst, then slowly feed Isoprene. Isoprene is volatile; refluxing it removes heat, but accumulation leads to thermal spikes.

Expert Insight:

  • The "Para" Rule: In the Diels-Alder reaction between isoprene (electron-rich diene) and acrylic acid (electron-poor dienophile), the "para" product (4-methyl) is favored by orbital overlap coefficients. However, this selectivity is modest (typically 70:30 to 80:20 without catalysis).

  • Scale-Up Tip: On a pilot scale, avoid sealed vessels if possible due to pressure buildup from isoprene vapor. Use a reflux condenser with a high cooling capacity (glycol chiller).

Module B: The Isomerization Shift (Thermodynamic Phase)

The Challenge: Moving the double bond from the 3-position (isolated) to the 1-position (conjugated with the carboxylic acid).

Mechanism: Base-catalyzed proton abstraction at C1, formation of a dienolate intermediate, and reprotonation.

FAQ: Why is my conversion stalling?

User Question: "I am using NaOH in water/ethanol at reflux, but I still see 15% of the 3-ene starting material by GC."

Technical Response:

  • Equilibrium Limitations: This reaction is an equilibrium process. While the 1-ene is thermodynamically more stable (conjugated), the energy difference isn't infinite. You will reach a steady state (e.g., 90:10).

  • Solvent Choice: Water can suppress the basicity of hydroxide. Switch to a higher-boiling alcohol (e.g., n-Butanol or Ethylene Glycol) with KOH. The higher temperature (110°C+) drives the kinetics, and the stronger effective basicity accelerates the shift.

  • The "Push" Strategy: You cannot "force" 100% conversion in the reactor. You must rely on crystallization-induced isolation . If the 1-ene crystallizes out preferentially, the equilibrium in the mother liquor shifts (Le Chatelier's principle), but this is hard to do in one pot.

Protocol for High Conversion:

  • Dissolve crude Diels-Alder adduct in 20% KOH/Ethylene Glycol.

  • Heat to 140°C for 4-6 hours.

  • Monitor by GC/NMR.

  • Critical Step: Do not aim for 100%. At >95% conversion, prolonged heating generates tars (Michael additions/polymerization).

Module C: Purification & Isolation

The Challenge: Separating the 4-methyl-1-ene acid from the 4-methyl-3-ene acid and the 3-methyl regioisomers.

Troubleshooting Table: Separation Logic
MethodFeasibilityTechnical Notes
Distillation Low The boiling point difference between the 1-ene and 3-ene isomers is often <2°C. Distillation is effective only for removing heavy polymers or solvent, not for isomer separation.
Acid-Base Extraction Medium Both are carboxylic acids with similar pKa. This will not separate them.
Crystallization High The 1-ene acid (conjugated) typically has a higher melting point and better lattice energy than the 3-ene.

Recommended Crystallization Protocol:

  • Solvent: Hexane or Heptane (non-polar). The acids are moderately soluble in hot alkanes but insoluble cold.

  • Procedure: Dissolve the crude isomerized mixture in hot heptane (60°C).

  • Cooling: Cool slowly to 0°C. The 4-methylcyclohex-1-ene-1-carboxylic acid should crystallize as white needles/plates.

  • Polishing: If the meta (3-methyl) isomer is present from the Diels-Alder step, it often remains in the mother liquor due to the disruption of crystal packing symmetry.

Alternative Route: The "High Purity" Option

If the Diels-Alder route yields inseparable mixtures for your specific grade requirements (e.g., >99.5% purity for pharma), switch to the Cyanohydrin Route [3].

  • Start: 4-Methylcyclohexanone.

  • Step 1: Reaction with Acetone Cyanohydrin or TMSCN

    
     Cyanohydrin.
    
  • Step 2: Dehydration (

    
     / Pyridine) 
    
    
    
    4-Methylcyclohex-1-enecarbonitrile (Regioselectivity is dictated by the conjugation stability).
  • Step 3: Acid Hydrolysis

    
     Target Acid.
    

Why use this? It guarantees the carbon skeleton structure (no meta-isomers) and the dehydration step naturally favors the conjugated 1-ene.

References

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • Abele, S., et al. (2014). "Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers." Organic Process Research & Development, 18(11). Link

  • Organic Syntheses. "1-Methylcyclohexanecarboxylic acid" (Analogous chemistry demonstrating the carboxylation/hydrolysis workflows). Org.[1][2][3][4][5] Synth. 1968, 48, 107. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Disclaimer: These protocols involve hazardous chemicals (Isoprene, Acrylic Acid, Strong Bases). All scale-up activities must be preceded by a rigorous Process Safety Management (PSM) review and calorimetry (DSC/RC1) testing.

Sources

Troubleshooting

strategies to minimize byproduct formation in Diels-Alder reactions

Welcome to the technical support center for Diels-Alder reaction troubleshooting. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to address common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diels-Alder reaction troubleshooting. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to address common challenges in controlling byproduct formation. This resource moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Minimizing Byproduct Formation

The Diels-Alder reaction is a cornerstone of synthetic chemistry for its ability to form six-membered rings with high stereochemical control.[1] However, its powerful reactivity can also lead to a variety of undesired byproducts. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Controlling Stereoselectivity (Endo vs. Exo Products)

The formation of diastereomeric endo and exo products is one of the most common selectivity challenges in Diels-Alder reactions, particularly with cyclic dienes.

Q: My reaction is yielding the undesired exo product as the major component. How can I favor the formation of the endo isomer?

A: This is a classic case of kinetic versus thermodynamic control. The endo product is typically the kinetically favored product, meaning it forms faster at lower temperatures.[2] Its formation is preferred due to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[1][3]

Causality & Solution: To favor the endo product, you must operate under kinetic control .

  • Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature decreases the available thermal energy, making it more difficult for the reaction to overcome the higher activation barrier of the exo pathway and preventing the kinetically formed endo product from reverting to the starting materials.

  • Use a Lewis Acid Catalyst: Lewis acids (e.g., AlCl₃, BF₃·OEt₂) coordinate to the electron-withdrawing group on the dienophile. This coordination enhances the secondary orbital interactions, further stabilizing the endo transition state and increasing both the reaction rate and the endo:exo ratio.[2][4]

  • Choose an Appropriate Solvent: While solvent effects can be complex, polar solvents can sometimes enhance endo selectivity by stabilizing the more polar endo transition state.[1][5]

Experimental Protocol: Maximizing Endo Selectivity in the Cyclopentadiene-Maleic Anhydride Reaction

  • Preparation: Freshly crack dicyclopentadiene by heating it to ~180 °C and distilling the resulting cyclopentadiene monomer. Keep the monomer cold (~0 °C) to prevent re-dimerization.

  • Reaction Setup: Dissolve maleic anhydride in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a flask equipped with a stir bar and cooled to 0 °C in an ice bath.

  • Addition: Slowly add the chilled, freshly distilled cyclopentadiene to the maleic anhydride solution dropwise while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. The endo product will often precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

Q: I need to synthesize the thermodynamically more stable exo product. What conditions should I employ?

A: The exo product is often sterically less hindered and therefore the more thermodynamically stable isomer.[2] To obtain it, you need to allow the reaction to reach thermodynamic equilibrium, where the product distribution reflects product stability rather than the rate of formation.

Causality & Solution: To favor the exo product, you must operate under thermodynamic control .

  • Increase the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barriers for both the forward Diels-Alder and the reverse (retro-Diels-Alder) reactions.[6][7] This allows the initially formed kinetic (endo) product to revert to the starting materials and re-react to form the more stable thermodynamic (exo) product until equilibrium is reached.

  • Prolong Reaction Time: Sufficient time is needed for the system to reach equilibrium.

  • Avoid Lewis Acids: Catalysts that preferentially lower the endo transition state barrier will work against your goal. A purely thermal reaction is preferred.

Kinetic_vs_Thermodynamic cluster_main Reaction Coordinate Diagram cluster_axis Reactants Diene + Dienophile TS_Endo TS (endo) TS_Exo TS (exo) P_Endo Endo Product (Kinetic) P_Exo Exo Product (Thermodynamic) R_start TS_E_peak R_start->TS_E_peak TS_X_peak R_start->TS_X_peak P_E_end TS_E_peak->P_E_end P_X_end TS_X_peak->P_X_end path_endo  ΔG‡ (endo)  (Lower Barrier) path_exo ΔG‡ (exo) Y_axis_start Y_axis_end Free Energy Y_axis_start->Y_axis_end

Caption: Kinetic (endo) vs. Thermodynamic (exo) control.

Section 2: Improving Regioselectivity

When both the diene and dienophile are unsymmetrical, multiple regioisomers (e.g., "ortho" vs. "meta") can form. Controlling this is crucial for the synthesis of a specific target molecule.

Q: My reaction with an unsymmetrical diene and dienophile is producing a mixture of regioisomers. How can I improve the selectivity?

A: Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the substituents on the diene and dienophile. The reaction proceeds via a transition state where the orbital coefficients of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) have the largest overlap.[3]

Causality & Solution:

  • Maximize Electronic Complementarity: For a normal-electron-demand Diels-Alder, the reaction is fastest when the diene has an electron-donating group (EDG) and the dienophile has an electron-withdrawing group (EWG).[8] The preferred isomer arises from the alignment of the atoms with the largest orbital coefficients.

    • 1-Substituted Diene: An EDG at the C1 position leads to a preference for the "ortho" product.

    • 2-Substituted Diene: An EDG at the C2 position favors the "para" product.

  • Employ Lewis Acid Catalysis: A Lewis acid will coordinate to the EWG on the dienophile, making it more electron-deficient. This not only accelerates the reaction but also enhances the difference in the magnitude of the LUMO coefficients, leading to a significant improvement in regioselectivity.[9][10]

  • Steric Hindrance: In some cases, bulky substituents can override electronic preferences, favoring the less sterically congested regioisomer. Carefully consider the steric profile of your reactants.

ParameterEffect on SelectivityRationale
Temperature Lower temperature generally increases selectivity.Reduces thermal energy, making the reaction more sensitive to small differences in activation barriers between regioisomeric transition states.
Lewis Acid Catalyst Significantly increases regioselectivity.Coordinates to the dienophile, amplifying the electronic directing effects of the substituents.[9]
Solvent Polarity Can have a modest effect.Polar solvents may preferentially stabilize the more polar transition state, which often corresponds to the electronically favored regioisomer.[11]
Reactant Stoichiometry Minimal direct effect on selectivity.Can influence overall yield and competing side reactions like polymerization.

Table 1: Influence of Reaction Parameters on Regioselectivity.

Section 3: Preventing Polymerization and Dimerization

Highly reactive dienes and dienophiles can react with themselves, leading to dimerization or polymerization, which competes with the desired cycloaddition.

Q: My diene, cyclopentadiene, is dimerizing before it can react with my dienophile. How do I solve this?

A: Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form dicyclopentadiene. This is a reversible process.[6]

Causality & Solution: To use cyclopentadiene as a diene, you must first "crack" the dimer back into the monomer and use it immediately before it can re-dimerize.

Experimental Protocol: Cracking of Dicyclopentadiene

  • Setup: Assemble a simple fractional distillation apparatus. Place dicyclopentadiene in the distilling flask with a few boiling chips.

  • Heating: Gently heat the flask to approximately 180 °C. The retro-Diels-Alder reaction will occur, liberating the volatile cyclopentadiene monomer (b.p. 41 °C).[6]

  • Collection: Collect the distilled cyclopentadiene monomer in a receiving flask cooled in an ice bath (0 °C).

  • Usage: Use the freshly prepared, cold monomer immediately in your Diels-Alder reaction. Do not store it for extended periods at room temperature.

Dimerization_Cracking cluster_process Cyclopentadiene Management Dimer Dicyclopentadiene (Stable Dimer) Monomer Cyclopentadiene (Reactive Monomer) Dimer->Monomer  Cracking  (Retro-DA, ~180°C)   Monomer->Dimer  Dimerization  (DA, Room Temp.)   Reaction Diels-Alder Reaction with Dienophile Monomer->Reaction  Immediate Use  

Caption: Cyclopentadiene Dimerization and Cracking Workflow.

Q: My reaction is producing a significant amount of polymer instead of the desired adduct. What can I do?

A: Polymerization occurs when the diene or dienophile reacts repeatedly with itself or the product. This is common with highly reactive, unhindered starting materials.

Causality & Solution:

  • Control Concentration: High concentrations increase the probability of intermolecular side reactions. Run the reaction at a lower concentration. A common technique is to add one reactant slowly (via syringe pump) to a solution of the other, keeping the concentration of the added reactant low at all times.

  • Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate polymerization. Find the lowest temperature at which the Diels-Alder reaction proceeds efficiently.

  • Use a Catalyst: A Lewis acid can dramatically accelerate the desired [4+2] cycloaddition, allowing it to outcompete the slower polymerization pathway.[8] This allows the use of lower temperatures and shorter reaction times.

Section 4: Suppressing the Retro-Diels-Alder Reaction

The reversibility of the Diels-Alder reaction can lead to low product yields, especially when the adduct is not significantly more stable than the starting materials.[12]

Q: I suspect my product is reverting to the starting materials, leading to low yield. How can I prevent the retro-Diels-Alder reaction?

A: The retro-Diels-Alder reaction is a cycloelimination that is the microscopic reverse of the forward reaction. It is favored entropically and becomes significant at elevated temperatures.[7][13]

Causality & Solution:

  • Minimize Reaction Temperature: This is the most effective strategy. The forward reaction has a negative enthalpy (exothermic) and negative entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more positive, eventually favoring the reverse reaction. Use the minimum temperature required for the forward reaction to proceed.

  • Product Removal: If feasible, remove the product from the reaction mixture as it forms (e.g., by precipitation or crystallization). This shifts the equilibrium toward the product side according to Le Châtelier's principle.

  • Structural Considerations: Adducts that are sterically strained or that can revert to form highly stable aromatic products are particularly prone to the retro reaction. If possible, design your substrates to form a more stable adduct. For example, intramolecular Diels-Alder reactions often form less strained, more stable products that are less susceptible to the retro process.

References
  • Pavan, M., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. Available at: [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Burel, A., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. Available at: [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]

  • Harvest. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. organic-chemistry.org. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]

  • Wikipedia contributors. (2023). Retro-Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Ferreira, M. J., et al. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC - NIH. Available at: [Link]

  • ACS Publications. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Huertas, I., et al. (2017). Solvent-free Diels-Alder reactions of in situ generated cyclopentadiene. ResearchGate. Available at: [Link]

  • Ishida, M., et al. (2014). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. Available at: [Link]

  • Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Master Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2007). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stille, J. K., & Plummer, L. (1961). Polymerization by the Diels-Alder Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (n.d.). Available at: [Link]

  • ACS Publications. (2019). exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI. Available at: [Link]

  • MDPI. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.5: Endo and Exo Products. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Methylcyclohex-1-ene-1-carboxylic Acid

Introduction: The Stability Paradox You are likely working with 4-Methylcyclohex-1-ene-1-carboxylic acid , a valuable intermediate in the synthesis of terpenoids and bioactive scaffolds. Structurally, this molecule featu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 4-Methylcyclohex-1-ene-1-carboxylic acid , a valuable intermediate in the synthesis of terpenoids and bioactive scaffolds. Structurally, this molecule features an


-unsaturated carboxylic acid moiety.[1][2]

While the conjugation between the alkene and the carbonyl group provides thermodynamic stability relative to its unconjugated isomers, it simultaneously creates a "chemical handle" susceptible to oxidative degradation and photo-induced polymerization .

This guide moves beyond generic MSDS advice. It breaks down why your compound degrades, how to detect it before it ruins a reaction, and what specific protocols ensure long-term integrity.

Module 1: Visual Triage & Physical Diagnostics

Use this section to immediately assess the viability of your current stock.

Q: My white powder has turned off-white/yellow. Is it still usable?

A: Proceed with caution. Yellowing indicates autoxidation. The yellow color typically arises from the formation of conjugated oligomers or oxidation byproducts (epoxides/peroxides) initiated by radical mechanisms at the allylic position or across the double bond.

ObservationLikely CauseAction Required
White Crystalline Solid Pristine compound.None. Maintain storage conditions.
Pale Yellow Crust Surface oxidation.Recrystallize. (See Protocol A).
Deep Orange/Brown Significant polymerization.[3]Discard. Purification is likely uneconomical.
Clumping/Wet Texture Hygroscopic moisture uptake.Dry. Desiccate under vacuum over

.
Q: The melting point is lower than the literature value (approx. 134-138°C for pure isomers). Why?

A: Impurity-induced Melting Point Depression. If your melting point drops by >2°C or the range widens, you are likely seeing:

  • Regioisomers: Migration of the double bond to the

    
     position (3-ene isomer).
    
  • Solvent Entrapment: Carboxylic acids form strong hydrogen-bonded dimers that can trap solvent molecules in the lattice.

Module 2: The Chemistry of Degradation

Understanding the mechanism allows you to prevent it. This compound suffers from two primary pathways: Radical Autoxidation and Michael-Type Oligomerization .

Degradation Pathway Visualization

DegradationPathways cluster_legend Storage Risks Compound 4-Methylcyclohex-1-ene- 1-carboxylic acid Radical Allylic Radical Intermediate Compound->Radical Light/Heat (Initiation) Dimer Oligomers (Yellowing) Compound->Dimer Acid-Cat. Polymerization Peroxide Hydroperoxide Species Radical->Peroxide + O2 (Air Exposure) Epoxide Epoxide/Diol (Impurity) Peroxide->Epoxide Decomposition

Figure 1: Primary degradation pathways. The allylic protons (adjacent to the double bond) are susceptible to radical abstraction, leading to oxidation. The double bond itself can undergo polymerization.

Module 3: Troubleshooting & Recovery Protocols

Protocol A: Purification via Recrystallization

Use this if you suspect surface oxidation (yellowing) but the bulk material is intact.

  • Solvent Selection: Use a mixture of Hexanes:Ethyl Acetate (9:1) . The carboxylic acid is moderately polar; non-polar impurities (oligomers) often remain in solution or separate as oils.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

    • Critical Step: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then refrigerate (4°C).

  • Isolation: Filter the white crystals and wash with cold hexanes.

  • Validation: Check

    
    H NMR. The vinylic proton (approx. 6.8-7.0 ppm) should integrate 1:1 with the methyl group (0.9-1.0 ppm, doublet).
    
Protocol B: The "Argon Blanket" Storage System

Carboxylic acids can corrode metal caps, leading to iron-catalyzed degradation.

  • Container: Use amber glass vials with Teflon-lined caps . Avoid metal-lined caps.

  • Atmosphere: Flush the headspace with Argon or Nitrogen for 10-15 seconds before sealing. Argon is heavier than air and provides a better "blanket."

  • Temperature: Store at 2–8°C .

    • Why? Radical initiation rates drop significantly at lower temperatures.

    • Warning: Do not freeze (-20°C) unless the vial is perfectly sealed; freeze-thaw cycles can introduce condensation (moisture).

Module 4: Analytical FAQ

Q: I see a small extra peak in the NMR around 5.5 ppm. Is this degradation?

A: It is likely the regioisomer (3-ene or 4-ene) . The 1-ene proton (conjugated) is typically deshielded (>6.5 ppm). Non-conjugated alkene protons appear upfield (5.4–5.7 ppm). If this peak grows over time, your compound is isomerizing, likely catalyzed by trace acid or base impurities left over from synthesis.

Q: Can I use metal spatulas to handle this compound?

A: Avoid if possible. Use porcelain or glass spatulas. Reasoning: Trace iron (Fe) or nickel (Ni) from scratched stainless steel can act as a radical initiator (Fenton-type chemistry) with the carboxylic acid, accelerating the "yellowing" oxidation process described in Module 1.

Module 5: Decision Support Workflow

Follow this logic flow to determine if your batch is safe for critical experiments.

DecisionTree Start Inspect Compound ColorCheck Is it White? Start->ColorCheck Solubility Dissolves clearly in CDCl3? ColorCheck->Solubility Yes ActionPurify Recrystallize (Protocol A) ColorCheck->ActionPurify No (Yellow) NMRCheck 1H NMR: Vinyl Region Clean? Solubility->NMRCheck Yes ActionDiscard DISCARD Irreversible Damage Solubility->ActionDiscard No (Polymer/Gum) ActionUse APPROVED Proceed to Rxn NMRCheck->ActionUse Yes NMRCheck->ActionPurify No (Extra Peaks)

Figure 2: Quality Control Decision Matrix for pre-experiment validation.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methyl-1-cyclohexenecarboxylic acid. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing general stability of

    
    -unsaturated carbonyls). Link
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 219389, 4-Methylcyclohexene-1-carboxylic acid. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Troubleshooting

troubleshooting guide for the synthesis of cyclohexene carboxylic acids

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Isolation, and Stereocontrol Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introduction: Choosin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Isolation, and Stereocontrol Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: Choosing Your Pathway

The synthesis of cyclohexene carboxylic acids is a cornerstone in the production of biologically active pharmacophores (e.g., Oseltamivir precursors, Gabapentinoids). In drug development, the choice of pathway dictates the impurity profile and stereochemical outcome.

We categorize support into two primary modules based on the synthetic strategy:

  • Constructive Strategy (Diels-Alder): High regiocontrol, access to cyclohex-3-ene derivatives.

  • Reductive Strategy (Birch/Hydrogenation): Modification of aromatic acids, access to 1,4-dienes or cyclohexanecarboxylic acids.

Module 1: The Diels-Alder Pathway (Constructive)

Target: 3-Cyclohexene-1-carboxylic acid derivatives.

The [4+2] cycloaddition between a 1,3-diene and an acrylic acid derivative is the gold standard for generating the cyclohexene core with defined stereochemistry.

Workflow Visualization: Optimization Logic

DielsAlderOptimization cluster_tips Pro-Tips Start Reaction Stalled or Poor Selectivity? CheckE Check Electronic Match (HOMO_diene - LUMO_dienophile) Start->CheckE LewisAcid Add Lewis Acid Catalyst (e.g., Et2AlCl, SnCl4) CheckE->LewisAcid Gap too large? Temp Adjust Temperature LewisAcid->Temp Endo Endo Product (Kinetic Control: -78°C to 0°C) Temp->Endo Low Temp Exo Exo Product (Thermodynamic Control: >25°C) Temp->Exo High Temp/Reversible Tip1 Lewis Acids lower LUMO of dienophile

Figure 1: Decision matrix for optimizing Diels-Alder reactivity and selectivity. Lewis acids are critical for lowering the LUMO energy of the dienophile (acrylic acid).

Troubleshooting Guide: Diels-Alder
SymptomRoot Cause AnalysisCorrective Action
Low Conversion (<20%) Electronic Mismatch: The energy gap between the Diene HOMO and Dienophile LUMO is too large.Catalysis: Introduce a Lewis Acid (e.g.,

,

, or

). This coordinates with the carbonyl of the carboxylic acid, lowering the LUMO energy and accelerating the reaction [1].
Polymerization Radical Side Reactions: Acrylic acid derivatives prone to radical polymerization at high T.Inhibition: Add a radical inhibitor like hydroquinone or BHT (0.1–1.0 mol%). Perform the reaction under strictly inert atmosphere (

or Ar).
Wrong Diastereomer (Exo) Thermodynamic Control: Reaction temperature is too high, allowing retro-Diels-Alder equilibration to the more stable exo isomer.Kinetic Control: Lower the temperature (-78°C to 0°C). Use Lewis Acids to accelerate the forward reaction at low temps. The endo isomer is favored by secondary orbital interactions [2].
Regioisomer Scrambling Weak Directing Effects: Substituents on the diene are not sufficiently directing.Structure Modification: Ensure "Ortho/Para" rule compliance. Electron-donating groups (EDG) at C1 of diene direct ortho; EDG at C2 direct para.

FAQ: Why is my acrylic acid not reacting with the diene? Answer: Free carboxylic acids can poison certain Lewis Acid catalysts or form unreactive salts. Protocol: Convert the acid to an ester (methyl acrylate) or acyl chloride before the Diels-Alder step. Hydrolyze back to the acid post-cyclization.

Module 2: The Reduction Pathway (Birch & Hydrogenation)

Target: 1,4-Cyclohexadiene-1-carboxylic acids (Birch) or Cyclohexanecarboxylic acid (Hydrogenation).[1]

This route involves the partial reduction of benzoic acid. It is notoriously difficult to stop at the mono-alkene stage; typically, one obtains the 1,4-diene (Birch) or the fully saturated alkane (Catalytic Hydrogenation).

Workflow Visualization: Mechanism & Quenching

BirchMechanism Benzoic Benzoic Acid RadicalAnion Radical Anion (Stabilized by -COOH) Benzoic->RadicalAnion Na/NH3, e- Dianion Dianion Species RadicalAnion->Dianion e- Product 1,4-Cyclohexadiene- 1-carboxylic acid Dianion->Product Protonation (ROH) Isomer Conjugated Isomer (Impurity) Product->Isomer Base Catalysis (Improper Quench)

Figure 2: The Birch Reduction pathway.[2] Note that the electron-withdrawing carboxyl group directs protonation to the ipso and para positions, yielding the 1,4-diene.

Troubleshooting Guide: Reduction Protocols
SymptomRoot Cause AnalysisCorrective Action
Over-Reduction (to Cyclohexane) Catalytic Hydrogenation Issues: Standard Pd/C or Pt/C catalysts are too active and reduce the alkene.Catalyst Poisoning: Use partially poisoned catalysts (e.g., Ru/C or oxide-modified catalysts) if attempting partial hydrogenation [3]. For Birch, ensure no excess metal remains during quench.
Conjugation (Isomerization) Basic Workup: The 1,4-diene product is kinetically formed but thermodynamically unstable. Base catalyzes the shift to the conjugated 1,3-diene or reformation of aromaticity.Inverse Quench: Pour the reaction mixture into a buffered acid solution (e.g.,

or dilute acetic acid) to neutralize immediately. Avoid strong bases during isolation [4].
Low Yield (Birch) Proton Source Timing: Benzoic acid consumes 1 eq of base to form the salt, which is less soluble in

.
Cosolvent: Use ethanol or t-butanol as a cosolvent to improve solubility and provide a proton source. Note: The carboxylate anion resists reduction more than the ester; consider reducing the ester if yield persists low [5].

Module 3: Isolation & Purification

Handling cyclohexene carboxylic acids requires care to prevent oxidation or polymerization of the double bond.

Critical Protocols
  • Extraction pH Control:

    • Step: Adjust aqueous layer to pH 3–4 (using 1M HCl) to protonate the carboxylic acid (

      
      ).
      
    • Why: Going too acidic (pH < 1) can catalyze alkene hydration or isomerization.

    • Solvent: Extract with Ethyl Acetate or DCM. Avoid ethers if peroxides are a concern.

  • Crystallization vs. Chromatography:

    • Crystallization: Preferred for high-melting solids (e.g., trans-isomers). Use Hexane/EtOAc mixtures.

    • Chromatography: If oil, use silica gel buffered with 1% Acetic Acid.

    • Warning: Unbuffered silica is slightly acidic and can degrade sensitive dienes (from Birch).

References

  • Pearson. (n.d.). Diels-Alder Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Master Organic Chemistry. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. [Link]

  • National Institutes of Health (PMC). (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. [Link]

  • Organic Chemistry Portal. (n.d.). Birch Reduction Mechanism and Examples. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methylcyclohex-1-ene-1-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of the stereoisomers of 4-Methylcyclohex-1-ene-1-carboxylic acid. By examining their b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of the stereoisomers of 4-Methylcyclohex-1-ene-1-carboxylic acid. By examining their behavior in key organic reactions and grounding these observations in mechanistic principles, we aim to equip researchers with the predictive understanding necessary for synthetic planning and drug development.

Introduction: Structure Dictates Reactivity

4-Methylcyclohex-1-ene-1-carboxylic acid is a substituted cyclohexene derivative featuring two key functional groups: a carboxylic acid and a carbon-carbon double bond.[1][2] The molecule's structure is notable for the placement of the carboxylic acid on the double bond (an α,β-unsaturated system) and a chiral center at the C4 position, where the methyl group is attached. This chirality gives rise to two non-superimposable mirror-image isomers: (R)-4-Methylcyclohex-1-ene-1-carboxylic acid and (S)-4-Methylcyclohex-1-ene-1-carboxylic acid.

While enantiomers possess identical physical properties in an achiral environment, their reactivity can diverge significantly, particularly in stereoselective reactions or when interacting with other chiral molecules. This guide will dissect the reactivity at both the carboxylic acid and alkene moieties, providing experimental frameworks to probe and understand these differences.

Isomeric Landscape and Conformational Effects

The primary isomers for consideration are the (R) and (S) enantiomers. The methyl group at the C4 position influences the conformational preference of the cyclohexene ring. In the most stable half-chair conformations, there is a general preference for larger substituents to occupy pseudo-equatorial positions to minimize steric strain.[3] For the 4-methyl derivative, the methyl group will preferentially occupy this position, influencing the steric environment around the entire ring.

Electronic Properties:

  • Carboxylic Acid: As an electron-withdrawing group, the carboxylic acid deactivates the double bond towards electrophilic attack compared to a simple alkyl-substituted alkene.[4][5]

  • Methyl Group: As an electron-donating group, the methyl group has a modest activating effect on the ring.

These opposing electronic effects, combined with the specific three-dimensional arrangement of each enantiomer, set the stage for nuanced differences in reactivity.

Comparative Reactivity at the Carboxylic Acid Moiety: Esterification

Esterification is a fundamental reaction of carboxylic acids. The acid-catalyzed Fischer esterification, a reversible reaction, provides a classic model for assessing the steric and electronic environment of the carboxyl group.[6][7]

Causality Behind Experimental Design

To compare the intrinsic reactivity of the (R) and (S) enantiomers, a standard Fischer esterification protocol is employed. By using a simple, achiral alcohol like methanol and a strong acid catalyst, we can measure the reaction kinetics. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon. While the chiral center at C4 is remote from the C1 carboxyl group, subtle conformational differences transmitted through the ring structure could lead to minor, yet measurable, differences in reaction rates.

Experimental Protocol: Fischer Esterification Kinetics
  • Preparation: In separate, identical reaction vessels, dissolve a precise amount (e.g., 100 mg, 0.71 mmol) of each enantiomer—(R)- and (S)-4-Methylcyclohex-1-ene-1-carboxylic acid—in 5 mL of anhydrous methanol.

  • Initiation: To each vessel, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mL). Seal the vessels and place them in a thermostatically controlled bath at a constant temperature (e.g., 60°C).[7]

  • Monitoring: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction. Immediately quench the reaction in the aliquot by diluting it with a known volume of a cold, neutral solvent containing an internal standard (e.g., dodecane in diethyl ether).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the peak areas of the starting carboxylic acid, the methyl ester product, and the internal standard.

  • Data Processing: Calculate the concentration of the carboxylic acid at each time point. Plot ln[Acid] vs. time to determine the pseudo-first-order rate constant (k) for each enantiomer.

Workflow for Comparative Esterification

G cluster_R (R)-Isomer Workflow cluster_S (S)-Isomer Workflow R_Start Dissolve (R)-Isomer in MeOH R_Add_H2SO4 Add H2SO4 Catalyst R_Start->R_Add_H2SO4 R_Heat Heat at 60°C R_Add_H2SO4->R_Heat R_Sample Sample over Time R_Heat->R_Sample R_GCMS GC-MS Analysis R_Sample->R_GCMS Data_Analysis Compare Rate Constants (k_R vs k_S) R_GCMS->Data_Analysis Calculate k_R S_Start Dissolve (S)-Isomer in MeOH S_Add_H2SO4 Add H2SO4 Catalyst S_Start->S_Add_H2SO4 S_Heat Heat at 60°C S_Add_H2SO4->S_Heat S_Sample Sample over Time S_Heat->S_Sample S_GCMS GC-MS Analysis S_Sample->S_GCMS S_GCMS->Data_Analysis Calculate k_S G cluster_R (R)-Isomer Hydrogenation cluster_S (S)-Isomer Hydrogenation R_Start (R)-Isomer R_Products cis-Product (Major) + trans-Product (Minor) R_Start->R_Products H2, Pd/C (Attack from less hindered face) R_Analysis Determine d.r. for (R) R_Products->R_Analysis ¹H NMR S_Start (S)-Isomer S_Products cis-Product (Major) + trans-Product (Minor) S_Start->S_Products H2, Pd/C (Attack from less hindered face) S_Analysis Determine d.r. for (S) S_Products->S_Analysis ¹H NMR

Caption: Diastereoselective outcome of hydrogenating the (R) and (S) enantiomers.

Expected Results & Interpretation

The hydrogenation of both the (R) and (S) enantiomers is expected to proceed with high diastereoselectivity, but the major product formed will be the same diastereomer in both cases (e.g., the cis isomer where the new hydrogens add from the face opposite to the methyl group). The key comparison is the degree of selectivity. Subtle differences in the ground-state conformation of the (R) and (S) enantiomers could lead to a different diastereomeric ratio (d.r.) for each reaction. For example, one enantiomer might yield a 95:5 ratio of diastereomers, while the other yields a 92:8 ratio, reflecting a slight difference in the energy barrier for catalyst approach to the two faces of the double bond.

Starting IsomerDiastereomeric Ratio (cis : trans)
(R)-enantiomerExpected high selectivity (e.g., >90:10)
(S)-enantiomerExpected high selectivity (e.g., >90:10)

Conclusion

This guide outlines a logical, experimentally-driven approach to comparing the reactivity of the enantiomers of 4-Methylcyclohex-1-ene-1-carboxylic acid.

  • Reactivity at the Carboxyl Group: In reactions with achiral reagents, such as Fischer esterification, the (R) and (S) isomers are expected to exhibit nearly identical reaction rates, establishing a baseline for their chemical behavior.

  • Reactivity at the Alkene Group: In stereoselective reactions like catalytic hydrogenation, the inherent chirality of the isomers becomes paramount. The C4-methyl group directs the approach of the reagent, leading to a diastereoselective outcome. Comparing the diastereomeric ratios obtained from each enantiomer provides a quantitative measure of how this chirality influences the transition state of the reaction.

For drug development professionals and synthetic chemists, understanding these nuances is critical. The stereochemical outcome of a reaction can dramatically impact the biological activity and pharmacological profile of a target molecule. The protocols and principles described herein provide a robust framework for making informed decisions in the design and execution of stereoselective syntheses.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219389, 4-methylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20330, 4-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • Al-Zaini, E. (2016). Kinetic Study of Esterification Reaction. ResearchGate. Retrieved from [Link]

  • Siegel, S., & Dmuchovsky, B. (1962). Stereochemistry and the Mechanism of Hydrogenation of Cycloalkenes. IV. 4-tert-Butyl-1-methylcyclohexene and 4-tert-Butyl-1-methylenecyclohexane on Platinum Oxide and a Palladium Catalyst. Journal of the American Chemical Society, 84(17), 3132–3136. [Link]

  • Schlenk, H., & Holman, R. T. (1950). The Kinetics of Acid-catalyzed Esterification of Cyclohexanedicarboxylic Acids. Journal of the American Chemical Society, 72(11), 5001–5004. Retrieved from [Link]

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Comparative

comparative analysis of catalysts for the synthesis of cyclohexenecarboxylic acids

Introduction: The Significance of Cyclohexenecarboxylic Acids and Their Synthetic Challenges Cyclohexenecarboxylic acids and their saturated analog, cyclohexanecarboxylic acid, are pivotal structural motifs in a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclohexenecarboxylic Acids and Their Synthetic Challenges

Cyclohexenecarboxylic acids and their saturated analog, cyclohexanecarboxylic acid, are pivotal structural motifs in a wide array of biologically active molecules and functional materials. Their applications span from pharmaceuticals, such as the anticoagulant edoxaban, to agrochemicals and polymer synthesis. The inherent chirality of 3-cyclohexenecarboxylic acid further amplifies its importance as a versatile chiral building block.

The synthesis of these six-membered ring structures, however, is not without its challenges. The primary routes often involve cycloaddition reactions, which necessitate careful control of regioselectivity and stereoselectivity, or hydrogenation processes that require robust and selective catalysts. The choice of catalyst is therefore paramount in achieving high yields, desired stereochemistry, and overall process efficiency. This guide provides a comparative analysis of various catalytic systems for the synthesis of cyclohexenecarboxylic acids, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.

Part 1: The Diels-Alder Approach to 3-Cyclohexenecarboxylic Acid: A Lewis Acid-Catalyzed Cycloaddition

The [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrylic acid) is a powerful and atom-economical method for the synthesis of 3-cyclohexenecarboxylic acid. While the thermal reaction can proceed, the use of Lewis acid catalysts is crucial for enhancing the reaction rate and controlling the stereoselectivity.

The Role of Lewis Acid Catalysis

Lewis acids accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile (acrylic acid). This coordination increases the dienophile's electrophilicity, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, reduces the HOMO-LUMO energy gap between the diene and the dienophile, leading to a significant rate enhancement. Recent theoretical studies also suggest that Lewis acids can reduce the destabilizing steric Pauli repulsion between the interacting diene and dienophile, further lowering the reaction barrier.[1]

The choice of Lewis acid can also influence the endo/exo selectivity of the reaction. The endo product is often kinetically favored due to secondary orbital interactions, a phenomenon that can be enhanced by the presence of a Lewis acid catalyst.

Comparative Analysis of Lewis Acid Catalysts

The performance of various Lewis acids in the Diels-Alder reaction of 1,3-butadiene and an acrylate dienophile is summarized below. While data for acrylic acid itself is limited in comparative studies, the use of methyl acrylate serves as a reliable proxy.

CatalystTypical ConditionsYieldObservations
None (Thermal) 165 °C, 900 atm, 17 h78%Requires harsh conditions.[2]
AlCl₃ Dichloromethane, 0 °C to rtHigh (e.g., 95% conversion)Highly effective at accelerating the reaction and enhancing endo selectivity.[3][4]
BF₃ Aqueous solution or gas phaseSignificant rate enhancementLowers the activation energy significantly.[5]
B(C₆F₅)₃ Dichloromethane, low temp.VariesCan favor the exo product, in contrast to many other Lewis acids.[6]
Titanium-based Dichloromethane, low temp.HighChiral titanium-based Lewis acids can induce high enantioselectivity.[7]
Ca(OTf)₂ Dichloromethane, rtGood to excellentA more environmentally benign and sustainable Lewis acid catalyst.[8]
Experimental Protocol: AlCl₃-Catalyzed Synthesis of 3-Cyclohexenecarboxylic Acid

This protocol provides a general procedure for the aluminum chloride-catalyzed Diels-Alder reaction between 1,3-butadiene and acrylic acid.

Materials:

  • Acrylic acid

  • 1,3-Butadiene (liquefied or generated in situ)

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, pressure-rated

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: To a flame-dried, pressure-rated round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask to 0 °C and slowly add anhydrous aluminum chloride with vigorous stirring.

  • Dienophile Addition: Once the AlCl₃ has dissolved, add acrylic acid dropwise to the cooled solution.

  • Diene Addition: Carefully introduce a slight excess of liquefied 1,3-butadiene to the reaction mixture at low temperature (e.g., -78 °C). Seal the reaction vessel securely.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Safety Precautions: 1,3-butadiene is a flammable gas. AlCl₃ is highly reactive with water. The reaction should be carried out in a well-ventilated fume hood.

Mechanistic Rationale

The mechanism of the Lewis acid-catalyzed Diels-Alder reaction is a concerted, albeit often asynchronous, process. The Lewis acid's primary role is to activate the dienophile.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_transition_state Transition State cluster_product Product 1,3-Butadiene 1,3-Butadiene TS [4+2] Cycloaddition Transition State 1,3-Butadiene->TS Acrylic Acid Acrylic Acid Activated Dienophile Activated Dienophile (Acrylic Acid-LA Complex) Acrylic Acid->Activated Dienophile Coordination Lewis Acid Lewis Acid (LA) Lewis Acid->Activated Dienophile Activated Dienophile->TS Product 3-Cyclohexenecarboxylic Acid-LA Complex TS->Product Final Product 3-Cyclohexenecarboxylic Acid Product->Final Product Workup (Hydrolysis) Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation A Dissolve 3-Cyclohexenecarboxylic Acid in Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Purge with H₂ B->C D Pressurize and Stir C->D E Monitor Reaction D->E F Vent H₂ and Purge with Inert Gas E->F Reaction Complete G Filter to Remove Catalyst F->G H Remove Solvent G->H I Purify Product H->I

Caption: Experimental Workflow for Heterogeneous Catalytic Hydrogenation.

Part 3: Alternative and Complementary Catalytic Strategies

Beyond the primary two-step Diels-Alder and hydrogenation sequence, other catalytic methods offer unique advantages, particularly for achieving high enantiopurity.

Enzymatic Resolution

For the production of enantiomerically pure cyclohexenecarboxylic acids, enzymatic resolution is a powerful technique. This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Mechanism of Lipase-Catalyzed Ester Hydrolysis:

Lipases employ a catalytic triad (usually serine, histidine, and aspartate or glutamate) in their active site. The hydrolysis proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. The enzyme's chiral active site preferentially binds one enantiomer of the substrate, leading to its selective hydrolysis.

Comparative Performance of Lipases:

The efficiency and stereoselectivity of enzymatic resolution are highly dependent on the specific lipase, the substrate, and the reaction conditions.

EnzymeSubstrateProductEnantiomeric Excess (ee)
Porcine Liver Esterase (PLE) Racemic methyl 3-cyclohexene-1-carboxylate(S)-3-cyclohexene-1-carboxylic acidHigh
Horse Liver Esterase (HLE) Racemic methyl 3-cyclohexene-1-carboxylate(S)-3-cyclohexene-1-carboxylic acidHigh
Candida cylindracea Lipase (CCL) Racemic methyl 3-cyclohexene-1-carboxylate(S)-3-cyclohexene-1-carboxylic acidModerate to High
Pseudomonas sp. Lipase (PPL) Racemic methyl 3-cyclohexene-1-carboxylate(R)-3-cyclohexene-1-carboxylic acidModerate to High

Data adapted from a study on the enzymatic resolution of racemic methyl 3-cyclohexene-1-carboxylate. [7] Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Methyl 3-Cyclohexene-1-Carboxylate

This protocol provides a general method for the kinetic resolution of a racemic ester.

Materials:

  • Racemic methyl 3-cyclohexene-1-carboxylate

  • Lipase (e.g., from Candida antarctica lipase B, Novozym 435)

  • Phosphate buffer (pH 7)

  • Organic solvent (e.g., n-heptane)

  • Acyl donor (for transesterification, e.g., vinyl acetate)

  • Magnetic stirrer and stir bar

  • pH meter or autotitrator

Procedure:

  • Reaction Setup: To a stirred reaction vessel, add the phosphate buffer and the racemic ester.

  • Enzyme Addition: Add the lipase to the mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by measuring the consumption of base (if pH is maintained by titration) or by periodic analysis of aliquots by chiral HPLC.

  • Termination: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by extraction.

  • Separation: Acidify the aqueous phase and extract the carboxylic acid. The unreacted ester can be recovered from the organic phase or by extraction of the reaction mixture.

  • Purification: Purify the separated acid and ester by standard methods. Determine the enantiomeric excess of each by chiral HPLC analysis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a promising, though less explored, avenue for the synthesis of cyclohexenecarboxylic acid derivatives. PTC is particularly useful for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactive species from one phase to another, thereby accelerating the reaction. [9] Potential Application in Cyclohexenecarboxylic Acid Synthesis:

A potential application of PTC in this context could be the saponification of a cyclohexenecarboxylate ester under biphasic conditions. For instance, an ester dissolved in an organic solvent could be hydrolyzed by an aqueous solution of sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide. The catalyst would transport the hydroxide anion into the organic phase to effect the hydrolysis. This could offer advantages in terms of simplified workup and milder reaction conditions compared to homogeneous saponification in a co-solvent.

Conclusion and Future Outlook

The synthesis of cyclohexenecarboxylic acids is a well-established field with a diverse toolkit of catalytic methods. For the construction of the cyclohexene ring, Lewis acid-catalyzed Diels-Alder reactions offer a powerful and versatile approach, with the choice of catalyst dictating the reaction rate and stereoselectivity. Subsequent hydrogenation using heterogeneous catalysts, particularly palladium on carbon, provides an efficient route to the saturated analogs. For applications requiring high enantiopurity, enzymatic resolution stands out as a highly selective and green alternative.

Future research in this area will likely focus on the development of more sustainable and recyclable catalysts. This includes the design of novel heterogeneous Lewis acids to simplify catalyst separation and reuse in Diels-Alder reactions, as well as the discovery and engineering of more robust and selective enzymes for kinetic resolutions and asymmetric syntheses. The integration of these advanced catalytic systems into continuous flow processes also holds significant promise for improving the efficiency, safety, and scalability of cyclohexenecarboxylic acid production.

References

  • Domingo, L. R. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules2020, 25(11), 2535.
  • ResearchGate. AlCl3 assisted Diels Alder reaction between butadiene derivatives and... Available from: [Link]

  • Vermeeren, P.; Hamlin, T. A.; Bickelhaupt, F. M. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chem. Eur. J.2021, 27(30), 8009-8018.
  • Wikipedia. Lewis acid catalysis. Available from: [Link]

  • Kraka, E.; et al. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

  • Celik, G.; et al. Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides.
  • MDPI. Recent Advances of Pd/C-Catalyzed Reactions. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • Sakata, K.; Fujimoto, H.
  • MDPI. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Available from: [Link]

  • de Souza, R. O. M. A.; et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Pharmaceuticals2014, 7(5), 561-596.
  • Graphviz. dot. Available from: [Link]

  • ResearchGate. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Available from: [Link]

  • Fernández, I.; et al. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Org. Chem. Front.2016, 3, 1313-1320.
  • ResearchGate. (PDF) Enantioselective Organocatalytic Diels-Alder Reactions. Available from: [Link]

  • Waseda University. Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

  • MDPI. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Available from: [Link]

  • Google Patents. Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester.
  • MDPI. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Available from: [Link]

  • Si, C.; et al. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Adv.2024, 14, 6396-6447.
  • Visualize Organic Chemistry. Diels-Alder reaction. Available from: [Link]

  • Han, B.; et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Int. J. Mol. Sci.2004, 5, 233-239.
  • Stack Overflow. Plotting the Digraph with graphviz in python from DOT file. Available from: [Link]

  • ResearchGate. (PDF) BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Available from: [Link]

  • Macmillan Group. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Available from: [Link]

  • Fernandez-Lafuente, R. Lipase improvement: goals and strategies. Microb. Cell Fact.2012, 11, 116.
  • ResearchGate. (PDF) AlCl3 Catalyzed Oxo-Diels-Alder and Wittig-Type Reaction of 2,3-Dimethyl-1,3-Butadiene With Acyl Phosphonates. Available from: [Link]

  • Pozo, M.; et al. Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chem. Soc. Rev.2013, 42, 6962-6976.
  • Choughule, Y. K.; Patwardhan, A. V. Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. Orient. J. Chem.2016, 32(2), 921-926.
  • GitHub. Graphviz DOT rendering and animated transitions using D3. Available from: [Link]

  • Smith, M. D.; et al. Enantioselective oxa‐Diels–Alder Sequences of Dendralenes. Angew. Chem. Int. Ed.2017, 56(2), 577-581.
  • Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. Available from: [Link]

  • Google Patents. DE102008033324A1 - Pd / C hydrogenation catalyst, preparation and use thereof.
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  • PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available from: [Link]

  • Cui, C.-X.; Liu, Y.-J. A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene. J. Phys. Org. Chem.2015, 28(2), 115-124.
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Validation

Technical Comparison Guide: Chiral Resolution of 4-Methylcyclohex-1-ene-1-carboxylic Acid

[1][2] Executive Summary & Molecule Profile[1][2] 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3) is a critical chiral building block, serving as a precursor for trans-4-methylcyclohexane derivatives used in pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Profile[1][2]

4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3) is a critical chiral building block, serving as a precursor for trans-4-methylcyclohexane derivatives used in pharmaceuticals like Glimepiride (sulfonylurea antidiabetic) and potentially as a fragment for triptan analogs.[1][2]

Unlike its structural isomer (the 3-ene acid, a known Edoxaban intermediate), the 1-ene isomer possesses a conjugated double bond system (


-unsaturated).[1][2][3] This confers unique stability but also planarizes the C1-C2-C3 segment, leaving C4  as the sole stereogenic center.[1]

The Challenge: The industrial synthesis (often via partial reduction of p-toluic acid or Diels-Alder routes) yields a racemic mixture . Separating the (R)- and (S)-enantiomers is non-trivial due to the molecule's compact, semi-planar structure which limits the "chiral grasp" of some resolving agents.[2][3]

This guide objectively compares the three dominant resolution methodologies:

  • Classical Diastereomeric Salt Crystallization (The Industrial Workhorse)

  • Enzymatic Kinetic Resolution (The Green Alternative)[2][3]

  • Preparative Chiral Chromatography (The Speed/Purity Option)[1][2][3]

Method A: Diastereomeric Salt Crystallization (Chemical Resolution)[1][2][3][4]

Verdict: Best for Multi-Kilogram Scale-Up and Cost Efficiency .[1][2][4]

Mechanism of Action

This method relies on the acid-base reaction between the racemic acid and a chiral amine (resolving agent) to form diastereomeric salts.[3][5] These salts possess distinct lattice energies and solubilities, allowing separation via fractional crystallization.[1][2]

Recommended Protocol

Resolving Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA] is the industry standard due to its strong interaction with cyclic carboxylic acids and low cost.[1][2][3]

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 1.0 eq of racemic 4-Methylcyclohex-1-ene-1-carboxylic acid in Acetone/Water (95:5 v/v) at 50°C.

    • Slowly add 0.55 eq of (S)-(-)-1-Phenylethylamine. Note: Using 0.5-0.6 eq (the "half-quantity method") often yields higher optical purity than using 1.0 eq.[1][2]

  • Crystallization:

    • Cool the mixture slowly to ambient temperature (25°C) over 4 hours, then to 0-5°C for 2 hours.

    • The less soluble diastereomeric salt (typically the (S)-acid/(S)-amine salt) precipitates.[1][2][3]

  • Filtration & Recrystallization:

    • Filter the solid.[1][2]

    • Critical Step: Recrystallize the wet cake from Ethanol/Water (9:1) to boost enantiomeric excess (%ee) from ~80% to >99%.

  • Acid Liberation:

    • Suspend the purified salt in dilute HCl (1M) and extract with Ethyl Acetate.[2][3]

    • Evaporate solvent to obtain the resolved acid.[1]

Performance Metrics
ParameterValueNotes
Yield 30–38% (theoretical max 50%)Losses occur during recrystallization.[1][2]
Enantiomeric Excess (%ee) >99%Requires 1-2 recrystallization cycles.[1][2][3]
Scalability High (Ton scale)Standard reactor equipment; no columns needed.[1][2][3]
Cost Low(S)-PEA is cheap and recoverable.[1][2][3]

Method B: Enzymatic Kinetic Resolution (Biocatalysis)[1][2][3]

Verdict: Best for Green Chemistry Compliance and Mild Conditions .[1][2]

Mechanism of Action

Lipases distinguish between enantiomers based on the spatial fit of the chiral center (C4) within the enzyme's active site.[3] Since the acid itself can be inhibitory, this method typically resolves the methyl ester derivative.[2]

Recommended Protocol

Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2][3]

Step-by-Step Workflow:

  • Esterification: Convert the racemic acid to its methyl ester (MeOH, H2SO4 cat.).[1][2]

  • Hydrolysis (Kinetic Resolution):

    • Suspend the racemic ester (100 mM) in Phosphate Buffer (pH 7.[1][2][3]0) / DMSO (9:1) .[1][2][3]

    • Add CAL-B (20 mg/mmol substrate).[1][2][3]

    • Incubate at 30°C with orbital shaking.[1][2]

  • Monitoring:

    • The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid (E-value typically >50 for cyclic systems).[1][2][3]

    • Stop reaction at ~45-50% conversion (monitor via GC/HPLC).

  • Separation:

    • Adjust pH to 8.0 to ionize the free acid.[1]

    • Extract the unreacted (R)-ester with MTBE.[1][2][3]

    • Acidify the aqueous phase to pH 2.0 and extract the resolved (S)-acid.[1][2]

Performance Metrics
ParameterValueNotes
Yield 40–45%Kinetic resolution is limited to 50% max per enantiomer.[1][2]
Enantiomeric Excess (%ee) 95–98%Dependent on conversion; "over-conversion" improves product ee.[1][2][3]
Scalability Medium (kg scale)Enzyme cost and reaction volume are limiting factors.[1][2][3]
Environmental Impact LowAqueous media, ambient temp, neutral pH.[1][2]

Method C: Chiral Chromatography (HPLC/SFC)[1][2][3]

Verdict: Best for Analytical Purity , Speed , and Early-Phase Discovery .[1][2]

Mechanism of Action

Direct physical separation of enantiomers on a chiral stationary phase (CSP) involving hydrogen bonding and


-

interactions.[1][2]
Recommended Conditions
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1).[1][2][3] TFA is mandatory to suppress ionization of the carboxylic acid.

  • Detection: UV at 210 nm (conjugated system absorbs well).[1][2][3]

Performance Metrics
ParameterValueNotes
Yield >90% (recovery)Near quantitative recovery of both enantiomers.[1][2]
Enantiomeric Excess (%ee) >99.9%Superior to crystallization.[1][2][3]
Scalability Low (mg to g scale)Prohibitively expensive for manufacturing.[1][2][3]
Throughput LowRequires repetitive injections (Prep-HPLC).[1][2][3]

Comparative Decision Matrix

The following workflow illustrates the decision logic for selecting the optimal resolution strategy based on project phase and scale.

ResolutionStrategy Start Start: Racemic 4-Methylcyclohex-1-ene-1-COOH ScaleQ What is the Target Scale? Start->ScaleQ SmallScale < 100 grams (Discovery/Pre-clinical) ScaleQ->SmallScale Low Volume LargeScale > 1 kg (Pilot/Manufacturing) ScaleQ->LargeScale High Volume PurityQ Is >99.5% ee required immediately? SmallScale->PurityQ MethodB Method B: Enzymatic Resolution (CAL-B Lipase) LargeScale->MethodB Green/Regulated Route MethodA Method A: Diastereomeric Salt ((S)-Phenylethylamine) LargeScale->MethodA Standard Route MethodC Method C: Prep HPLC (Chiralpak AD-H) PurityQ->MethodC Yes (High Purity) PurityQ->MethodB No (Moderate Purity) Output Pure Enantiomer (Drug Intermediate) MethodC->Output Both Enantiomers MethodB->Output (S)-Acid + (R)-Ester MethodA->Output Solid (S)-Acid

Caption: Decision tree for selecting the optimal resolution method based on scale and purity requirements.

Conclusion & Recommendation

For drug development professionals targeting the synthesis of Glimepiride intermediates or novel triptans:

  • Immediate Recommendation: Initiate Method A (Chemical Resolution) using (S)-1-Phenylethylamine .[1][2][3] It is the most robust, cost-effective, and scalable method for this specific class of cyclic acids.[1][2] The conjugated double bond does not interfere with the salt formation, and the C4 chiral center is sufficiently distinct to allow separation.[3]

  • Optimization Tip: If the initial salt crystallization yields low ee (<80%), employ a "Pope-Peachey" method by adding 0.5 eq of (S)-PEA and 0.5 eq of an achiral base (like triethylamine) to maximize the yield of the desired salt while keeping the unwanted enantiomer in solution.[2][3]

References

  • General Principles of Resolution

    • Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on diastereomeric salt resolution).

  • Chemical Resolution of Cyclohexene Acids

    • Resolution of 3-cyclohexene-1-carboxylic acid via (R)-Phenylethylamine.[1][2] (This is the closest structural analog and validates the amine choice).[2][3] US Patent Application US20110257401A1.[1][2] Link

  • Enzymatic Resolution Standards

    • Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754.[1][2][3] (Validates CAL-B for cyclic esters).

  • Compound Data

    • PubChem CID 219389: 4-Methylcyclohex-1-ene-1-carboxylic acid.[1][2] Link[1][2][3]

Sources

Comparative

Benchmarking Computational Methodologies for the Reaction Pathway of 4-Methylcyclohex-1-ene-1-carboxylic Acid

Topic: Content Type: Publish Comparison Guide Audience: Computational Chemists, Organic Synthetic Chemists, Drug Development Professionals[1] Executive Summary 4-Methylcyclohex-1-ene-1-carboxylic acid (4-MCEA) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Computational Chemists, Organic Synthetic Chemists, Drug Development Professionals[1]

Executive Summary

4-Methylcyclohex-1-ene-1-carboxylic acid (4-MCEA) represents a critical structural motif in the synthesis of terpene-derived pharmaceuticals and is a key intermediate in the anaerobic metabolic degradation of


-toluate and toluene.[1] Its stability, derived from the conjugation between the alkene and the carboxylic acid moiety, makes it a thermodynamic sink compared to its unconjugated isomers (e.g., the Diels-Alder adduct 4-methylcyclohex-3-ene-1-carboxylic acid).

This guide objectively compares three distinct computational protocols for modeling the formation (isomerization) and hydrogenation pathways of 4-MCEA. By benchmarking the industry-standard B3LYP against the dispersion-corrected M06-2X and the high-level DLPNO-CCSD(T) , we provide a roadmap for researchers to select the optimal balance between computational cost and chemical accuracy.

Computational Protocol Comparison

The "products" compared in this guide are the computational methodologies used to predict reaction barriers (


) and thermodynamic stereoselectivity (

).
FeatureProtocol A: The "Workhorse" Protocol B: The "Modern Standard" Protocol C: The "Gold Standard"
Method/Functional B3LYP M06-2X (or

B97X-D)
DLPNO-CCSD(T)
Basis Set 6-31G(d)def2-TZVPcc-pVTZ
Solvation Model IEFPCM (Water/Methanol)SMD (Water/Methanol)SMD (Single Point Correction)
Primary Use Case Rapid screening of conformational space.[1]Accurate kinetics and non-covalent interactions.[1]Benchmarking and validating lower-level methods.
Cost Low (

)
Medium (

)
High (

for freq)
Accuracy (Kinetics) Often underestimates barrier heights (3-5 kcal/mol error).[1]Excellent for main-group kinetics (<1 kcal/mol error).[1]Reference accuracy (<0.5 kcal/mol error).

Reaction Pathway Analysis

Pathway 1: Isomerization (Formation)

The formation of 4-MCEA often proceeds via the acid-catalyzed isomerization of the Diels-Alder adduct (4-methylcyclohex-3-ene-1-carboxylic acid).[1] The double bond migrates from C3-C4 to C1-C2 to achieve conjugation.

  • Mechanism: Stepwise protonation-deprotonation or concerted 1,3-hydride shift.[1]

  • Critical Comparison: B3LYP often fails to capture the dispersion stabilization of the transition state in the hydride shift, leading to artificially low barriers. M06-2X corrects this, providing barriers consistent with experimental reaction times.

Pathway 2: Stereoselective Hydrogenation

Hydrogenation of 4-MCEA yields cis- or trans-4-methylcyclohexanecarboxylic acid.[1]

  • Challenge: Predicting the diastereomeric ratio (dr).

  • Insight: The cis isomer is generally kinetically favored (catalyst approach from the less hindered face), while the trans isomer is thermodynamically favored (both substituents equatorial).

Visualization of the Reaction Coordinate

The following diagram illustrates the isomerization pathway from the kinetically formed Diels-Alder adduct to the thermodynamically stable conjugated acid.

ReactionPathway cluster_legend Pathway Comparison Reactant Reactant (3-ene isomer) Non-conjugated TS Transition State (Hydride Shift / Protonation) High Energy Reactant->TS Activation Energy Intermediate Carbocation Intermediate (If Stepwise) Reactant->Intermediate Acid Cat. Product Product (4-MCEA) (1-ene isomer) Conjugated (Stable) TS->Product Relaxation Intermediate->Product Legend B3LYP: Underestimates TS Barrier M06-2X: Accurate Barrier Height

Caption: Reaction coordinate for the isomerization of 4-methylcyclohex-3-ene-1-carboxylic acid to the conjugated 1-ene isomer (4-MCEA).

Detailed Experimental Protocols (Computational)

To ensure reproducibility and scientific integrity, the following protocols utilize the Gaussian 16 syntax, but are adaptable to ORCA or GAMESS.

Step 1: Conformational Search (Protocol A)

Before optimizing the reaction pathway, the flexible cyclohexene ring requires a conformational search to identify the global minimum (half-chair vs. boat).

Method: Molecular Mechanics (MMFF94) followed by B3LYP/6-31G(d) optimization. Causality: Cyclohexene derivatives exist in dynamic equilibrium.[1] Failing to locate the lowest energy conformer (usually a half-chair with the methyl group pseudo-equatorial) leads to errors in


 calculations of up to 2-3 kcal/mol.
Step 2: Transition State Optimization (Protocol B)

This is the critical step for kinetic predictions.

Input Example (Gaussian):

  • opt=(ts,calcfc,noeigen) : Specifies a transition state search, calculates force constants at the first step (crucial for difficult TSs), and suppresses eigenvalue testing for speed.

  • M062X/def2TZVP : The Minnesota functional (M06-2X) captures medium-range correlation energy better than B3LYP, essential for H-transfer transition states.[1]

Step 3: Single Point Energy Refinement (Protocol C)

For publication-quality energies, perform a single-point calculation on the M06-2X geometry using a high-level coupled-cluster method.[1]

Input Example (ORCA):

  • Self-Validating Check: Ensure the T1 diagnostic is < 0.02. If higher, the single-reference assumption of DFT/CCSD may be invalid, indicating multi-reference character (rare for this system but possible in radical intermediates).[1]

Data Summary: Benchmarking Results

Hypothetical data based on typical performance for cyclohexene isomerizations.

MetricProtocol A (B3LYP)Protocol B (M06-2X)Protocol C (CCSD(T))Experimental Ref.

(Isomerization)
-2.1 kcal/mol-3.4 kcal/mol-3.2 kcal/mol~ -3.0 kcal/mol

(Barrier)
18.5 kcal/mol22.1 kcal/mol22.4 kcal/mol~ 23.0 kcal/mol
CPU Time (Relative) 1.04.5120.0N/A
Recommendation Initial GuessProduction Data ValidationTruth

Analysis: Protocol A (B3LYP) underestimates the stability of the conjugated product and the barrier to formation. Protocol B (M06-2X) provides a cost-effective accuracy that aligns closely with the "Gold Standard" Protocol C.

Workflow Visualization

Workflow Start Start: 2D Structure 4-MCEA Precursor ConfSearch Conformational Search (MMFF94 / B3LYP) Start->ConfSearch GeoOpt Geometry Optimization & Freq (M06-2X/def2-TZVP) ConfSearch->GeoOpt Verify Verify Stationary Point (0 imaginary freq for Min 1 imaginary freq for TS) GeoOpt->Verify Verify->GeoOpt Failed (Re-optimize) SinglePoint High-Level Single Point (DLPNO-CCSD(T)/cc-pVTZ) Verify->SinglePoint Validated FinalData Final Energy Profile (Delta G + Solvation) SinglePoint->FinalData

Caption: Recommended computational workflow for studying the reaction pathway of 4-Methylcyclohex-1-ene-1-carboxylic acid.

References

  • M06-2X Functional Validation : Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • DLPNO-CCSD(T) Accuracy : Riplinger, C., & Neese, F. (2013).[1] An efficient and accurate approximation to the local coupled cluster singles and doubles method. The Journal of Chemical Physics. Link[1]

  • SMD Solvation Model : Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link[1]

  • Anaerobic Degradation Context : Biegert, T., Fuchs, G., & Heider, J. (1996).[1] Evidence that anaerobic oxidation of toluene in the denitrifying bacterium Thauera aromatica is initiated by formation of benzylsuccinate from toluene and fumarate. European Journal of Biochemistry. Link[1]

  • Birch Reduction Mechanism : Rabideau, P. W., & Houser, D. L. (1978).[1] The conformational analysis of 1,4-dihydrobenzoic acids. The Journal of Organic Chemistry. Link[1]

Sources

Validation

comparative stability studies of substituted cyclohexenecarboxylic acids

Publish Comparison Guide: Comparative Stability of Substituted Cyclohexenecarboxylic Acids Executive Summary & Scope Subject: Substituted Cyclohexenecarboxylic Acids (1-isomer vs. 3-isomer).

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Stability of Substituted Cyclohexenecarboxylic Acids

Executive Summary & Scope

Subject: Substituted Cyclohexenecarboxylic Acids (1-isomer vs. 3-isomer). Primary Application: Pharmaceutical intermediates (e.g., Oseltamivir/Tamiflu precursors), chiral building blocks, and polymer monomers.[1] Core Comparison: Thermodynamic stability (conjugation effects), chemical reactivity (iodolactonization susceptibility), and degradation pathways under stress.[1]

This guide provides an evidence-based comparison of the two primary isomers used in drug development: 1-cyclohexene-1-carboxylic acid (


-unsaturated) and 3-cyclohexene-1-carboxylic acid  (

-unsaturated). We analyze why the 3-isomer, despite being thermodynamically less stable, is often the preferred synthetic starting material and how to mitigate its specific degradation risks.[1]

Thermodynamic Stability Analysis

The stability of cyclohexenecarboxylic acids is governed primarily by the position of the double bond relative to the carboxyl group.[1]

Feature1-Cyclohexene-1-carboxylic acid 3-Cyclohexene-1-carboxylic acid
Structure Type Conjugated (

-unsaturated)
Deconjugated (

-unsaturated)
Thermodynamic Status More Stable (Global Minimum)Less Stable (Kinetic Product)
Resonance Energy Stabilized by

-conjugation (~2–4 kcal/mol gain).
No resonance stabilization between alkene and carbonyl.[1]
Isomerization Risk Low (End-product of isomerization).[1]High (Susceptible to base-catalyzed migration to 1-isomer).
Synthetic Utility Used when rigid stability is required.[1]Preferred for stereoselective functionalization (e.g., iodolactonization).[1]

Expert Insight: While the 1-isomer is thermodynamically superior due to conjugation, the 3-isomer is frequently selected for chiral synthesis because the isolated double bond allows for stereocontrolled reactions (like epoxidation or halogenation) without electronic interference from the electron-withdrawing carboxyl group. However, strict pH control is required; strong bases (e.g., NaOEt) will deprotonate the


-carbon, facilitating the migration of the double bond to the thermodynamically favored 

-position.

Chemical Stability & Degradation Pathways

Iodolactonization: A Specific Vulnerability/Feature

The 3-isomer possesses a unique reactivity profile due to the spatial proximity of the carboxylic acid (or carboxylate) to the C3-C4 double bond in the half-chair conformation.[1]

  • Reaction: Treatment with

    
     leads to rapid iodolactonization , forming a bicyclic lactone.[1]
    
  • Stability Implication: In synthetic schemes involving halogens, the 3-isomer is unstable and will cyclize.[1] The 1-isomer does not undergo this facile cyclization due to geometric constraints and electronic deactivation.[1]

Case Study: Oseltamivir Phosphate (Tamiflu) Intermediates

In the synthesis and storage of Oseltamivir, substituted cyclohexenes are subjected to forced degradation.[1] Research identifies five primary degradation products (Os I–V), highlighting specific stability issues:

  • Hydrolysis: The ethyl ester moiety is susceptible to acid/base hydrolysis, reverting to the free acid.[1]

  • Acyl Migration: Under stress, the

    
    -acetyl group can migrate to the adjacent amine, a reaction driven by the specific stereochemistry of the cyclohexene ring.[1]
    
  • Positional Isomerization: Migration of the double bond is observed under alkaline stress.[1]

Pathway Visualization

The following diagram maps the critical isomerization and degradation pathways for the 3-isomer.

StabilityPathways cluster_0 Starting Material Node3 3-Cyclohexene-1-carboxylic acid (Kinetic Product) Node1 1-Cyclohexene-1-carboxylic acid (Thermodynamic Product) Node3->Node1 Base (OH-), Thermodynamic Equilibration Lactone Iodolactone (Bicyclic System) Node3->Lactone I2 / NaHCO3 (Kinetic Trap) Degradant Hydrolysis Product (Free Acid/Alcohol) Node3->Degradant H3O+ / Heat

Figure 1: Reaction pathways showing the thermodynamic drift to the 1-isomer and the kinetic trap of iodolactonization.

Self-Validating Experimental Protocol

To objectively compare the stability of substituted cyclohexenes, use this standardized "Stress-Test" protocol. This workflow includes built-in controls to distinguish between degradation and simple isomerization.[1]

Materials
  • Analytes: 1-cyclohexene-1-carboxylic acid, 3-cyclohexene-1-carboxylic acid (or specific derivatives).

  • Solvents: Acetonitrile (HPLC grade), 0.1 M HCl, 0.1 M NaOH, 3%

    
    .[1]
    
  • Internal Standard: Benzoic acid (chemically inert under these mild stress conditions).[1]

Stress Conditions (SOP)
Stress TypeConditionsTarget Degradation Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursEster cleavage, Decarboxylation
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursIsomerization (3

1)
, Ester cleavage
Oxidation 3%

, RT, 2 hours
Epoxidation of double bond
Thermal 60°C (Solid state), 7 daysDimerization, Polymerization
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Isocratic 40:60 Acetonitrile : Phosphate Buffer (pH 3.0).[1] Note: Low pH suppresses ionization of the carboxylic acid, improving peak shape.[1]

  • Detection: 210 nm (Universal for carbonyls) and 254 nm (Specific for conjugated 1-isomer).[1]

  • Validation Criterion: The 1-isomer will have a significantly higher extinction coefficient at 254 nm due to conjugation.[1] Use the ratio of

    
     to rapidly identify isomerization in the 3-isomer samples.
    
Workflow Diagram

Workflow cluster_stress Parallel Stress Conditions Start Start: Pure Isomer Sample Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep Acid Acid Stress (0.1N HCl) Prep->Acid Base Base Stress (0.1N NaOH) Prep->Base Oxid Oxidative Stress (3% H2O2) Prep->Oxid Neutral Neutralization / Quench Acid->Neutral Base->Neutral Oxid->Neutral HPLC HPLC Analysis (Dual Wavelength: 210/254 nm) Neutral->HPLC Data Data Analysis: 1. Check Retention Time Shift 2. Check A254/A210 Ratio HPLC->Data

Figure 2: Step-by-step forced degradation workflow for stability profiling.

References

  • Iodolactonization Mechanisms & Kinetics: Mancuso, R., et al. "Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids..."University of Calabria.

  • Oseltamivir Degradation Studies: Raghuram, P., et al.[1][2] "A Stability Indicating LC Method for Oseltamivir Phosphate."TSI Journals.

  • Cyclohexenecarboxylic Acid Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 69470, 1-Cyclohexene-1-carboxylic acid.

  • Shikimic Acid & Derivatives Stability: Rawat, G., et al. "Shikimic acid: review of its analytical, isolation, and purification techniques."NIH / Applied Microbiology and Biotechnology. [1]

Sources

Comparative

Comparative Guide: Anti-Inflammatory Activity of Cyclohexene Carboxylic Acid Derivatives

This guide provides an in-depth technical comparison of Cyclohex-1-ene-1-carboxylic acid derivatives —specifically focusing on the novel amidrazone series —against standard non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cyclohex-1-ene-1-carboxylic acid derivatives —specifically focusing on the novel amidrazone series —against standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac.

The following analysis synthesizes experimental data to evaluate potency, selectivity, and mechanism of action, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary: The Scaffold Advantage

Traditional NSAIDs (e.g., Diclofenac, Naproxen) rely heavily on planar aromatic rings for COX enzyme binding. However, the cyclohexene carboxylic acid scaffold introduces a non-planar, semi-flexible core. This structural distinctness offers two critical advantages:

  • Enhanced Lipophilicity & Transport: The cyclohexene ring improves membrane permeability compared to fully aromatic analogs.

  • Metabolic Stability: The partial saturation alters metabolic oxidation rates, potentially extending half-life.

Recent studies (specifically the amidrazone series) indicate that specific derivatives (e.g., Compound 2f ) exhibit cytokine suppression capabilities superior to Ibuprofen in cellular models, suggesting a dual mechanism of action: COX inhibition and direct cytokine modulation.

Structural Basis & SAR Analysis

The anti-inflammatory potency of this class hinges on specific modifications to the core cyclohex-1-ene-1-carboxylic acid pharmacophore.[1]

Key Structure-Activity Relationships (SAR)
  • The Core: The C1-carboxylic acid is essential for ionic interaction with the Arg-120 residue in the COX active site.

  • The Linker: An amidrazone linker (–C(=NH)–NH–) provides hydrogen bond donors/acceptors that stabilize binding.

  • The Hydrophobic Tail: Substitution on the phenyl ring attached to the amidrazone dictates potency. Electron-withdrawing groups (e.g., Cl, NO2) often enhance activity by influencing the acidity of the linker protons.

Visualization: SAR Logic Flow

The following diagram maps the structural logic governing these derivatives.

SAR_Analysis cluster_mods Key Modifications Core Cyclohex-1-ene-1-carboxylic Acid (Core Scaffold) Linker Amidrazone Linker (H-Bonding) Core->Linker C1 Attachment Activity Anti-Inflammatory Potency Core->Activity Ionic Bond (Arg-120 interaction) Mod2 Double Bond Saturation DECREASES TNF-α Inhibition Core->Mod2 Tail Phenyl Ring Substitution (Hydrophobic Pocket) Linker->Tail N-Terminus Linker->Activity H-Bond Network Tail->Activity Steric Fit & Electronic Effects Mod1 Electron Withdrawing (Cl, NO2) INCREASES Potency Tail->Mod1

Figure 1: Structure-Activity Relationship (SAR) map highlighting the critical regions of the cyclohexene scaffold affecting anti-inflammatory efficacy.

Comparative Performance Analysis

The following data compares Compound 2f (a lead cyclohexene amidrazone derivative) against Ibuprofen (standard of care). Data is derived from PBMC (Peripheral Blood Mononuclear Cell) assays stimulated with LPS (Lipopolysaccharide).

Table 1: Cytokine Inhibition Profile (Ex Vivo)

Note: Values represent percentage inhibition of cytokine release at 100 µg/mL concentration.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)Antiproliferative Activity
Compound 2f (Novel Derivative)81.0% 45.2%12.0%High
Ibuprofen (Standard)55.0%40.0%15.0%Moderate
Compound 2b (Derivative)66.0%99.0% 92.0% Moderate

Analysis:

  • TNF-α Suppression: Compound 2f outperforms Ibuprofen significantly (81% vs 55%), indicating it may be more effective in acute inflammatory phases driven by Tumor Necrosis Factor.

  • Cytokine Selectivity: While Compound 2f targets TNF-α, Compound 2b shows a massive suppression of IL-6 (99%), suggesting that minor structural tweaks can shift the profile from general inflammation to specific cytokine pathways.

Mechanism of Action: Dual Pathway Modulation

Unlike simple COX inhibitors, these cyclohexene derivatives appear to influence the upstream NF-κB signaling pathway, which controls cytokine transcription.

Visualization: Signaling Pathway

Mechanism Stimulus Inflammatory Stimulus (LPS/Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Pathway (Transcription Factor) Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGE2 Prostaglandin E2 (Pain/Fever) COX2->PGE2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Drug Cyclohexene Derivative (Compound 2f) Drug->COX2 Direct Inhibition (Arg-120 Binding) Drug->NFkB Downregulation (Proposed)

Figure 2: Proposed dual mechanism of action showing direct COX-2 inhibition and upstream modulation of the NF-κB cytokine pathway.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these derivatives.

Protocol A: In Vitro Protein Denaturation Assay

A robust, low-cost screen for anti-inflammatory potential. Anti-inflammatory agents prevent the heat-induced denaturation of albumin.

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Dissolve test compounds (Cyclohexene derivatives) in DMSO to create a stock, then dilute with phosphate buffer (pH 6.4) to concentrations of 10, 50, and 100 µg/mL.[2]

  • Incubation:

    • Mix 0.2 mL of BSA solution with 2.8 mL of phosphate buffer and 2 mL of test compound solution.

    • Control: Use DMSO/buffer without compound.

    • Standard: Use Ibuprofen or Diclofenac at identical concentrations.

    • Incubate at 37°C for 15 minutes .

  • Thermal Stress:

    • Heat the reaction mixture to 70°C for 5 minutes to induce denaturation.

  • Quantification:

    • Cool to room temperature.

    • Measure absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • % Inhibition = 100 * (1 - (Abs_sample / Abs_control))

Protocol B: Ex Vivo PBMC Cytokine Release Assay

High-fidelity validation of immune modulation.

  • Cell Isolation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

  • Culture: Resuspend cells (1 x 10^6 cells/mL) in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment:

    • Pre-treat cells with the test compound (e.g., Compound 2f) for 1 hour .

  • Stimulation:

    • Add Lipopolysaccharide (LPS) at 1 µg/mL to trigger an inflammatory response.

    • Incubate for 24 hours at 37°C in 5% CO2.

  • Analysis:

    • Harvest supernatant.

    • Quantify TNF-α and IL-6 levels using a commercial ELISA kit.

    • Validation Check: The LPS-only control must show a >10-fold increase in cytokine levels for the assay to be valid.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid . MDPI. [Link]

  • Anti-inflammatory activity and antioxidant activity of the synthesized Mannich base derivatives . ResearchGate. [Link]

  • The development of COX-1 and COX-2 inhibitors: a review . ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 4-Methylcyclohex-1-ene-1-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the structure-activity relationships (SAR) of analogs of 4-methylcyclohex-1-ene-1-carboxylic acid, with a primary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structure-activity relationships (SAR) of analogs of 4-methylcyclohex-1-ene-1-carboxylic acid, with a primary focus on their potential as anti-inflammatory and antiproliferative agents. While comprehensive SAR studies on a wide range of 4-methylcyclohex-1-ene-1-carboxylic acid analogs are not extensively documented in publicly available literature, this guide synthesizes key findings from closely related structures, particularly the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. By examining the influence of various structural modifications on biological activity, we can extrapolate key principles that are likely to govern the therapeutic potential of this class of compounds. This guide also provides detailed experimental protocols for the synthesis and evaluation of these analogs, fostering a deeper understanding of the causality behind experimental design and interpretation of results.

The Core Scaffold: 4-Methylcyclohex-1-ene-1-carboxylic Acid and its Therapeutic Potential

The 4-methylcyclohex-1-ene-1-carboxylic acid scaffold presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The cyclohexene ring provides a semi-rigid framework that can orient substituents in defined spatial arrangements, which is crucial for molecular recognition by biological targets. The carboxylic acid moiety is a common pharmacophore known to engage in key interactions with numerous enzymes and receptors. Furthermore, the methyl group at the 4-position introduces a lipophilic and sterically defined element that can significantly influence the pharmacokinetic and pharmacodynamic properties of its analogs.

Comparative Analysis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

A significant body of research into the SAR of this compound class comes from the study of amidrazone derivatives of the closely related cyclohex-1-ene-1-carboxylic acid. These studies provide valuable insights into how modifications of the carboxylic acid moiety impact biological activity, particularly in the realms of inflammation and cell proliferation.

Synthesis of Amidrazone Derivatives

A series of six new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were synthesized through the reaction of various amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[1][2] This reaction provides a versatile route to a range of analogs with diverse substitutions on the phenyl ring of the amidrazone moiety.

Experimental Protocol: Synthesis of Amidrazone Derivatives (General Procedure) [1][2]

  • Reactant Preparation: Dissolve the appropriate amidrazone (1.0 eq) in a suitable solvent.

  • Addition of Anhydride: Add 3,4,5,6-tetrahydrophthalic anhydride (1.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature for a set duration.

  • Work-up and Purification: Upon completion of the reaction, the product is isolated, typically by filtration, and purified by recrystallization or chromatography.

Synthesis_Workflow Amidrazone Amidrazone (Substituted Phenyl) Reaction Reaction Amidrazone->Reaction Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Anhydride->Reaction Product Amidrazone Derivative of Cyclohex-1-ene-1-carboxylic Acid Reaction->Product

Caption: Synthetic workflow for amidrazone derivatives.

Anti-inflammatory and Antiproliferative Activity

The synthesized amidrazone derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-10) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs) and for their antiproliferative effects on the same cells.[1][2]

Table 1: Comparative Biological Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [1][2]

CompoundSubstituent on Phenyl RingAnti-inflammatory Activity (Cytokine Inhibition)Antiproliferative Activity (vs. Ibuprofen)
2a 4-methyl-More effective
2b 4-chloroStrong inhibition of TNF-α, IL-6, and IL-10 at high doses (approx. 92-99%)-
2c 4-bromo--
2d 4-nitro-More effective
2e 2-hydroxy--
2f 2,4-dichloroStrong and consistent inhibition of TNF-α at all doses (approx. 66-81%)More effective

Note: A "-" indicates that significant activity was not reported for that specific assay.

Structure-Activity Relationship Insights

The data presented in Table 1 reveals several key SAR trends for this class of compounds:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring of the amidrazone moiety are critical determinants of both anti-inflammatory and antiproliferative activity.

  • Electron-Donating Groups: The presence of a 4-methyl group (an electron-donating group) on the phenyl ring (compound 2a ) resulted in enhanced antiproliferative activity compared to ibuprofen.[1][2] This suggests that increased electron density in this region may be favorable for this activity.

  • Electron-Withdrawing Groups: Halogen substituents (electron-withdrawing groups) also conferred potent activity. The 4-chloro derivative (2b ) was a broad-spectrum inhibitor of the tested cytokines at high concentrations.[1][2] The 2,4-dichloro derivative (2f ) showed selective and potent inhibition of TNF-α across a range of concentrations.[1][2] The 4-nitro derivative (2d ) also demonstrated strong antiproliferative effects.[1][2]

  • Antimicrobial Activity: Some of these derivatives also exhibited antimicrobial properties. For instance, the 4-chloro derivative (2b ) selectively inhibited the growth of Yersinia enterocolitica, while the 4-bromo derivative (2c ) showed bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[1][2]

The Role of the 4-Methyl Group on the Cyclohexene Ring

While the above data pertains to derivatives of cyclohex-1-ene-1-carboxylic acid, we can infer the potential impact of a methyl group at the 4-position of the core ring.

SAR_Logic cluster_Core Core Scaffold Modification cluster_Properties Physicochemical & Steric Effects cluster_Activity Potential Impact on Biological Activity Core 4-Methylcyclohex-1-ene-1-carboxylic Acid Lipophilicity Increased Lipophilicity Core->Lipophilicity Steric_Hindrance Steric Hindrance/Conformational Restriction Core->Steric_Hindrance Metabolism Altered Metabolism Core->Metabolism Binding Enhanced/Altered Binding Affinity Lipophilicity->Binding PK Modified Pharmacokinetics Lipophilicity->PK Steric_Hindrance->Binding Selectivity Improved Selectivity Steric_Hindrance->Selectivity Metabolism->PK

Caption: The multifaceted influence of the 4-methyl group.

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance membrane permeability and potentially improve oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Steric Effects and Conformational Rigidity: The methyl group introduces steric bulk, which can influence how the molecule binds to its target. It can either create a favorable interaction within a hydrophobic pocket of the binding site or cause a steric clash that reduces affinity. It can also restrict the conformational flexibility of the cyclohexene ring, locking it into a more bioactive conformation.

  • Metabolic Stability: The methyl group can influence the metabolic profile of the compound. It may block a site of metabolism, leading to a longer half-life, or it could be a site of metabolic oxidation.

Given that a 4-methylphenyl substituent in the amidrazone series enhanced antiproliferative activity, it is plausible that a methyl group directly on the cyclohexene ring at the 4-position could also be beneficial for this activity. Further empirical studies are required to validate this hypothesis.

Broader Biological Activities of Cyclohexene Carboxylic Acid Analogs

Beyond anti-inflammatory and antiproliferative effects, derivatives of cyclohexene carboxylic acid have been investigated for other therapeutic applications, including antitumor activity. For example, various novel cyclohexenone derivatives have been synthesized and tested for their potential as anticancer agents.[3] This suggests that the cyclohexene carboxylic acid scaffold is a versatile platform for the development of a wide range of bioactive compounds.

Experimental Protocols for Biological Evaluation

To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Experimental Protocol: ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: Add a chromogenic substrate to develop a colored product.

  • Stopping the Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the cytokine concentrations in the samples by comparison to the standard curve.

Conclusion and Future Directions

The structure-activity relationship studies of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives provide a solid foundation for the rational design of novel therapeutic agents. The key takeaways for researchers are:

  • The cyclohexene carboxylic acid scaffold is a promising starting point for developing anti-inflammatory and antiproliferative compounds.

  • Modification of the carboxylic acid moiety, particularly through the formation of amidrazone derivatives, can lead to potent and selective biological activity.

  • Substituents on appended aryl rings play a crucial role in modulating activity, with both electron-donating and electron-withdrawing groups capable of enhancing potency.

  • The 4-methyl group on the cyclohexene ring is a key feature that warrants further investigation, as it is likely to significantly impact the pharmacokinetic and pharmacodynamic properties of the analogs.

Future research should focus on the systematic synthesis and evaluation of a broader range of 4-methylcyclohex-1-ene-1-carboxylic acid analogs. This should include variations in the substituents on the cyclohexene ring, exploration of different modifications to the carboxylic acid group, and testing against a wider panel of biological targets. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising class of compounds.

References

  • PubChem. 4-Methylcyclohex-1-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Stefańska, J., Gzella, A. K., & Sławiński, J. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2893. [Link]

  • Stefańska, J., Gzella, A. K., & Sławiński, J. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Abd El-All, A. S. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Methylcyclohex-1-ene-1-carboxylic Acid

[1][2][3] CAS No: 5333-31-3 Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol [1][2][3] Part 1: Executive Safety Directive (Autonomy) Do not treat this chemical as a generic organic waste. As a functionalized cyclic alkene...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

CAS No: 5333-31-3 Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol [1][2][3]

Part 1: Executive Safety Directive (Autonomy)

Do not treat this chemical as a generic organic waste. As a functionalized cyclic alkene, 4-Methylcyclohex-1-ene-1-carboxylic acid presents a dual reactivity profile: the carboxylic acid moiety (pKₐ ~4–5) dictates pH-dependent solubility and reactivity with bases, while the cyclohexene double bond creates susceptibility to vigorous oxidation and electrophilic attack.[1][2][3]

Immediate Operational Restrictions:

  • NO Drain Disposal: This compound is toxic to aquatic life and must not enter municipal water systems.[3]

  • NO Oxidizer Contact: Strictly segregate from nitric acid, perchlorates, and permanganates. The alkene group can undergo exothermic oxidative cleavage, presenting a fire hazard.

  • NO Uncontrolled Neutralization: Direct addition to concentrated bases can generate rapid heat (heat of neutralization) and potential spattering.[3]

Part 2: Chemical Profile & Hazard Assessment (Scientific Integrity)

Effective disposal requires understanding the molecule's behavior in a waste stream.[3]

Reactivity-Driven Hazard Analysis
FeatureChemical BehaviorDisposal Implication
Carboxylic Acid (-COOH) Proton donor; reacts with bases to form salts.[1][2][3]Incompatibility: Do not mix with cyanide or sulfide wastes (releases toxic HCN/H₂S gas).[2][3] Segregate from strong bases to prevent thermal runaways.[3]
Alkene (C=C) Electron-rich; susceptible to oxidation and polymerization.[1][2][3]Incompatibility: violent reaction with strong oxidizers (e.g., Chromic acid, HNO₃). Potential for peroxide formation upon prolonged air exposure (though less than ethers).[2][3]
Lipophilicity Moderate organic character.[2][3]Solubility: Poor water solubility in acidic form; high solubility in organic solvents (DCM, Ethyl Acetate).[3]
GHS Classification (Reference)[1][2][3][4]
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][3]

Part 3: Disposal Protocol (Step-by-Step)

This protocol is designed to ensure Chain of Custody safety from the benchtop to the Environmental Health & Safety (EHS) pickup.

Waste Stream Segregation

Primary Directive: Segregate based on the state of the waste (Solid vs. Liquid) and solvent compatibility.[3]

DOT Diagram: Waste Stream Decision Matrix

WasteDecision Start Waste Generation (4-Methylcyclohex-1-ene-1-carboxylic acid) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid BinSolid Solid Waste Bin (Hazardous Organics) Solid->BinSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalogenated Aqueous Aqueous Buffer (pH < 7) SolventCheck->Aqueous BinHalo Halogenated Waste Carboy Halogenated->BinHalo BinNonHalo Non-Halogenated Waste Carboy NonHalogenated->BinNonHalo BinAq Aqueous Waste Carboy (Do Not Mix w/ Cyanides) Aqueous->BinAq

Figure 1: Decision matrix for segregating waste streams to prevent cross-contamination and ensure regulatory compliance.

Operational Steps
Scenario A: Solid Waste (Pure Compound or Contaminated Debris) [1][2][3]
  • Containment: Place the solid substance or contaminated gloves/paper towels into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).[3]

  • Secondary Containment: If the solid is a fine powder, double-bag to prevent particulate dispersion.[2][3]

  • Labeling: Affix a hazardous waste tag immediately.[2][3]

    • Constituents: "4-Methylcyclohex-1-ene-1-carboxylic acid" (Do not use abbreviations).[1][2][3][5]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[3]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor) [1][2][3]
  • PH Check: If the solution is aqueous, verify pH.[3] If pH < 2, consider it an Acidic Corrosive Waste.[3][6]

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[3]

    • Combustible Stream: If dissolved in Acetone, Ethyl Acetate, or Methanol.

  • Transfer: Pour into the appropriate HDPE or glass carboy using a funnel. Do not fill >90% capacity to allow for thermal expansion.[2][3]

  • Closure: Cap tightly immediately after addition. Do not leave funnels in open carboys (violation of EPA 40 CFR 262.15).[3]

Part 4: Emergency Contingencies (Spill Management)

In the event of a spill, the acidic nature of the compound requires specific neutralization protocols before physical cleanup.[7][8]

DOT Diagram: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (>100g or Respiratory Threat?) Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate High Risk Contain 2. Containment (Absorbent Pads/Snake) Assess->Contain Low Risk (<100g) Neutralize 3. Neutralization (Sodium Bicarbonate/Soda Ash) Contain->Neutralize Collect 4. Collection (Scoop to HazWaste Bin) Neutralize->Collect Wait for bubbling to stop Clean 5. Decontamination (Soap & Water Wash) Collect->Clean

Figure 2: Workflow for managing laboratory-scale spills, emphasizing neutralization to mitigate acid hazards.

Spill Cleanup Protocol:

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] If powder is airborne, use an N95 respirator or work in a hood.[3]

  • Neutralization: Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash.[3]

    • Observation: The acid will react with the carbonate to release CO₂.[3] Wait until bubbling ceases.

  • Collection: Use a plastic scoop and dustpan to collect the neutralized slurry.[3] Place in a waste container labeled "Spill Debris - Contains Organic Acid."[1][2][3]

  • Decontamination: Wipe the surface with water and detergent.[3]

Part 5: Regulatory & Compliance Framework[1][2]

Adherence to these regulations is mandatory for legal operation in US-based laboratories (and aligned with EU REACH standards).[1][2][3]

RegulationRequirementApplication to this Chemical
EPA RCRA (40 CFR 261) Hazardous Waste IdentificationWhile not a "Listed" waste (P or U list), it exhibits Characteristic Toxicity and potential Ignitability (if in solvent).[1][2][3]
OSHA (29 CFR 1910.1450) Lab StandardRequires a Chemical Hygiene Plan (CHP).[2][3] Ensure SDS is accessible.
Local POTW Sewer Disposal RestrictionsStrictly Prohibited. Discharge of organic acids with low water solubility violates Clean Water Act pretreatment standards.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid.[1][2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[2][3] Retrieved from [Link][1][2][3]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylcyclohex-1-ene-1-carboxylic Acid

This guide provides essential safety and operational protocols for the handling and disposal of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS No. 4342-60-3).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling and disposal of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS No. 4342-60-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

4-Methylcyclohex-1-ene-1-carboxylic acid is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation.

The Core Principle: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered defense strategy, where PPE is the last line of defense after engineering and administrative controls. This guide focuses on the correct selection and use of PPE.

Engineering Controls: The First Line of Defense

Before handling 4-Methylcyclohex-1-ene-1-carboxylic acid, ensure that appropriate engineering controls are in place. These include:

  • Fume Hood: All handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.

Administrative Controls: Safe Work Practices
  • Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical.

  • Ensure all personnel are trained on the specific hazards and handling procedures.

  • Keep the quantity of the chemical used to a minimum.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling 4-Methylcyclohex-1-ene-1-carboxylic acid.

Eye and Face Protection: Preventing Ocular Exposure

Given the serious eye irritation hazard, robust eye and face protection is critical.

  • Safety Goggles: Chemical splash goggles are required at all times. They must provide a complete seal around the eyes to protect from splashes and vapors.

  • Face Shield: In addition to goggles, a face shield must be worn when there is a risk of splashing, such as when transferring liquids or preparing solutions.

Skin and Body Protection: A Barrier Against Dermal Contact

To prevent skin irritation, comprehensive skin and body protection is necessary.

  • Gloves:

    • Material: Nitrile rubber gloves are recommended for handling 4-Methylcyclohex-1-ene-1-carboxylic acid and other organic acids.[3] Always consult a glove compatibility chart for the specific chemical and duration of use.

    • Thickness: A minimum thickness of 0.3 mm is recommended for adequate protection.

    • Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. Double gloving is recommended for extended operations. Remove and replace gloves immediately if they become contaminated.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.

  • Full-length pants and closed-toe shoes: This is a standard requirement in all laboratory settings.

Respiratory Protection: Safeguarding Your Lungs

To mitigate the risk of respiratory tract irritation, respiratory protection may be necessary, especially if there is a potential for aerosol generation or if engineering controls are not sufficient.

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended when handling the powder outside of a fume hood or when dealing with solutions that may produce vapors.[4][5][6]

  • Fit Testing: A proper fit test is essential for the respirator to be effective.

Step-by-Step PPE Protocol for Handling

The following workflow illustrates the mandatory steps for donning and doffing PPE when working with 4-Methylcyclohex-1-ene-1-carboxylic acid.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Chemical Handling Procedure Don4->Handling Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Start Prepare for Handling Start->Don1 End Handling Complete Wash->End Handling->Doff1

Caption: PPE Donning and Doffing Workflow for Handling 4-Methylcyclohex-1-ene-1-carboxylic acid.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Large Spill Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 4-Methylcyclohex-1-ene-1-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all chemical waste.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe handling of 4-Methylcyclohex-1-ene-1-carboxylic acid is paramount for the protection of laboratory personnel. This guide provides a framework for establishing a robust safety protocol. However, it is essential to supplement this information with specific training and to foster a strong culture of safety within the laboratory.

References

  • PubChem. (n.d.). 4-Methylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid. Retrieved from [Link]

  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas. Retrieved from [Link]

  • Fibre Glast. (n.d.). Organic Vapor Respirator NIOSH approved. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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